Product packaging for 3,4-Dimethoxybenzimidamide hydrochloride(Cat. No.:CAS No. 51488-33-6)

3,4-Dimethoxybenzimidamide hydrochloride

Cat. No.: B1606889
CAS No.: 51488-33-6
M. Wt: 216.66 g/mol
InChI Key: JTKNCRAAATVMFV-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzimidamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2O2 B1606889 3,4-Dimethoxybenzimidamide hydrochloride CAS No. 51488-33-6

Properties

IUPAC Name

3,4-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKNCRAAATVMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965813
Record name 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10965813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51488-33-6
Record name 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 3,4-Dimethoxybenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dimethoxybenzimidamide Hydrochloride: Physicochemical Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 51488-33-6), a valuable chemical intermediate for researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, offers a detailed, field-proven protocol for its synthesis via the Pinner reaction, and explores its chemical reactivity. Furthermore, it contextualizes the molecule within the broader class of benzamidine derivatives, which are recognized as privileged scaffolds in the development of therapeutic agents, particularly as enzyme inhibitors. This guide is intended to serve as a foundational resource for scientists leveraging this compound in synthetic chemistry and early-stage drug discovery programs.

Chemical Identity and Structure

Nomenclature and Identifiers
  • Systematic Name (IUPAC): 3,4-dimethoxybenzenecarboximidamide;hydrochloride[1][]

  • Common Synonyms: 3,4-Dimethoxybenzamidine hydrochloride, 3,4-dimethoxybenzene-1-carboximidamide hydrochloride[3]

  • CAS Number: 51488-33-6[1][][3][4][5][6]

Molecular Structure and Formula

The molecular structure consists of a benzene ring substituted with an imidamide (amidine) group and two methoxy groups at the C3 and C4 positions. The hydrochloride salt form results from the protonation of the basic amidine group.

  • Molecular Formula: C₉H₁₃ClN₂O₂[1][][3][6]

  • Molecular Weight: 216.66 g/mol [3][6]

Context within Amidine Chemistry

This compound belongs to the benzamidine class of compounds, which are aryl derivatives of amidines. Amidines are characterized by the functional group RC(=NR')NR''R'''. They are notably strong organic bases, a property that stems from the effective delocalization of the positive charge across both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium cation.[1] The hydrochloride salt form not only neutralizes this basicity but also significantly enhances the compound's stability and solubility in aqueous and protic solvents, making it more amenable for laboratory use and in biological assays.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis.

Summary of Physical Properties
PropertyValueSource(s)
CAS Number 51488-33-6[1][3][4]
Molecular Formula C₉H₁₃ClN₂O₂[1][][3][6]
Molecular Weight 216.66 g/mol [3][6]
IUPAC Name 3,4-dimethoxybenzenecarboximidamide;hydrochloride[1][]
Purity Typically ≥95%[][5]
Appearance Off-white to light yellow solid(General observation for similar compounds)
Solubility Soluble in water and polar protic solvents[1]
Stability and Storage

Causality Behind Storage Recommendations: The amidine functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions over extended periods. The hydrochloride salt form provides greater stability compared to the free base.[1] However, to prevent degradation and ensure reproducibility in experiments, stringent storage conditions are necessary.

Recommended Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of room temperature.[3] This minimizes exposure to atmospheric moisture and prevents potential hydrolysis or deliquescence. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable.

Synthesis and Purification

Synthetic Rationale: The Pinner Reaction

The most direct and widely adopted method for synthesizing benzamidines is the Pinner reaction.[7] This reaction is expertly suited for this purpose because it provides a high-yielding pathway from readily available benzonitriles. The reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol forms a stable imino ester hydrochloride, known as a Pinner salt.[8][9] Second, this intermediate is treated with ammonia to yield the final amidine hydrochloride.[9] The use of anhydrous conditions is critical in the first step to prevent the Pinner salt from hydrolyzing to an ester.[10][11]

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound from 3,4-dimethoxybenzonitrile.

Step 1: Formation of the Pinner Salt (Ethyl 3,4-dimethoxybenzimidate hydrochloride)

  • Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).

  • To the flask, add 3,4-dimethoxybenzonitrile (1 equivalent) and anhydrous ethanol (3-4 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5°C.

  • Continue bubbling HCl gas until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Seal the flask and allow it to stand at 0-4°C for 24-48 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting nitrile).

  • The resulting crystalline precipitate is the Pinner salt. It can be isolated by filtration under anhydrous conditions or used directly in the next step.

Step 2: Ammonolysis to form this compound

  • Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.

  • Slowly add the Pinner salt (or the entire reaction mixture from Step 1) to the ethanolic ammonia solution at 0°C with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • A precipitate of ammonium chloride (NH₄Cl) will form alongside the product.

  • Filter the mixture to remove the NH₄Cl precipitate.

  • Evaporate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

  • Wash the purified crystals with cold diethyl ether and dry under vacuum to yield the final product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Synthetic Workflow Diagram

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification A 3,4-Dimethoxybenzonitrile D Reaction Mixture in Flask A->D B Anhydrous Ethanol B->D C Dry HCl Gas (0°C) C->D Saturation E Ethyl 3,4-dimethoxybenzimidate HCl (Pinner Salt) D->E Stir 24-48h at 4°C F Ethanolic Ammonia (Anhydrous) G Crude Reaction Mixture E->G Addition at 0°C F->G H Filtration G->H Stir 12-24h, RT I Evaporation H->I Remove NH4Cl J Crude Product I->J K Recrystallization (e.g., Ethanol/Ether) J->K L Final Product: 3,4-Dimethoxybenzimidamide HCl K->L

Caption: Overall workflow for the synthesis of 3,4-Dimethoxybenzimidamide HCl.

Chemical Reactivity and Derivatization

Reactivity of the Amidine Functional Group

The primary site of reactivity in this compound is the amidine group. This functional group is a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1] The two nitrogen atoms provide multiple nucleophilic sites, and the carbon atom is electrophilic, allowing for reactions with a variety of bifunctional reagents to form five- or six-membered rings.

Potential Derivatization Pathways for SAR Studies

Given the known biological activities of benzamidine derivatives, this compound is an excellent starting point for structure-activity relationship (SAR) studies. The core structure can be modified at several positions to explore its interaction with biological targets.

G cluster_0 Core Scaffold cluster_1 Potential Modification Sites Core 3,4-Dimethoxybenzimidamide HCl N1 N-Alkylation/ N-Arylation Core->N1 Site 1 N2 Cyclization into Heterocycles Core->N2 Site 2 Methoxy Demethylation/ Alkoxy Chain Variation Core->Methoxy Site 3 Aryl Aromatic Ring Substitution Core->Aryl Site 4

Caption: Potential sites for derivatization on the core scaffold.

Potential Applications in Research and Drug Discovery

While specific biological data for this compound is not extensively published, its chemical class is of significant interest in pharmacology.

Benzamidines as a Privileged Scaffold

Benzamidine-containing molecules are well-established as "privileged scaffolds" in drug discovery. They are particularly known as potent inhibitors of serine proteases, such as thrombin and trypsin, due to the ability of the basic amidine group to interact with the aspartic acid residue in the enzyme's active site.[7][12] This inhibitory activity has led to the development of anticoagulants and other therapeutic agents.

Broader Biological Activities of Related Structures

Derivatives of benzamidine and the structurally related benzimidazoles exhibit a vast range of pharmacological activities.[12][13] These include:

  • Antimicrobial and Antifungal Activity: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]

  • Anticancer Activity: Certain benzimidazole derivatives have been investigated as cytotoxic agents.[13]

  • Anti-inflammatory and Antiviral Effects: The ability to inhibit key enzymes makes these scaffolds relevant for a variety of disease targets.[7][13]

Therefore, this compound serves as a valuable starting material for synthesizing libraries of novel compounds to be screened for these and other biological activities. The 3,4-dimethoxy substitution pattern offers a specific electronic and steric profile that can be explored for selective targeting of enzymes or receptors.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed toxicological information and emergency procedures.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxybenzimidamide hydrochloride, a valuable intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical considerations for its preparation.

Introduction and Significance

This compound is a member of the benzimidamide class of compounds, which are characterized by a benzene ring attached to an amidine functional group. Amidines are highly basic organic compounds and their hydrochloride salts, like the title compound, generally exhibit enhanced stability and aqueous solubility, making them attractive for various applications in medicinal chemistry.[1] The 3,4-dimethoxy substitution pattern is a common feature in many biologically active molecules, and as such, this compound serves as a crucial building block in the synthesis of novel therapeutic agents.

The Pinner Reaction: A Cornerstone in Amidine Synthesis

The most established and reliable method for the synthesis of this compound is the Pinner reaction.[2][3][4] First described by Adolf Pinner in 1877, this reaction provides a direct route to amidines from nitriles.[3] The Pinner reaction involves two key transformations:

  • Step 1: Formation of the Pinner Salt: The nitrile, in this case, 3,4-Dimethoxybenzonitrile, is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an alkyl imidate hydrochloride, commonly referred to as a Pinner salt.

  • Step 2: Ammonolysis of the Pinner Salt: The intermediate Pinner salt is then reacted with ammonia to yield the desired amidine hydrochloride.

The overall transformation is a versatile and widely employed method in organic synthesis.[2]

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Pinner reaction commences with the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon. This is followed by a nucleophilic attack from the alcohol (e.g., ethanol) on the activated nitrile carbon. A subsequent proton transfer results in the formation of the imidate hydrochloride (Pinner salt).[5]

In the second stage, the Pinner salt undergoes nucleophilic attack by ammonia at the imine carbon. This is followed by the elimination of the alcohol to afford the protonated amidine, which, in the presence of chloride ions, precipitates as the stable hydrochloride salt.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Starting Material: 3,4-Dimethoxybenzonitrile

The primary starting material for this synthesis is 3,4-Dimethoxybenzonitrile. It is a commercially available white to pale brown crystalline powder.[6]

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Number 2024-83-1
Melting Point 68-70 °C
Reagents and Solvents
Reagent/SolventGradePurpose
3,4-Dimethoxybenzonitrile≥98%Starting Material
Anhydrous EthanolACS GradeReactant and Solvent
Anhydrous Diethyl EtherACS GradeSolvent
Hydrogen Chloride GasAnhydrousCatalyst
Ammonia GasAnhydrousReactant

Safety Precaution: Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis A Dissolve 3,4-Dimethoxybenzonitrile in anhydrous ethanol and anhydrous diethyl ether B Cool the solution to 0°C A->B C Bubble anhydrous HCl gas through the solution B->C D Stir at 0°C for several hours C->D E Collect the precipitated Pinner salt by filtration D->E F Wash with anhydrous diethyl ether and dry E->F G Suspend the Pinner salt in anhydrous ethanol F->G Intermediate Pinner Salt H Cool the suspension to 0°C G->H I Bubble anhydrous NH3 gas through the suspension H->I J Stir at room temperature overnight I->J K Filter the reaction mixture J->K L Concentrate the filtrate under reduced pressure K->L M Recrystallize the crude product from ethanol/ether L->M N Isolate and dry the final product M->N

Caption: A schematic representation of the two-stage synthesis of this compound.

Detailed Procedure

Step 1: Formation of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3,4-Dimethoxybenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (2 equivalents) and anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be controlled by the rate of gas addition.

  • Continue the addition of HCl until the solution is saturated.

  • Allow the reaction mixture to stir at 0°C for 4-6 hours, during which time a white precipitate of the Pinner salt will form.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 3,4-dimethoxybenzimidate hydrochloride.

Step 2: Synthesis of this compound

  • Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

  • Cool the suspension to 0°C in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension.

  • After saturation with ammonia, allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove any ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product as a white crystalline solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[2] The presence of water can lead to the hydrolysis of the intermediate Pinner salt to form an ester, or the hydrolysis of the starting nitrile to an amide, thereby reducing the yield of the desired amidine.

  • Low-Temperature Reaction: The imidate hydrochloride intermediate (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding N-alkyl amide upon heating.[2][3] Conducting the reaction at low temperatures (0°C) minimizes this side reaction and favors the formation of the desired product.

  • Use of Gaseous HCl and NH₃: The use of anhydrous gaseous reagents ensures that the reaction remains free of water, which is critical for the success of the Pinner reaction.

  • Choice of Alcohol: While various alcohols can be used, ethanol is a common choice as it is readily available and the resulting ethoxy group is a good leaving group during the subsequent ammonolysis step.

Conclusion

The Pinner reaction provides a robust and efficient pathway for the synthesis of this compound from 3,4-Dimethoxybenzonitrile. By carefully controlling the reaction conditions, particularly maintaining anhydrous and low-temperature environments, high yields of the desired product can be achieved. This in-depth guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

A Technical Guide to the Synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synthetic pathways leading to 3,4-Dimethoxybenzimidamide hydrochloride, a key intermediate in various chemical syntheses. Designed for researchers, chemists, and professionals in drug development, this document offers a detailed exploration of the primary starting materials, the core chemical transformations, and the underlying mechanistic principles. We will dissect the critical Pinner reaction, evaluate the synthesis of the requisite nitrile intermediate from various precursors, and provide detailed, field-tested protocols.

Core Synthetic Strategy: The Pinner Reaction

The synthesis of this compound fundamentally relies on the Pinner reaction , a classic and reliable method for converting nitriles into imino ester hydrochlorides (known as Pinner salts).[1][2] These salts are then readily converted into the desired benzimidamide product upon treatment with ammonia. The reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride (HCl), in the presence of an alcohol.

The causality behind this choice of reaction is its efficiency and directness. The nitrile group, while stable, can be activated by protonation under anhydrous acidic conditions. This activation renders the nitrile carbon sufficiently electrophilic to be attacked by a weak nucleophile like an alcohol. The subsequent treatment with ammonia provides a straightforward route to the amidine functional group.

Mechanism of the Pinner Reaction

The reaction proceeds in two main stages:

  • Formation of the Pinner Salt: The nitrile is treated with an alcohol (e.g., ethanol) and anhydrous HCl gas. The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by the alcohol. This forms an imidate hydrochloride, or Pinner salt.

  • Ammonolysis to the Benzimidamide: The isolated Pinner salt is then reacted with ammonia. The ammonia displaces the alkoxy group from the imidate to form the final benzimidamide hydrochloride product.

Below is a diagram illustrating the general mechanism.

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺Cl⁻ ImidateCation R-C(O⁺H-R')=NH ProtonatedNitrile->ImidateCation + R'-OH Alcohol R'-OH PinnerSalt [R-C(OR')=N⁺H₂] Cl⁻ ImidateCation->PinnerSalt Tautomerization PinnerSalt_ref Pinner Salt Ammonia NH₃ Intermediate R-C(OR')(NH₂)NH₂⁺ Amidine R-C(=NH)NH₂ · HCl Intermediate->Amidine - R'-OH Alcohol_out R'-OH PinnerSalt_ref->Intermediate + NH₃

Caption: General mechanism of the Pinner reaction for amidine synthesis.

Primary Starting Material: 3,4-Dimethoxybenzonitrile

The most direct and common precursor for the target molecule is 3,4-Dimethoxybenzonitrile .[3] Its structure already contains the required carbon skeleton and methoxy functional groups, making the Pinner reaction the final, key transformation.

Experimental Protocol: 3,4-Dimethoxybenzonitrile to this compound

This protocol describes the conversion using the Pinner reaction.

Materials:

  • 3,4-Dimethoxybenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether (or Dichloromethane)

  • Hydrogen Chloride Gas

  • Ammonia Gas or Ethanolic Ammonia Solution

Procedure:

  • Pinner Salt Formation:

    • Dissolve 3,4-Dimethoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol and an anhydrous solvent like diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution to 0-5 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be controlled to maintain the low temperature.

    • Continue the gas introduction until the solution is saturated and a precipitate (the Pinner salt) forms. The reaction may be stirred at low temperature for several hours to ensure completion.

    • Collect the solid Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis:

    • Suspend the dried Pinner salt in a suitable solvent like anhydrous ethanol.

    • Cool the suspension to 0-5 °C.

    • Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

    • Allow the reaction to warm to room temperature and stir overnight.

    • The byproduct, ammonium chloride, will precipitate. The desired product, this compound, may also precipitate or remain in solution depending on the solvent.

    • Filter the mixture to remove ammonium chloride. Concentrate the filtrate under reduced pressure to crystallize the product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

Synthesis of 3,4-Dimethoxybenzonitrile from Veratraldehyde

Given that 3,4-Dimethoxybenzonitrile is the key intermediate, its efficient synthesis is paramount. A highly reliable and common route starts from Veratraldehyde (3,4-Dimethoxybenzaldehyde) .[4][5] Veratraldehyde is commercially available and can be prepared by the methylation of vanillin. The conversion to the nitrile is a two-step process.

  • Step 1: Oximation. Veratraldehyde is reacted with hydroxylamine hydrochloride to form 3,4-dimethoxybenzaldehyde oxime.[4]

  • Step 2: Dehydration. The resulting oxime is dehydrated using a variety of reagents (e.g., acetic anhydride, thionyl chloride) to yield 3,4-Dimethoxybenzonitrile.

Caption: Workflow for synthesizing 3,4-Dimethoxybenzonitrile from Veratraldehyde.

Experimental Protocol: Veratraldehyde to 3,4-Dimethoxybenzonitrile

This protocol is adapted from established literature procedures.[4]

Materials:

  • Veratraldehyde (3,4-Dimethoxybenzaldehyde)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Acetic anhydride

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve Veratraldehyde (1 equivalent) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (approx. 1.2 equivalents) in water.

    • Add the hydroxylamine hydrochloride solution to the Veratraldehyde solution.

    • Slowly add a concentrated solution of sodium hydroxide (approx. 1.5 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature overnight. The oxime product will often precipitate.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Dehydration to Nitrile:

    • Place the dried 3,4-dimethoxybenzaldehyde oxime in a flask and add acetic anhydride (2-3 equivalents).

    • Heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and pour it carefully into a beaker of ice water.

    • Stir vigorously until the excess acetic anhydride is hydrolyzed and the product solidifies.

    • Collect the crude 3,4-Dimethoxybenzonitrile by filtration, wash with water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure white crystals.

ParameterValue/ConditionReference
Starting Material Veratraldehyde[4]
Key Reagents Hydroxylamine HCl, NaOH, Acetic Anhydride[4][6]
Typical Yield >90% (overall)Varies by specific protocol
Purity High, requires recrystallization[3]

Alternative Synthetic Routes to Key Intermediates

While the Veratraldehyde route is common, other starting materials can be employed to synthesize the crucial 3,4-Dimethoxybenzonitrile intermediate or related precursors.

Starting MaterialKey Transformation & ReagentsAdvantagesDisadvantagesReference
3,4-Dimethoxybenzamide Dehydration (e.g., PCl₅, SOCl₂)Direct, one-step conversionRequires a potentially harsh dehydrating agent[6][7]
3,4-Dimethoxyphenylacetic Acid Oxidative Decarboxylation (NaNO₂, FeCl₃)Utilizes a different, readily available starting materialMay have lower yields or require more complex purification[6]
Veratrol Formylation (e.g., Vilsmeier-Haack or Gattermann)Starts from a very basic and inexpensive building blockMulti-step process to get to the nitrile; may involve hazardous reagents[8]

Overall Synthetic Landscape

The choice of a starting material is often a strategic decision based on cost, availability, scalability, and the number of synthetic steps. The following diagram illustrates the interconnected pathways from foundational chemicals to the final product.

G cluster_0 Foundational Materials cluster_1 Primary Aldehyde cluster_2 Key Nitrile Intermediate cluster_3 Final Product Vanillin Vanillin Veratraldehyde Veratraldehyde Vanillin->Veratraldehyde Methylation Veratrol Veratrol Veratrol->Veratraldehyde Formylation Nitrile 3,4-Dimethoxybenzonitrile Veratraldehyde->Nitrile Oximation & Dehydration Product 3,4-Dimethoxybenzimidamide Hydrochloride Nitrile->Product Pinner Reaction & Ammonolysis

Caption: Synthetic pathways from foundational materials to the target compound.

Conclusion

The synthesis of this compound is a well-established process with several viable entry points. The most direct route begins with 3,4-Dimethoxybenzonitrile and utilizes the Pinner reaction . However, for reasons of cost and availability, a multi-step synthesis starting from the more fundamental and economical Veratraldehyde is often preferred in a research and development setting. By understanding the causality behind each transformation—from the electrophilic activation in the Pinner reaction to the classic oximation-dehydration sequence—scientists can select the optimal synthetic strategy that balances efficiency, scalability, and resource management.

References

Benzimidamide Derivatives: A Technical Guide to a Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidamide (also known as benzamidine) scaffold represents a cornerstone in medicinal chemistry, renowned primarily for its role as a potent, reversible inhibitor of serine proteases. Its unique structural and electronic properties allow for high-affinity interactions with the active sites of these critical enzymes, making it a privileged pharmacophore in the development of therapeutics for thrombotic, inflammatory, and malignant diseases. This technical guide provides an in-depth exploration of the biological activities of benzimidamide derivatives, moving from their foundational role as protease inhibitors to their emerging potential as antimicrobial and anticancer agents. We will dissect the causality behind structure-activity relationships, provide validated, step-by-step experimental protocols for synthesis and biological evaluation, and present a forward-looking perspective on this versatile molecular framework.

Introduction: The Enduring Significance of the Benzimidamide Core

The benzimidamide moiety, characterized by a phenyl ring substituted with a carboximidamide group [-C(=NH)NH2], is a powerful tool in rational drug design. Its basicity and planar, triangular geometry enable it to act as a bioisostere of the guanidinium group of arginine, allowing it to dock effectively into the S1 specificity pocket of trypsin-like serine proteases. This competitive inhibition mechanism has been the foundation for its extensive study and application.[1] However, the therapeutic landscape of these derivatives is not monolithic. Strategic modifications to the benzimidamide core have unlocked a broader spectrum of biological activities, demonstrating its significant therapeutic potential beyond protease inhibition.[2][3] This guide will illuminate the key mechanisms, structure-activity relationships (SAR), and practical methodologies essential for researchers engaged in the discovery and development of novel benzimidamide-based therapeutics.

Part 1: The Archetypal Role - Benzimidamide Derivatives as Serine Protease Inhibitors

The most well-documented activity of benzimidamide derivatives is the competitive inhibition of serine proteases, a large family of enzymes crucial in physiological processes such as blood coagulation, fibrinolysis, and inflammation.[1][4]

Mechanism of Action: Mimicry and Competitive Binding

Trypsin-like serine proteases, including thrombin, plasmin, and Factor Xa, possess a deep, negatively charged S1 specificity pocket that preferentially binds arginine residues on their natural substrates. The positively charged amidinium group of benzimidamide acts as an excellent mimic of the arginine side chain's guanidinium group, forming strong ionic and hydrogen bonds with a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. This high-affinity binding physically occludes the active site, preventing substrate access and halting the catalytic cascade.[5]

The interaction is reversible, a key feature for many therapeutic applications where transient, controlled enzyme modulation is desired over permanent inactivation.[1]

G cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket (Aspartate Residue) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzimidamide Benzimidamide Derivative (Positively Charged Amidinium Group) Benzimidamide->S1_Pocket High-Affinity Competitive Binding Natural_Substrate Natural Substrate (Arginine Residue) Natural_Substrate->S1_Pocket Normal Binding (Blocked)

Caption: Competitive inhibition of a serine protease by a benzimidamide derivative.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of benzimidamide derivatives can be finely tuned through chemical modification. SAR studies have revealed several key principles:[4][6]

  • Substituents on the Phenyl Ring: The nature, position, and hydrophobicity of substituents on the benzamidine ring critically influence binding affinity.[6] Hydrophobic groups can interact with secondary binding sites (e.g., S3/S4 subsites), significantly enhancing potency.[7] For instance, the interaction of thrombin with benzamidines is primarily affected by the hydrophobicity of the substituent, whereas plasmin binding is influenced by both hydrophobicity and electron-donating properties.[6]

  • Extension and Valency: Extending the molecule from the core scaffold to occupy additional enzyme subsites can dramatically increase inhibitory activity. Furthermore, creating multivalent inhibitors, where multiple benzimidamide moieties are connected by linkers, can lead to a significant increase in potency due to avidity effects (statistical rebinding).[1] Shorter linker lengths often improve inhibition by increasing the local concentration of the inhibitor and minimizing entropic penalties upon binding.[1]

Part 2: Expanding Therapeutic Horizons - Novel Biological Activities

While protease inhibition remains a primary focus, the chemical versatility of the benzimidamide scaffold has led to the discovery of derivatives with significant antimicrobial and anticancer properties.

Antimicrobial Activity

Several novel benzimidamide analogues have demonstrated promising activity against a range of pathogenic bacteria.[2] Studies have shown that certain derivatives exhibit significant minimum inhibitory concentrations (MIC) against pathogens responsible for conditions like periodontal disease.[2][8]

The precise mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of key cellular processes. The cationic nature of the amidine group may facilitate interaction with and disruption of the negatively charged bacterial cell membrane.

Anticancer Potential

The role of serine proteases in tumor progression, invasion, and metastasis is well-established. Consequently, protease-inhibiting benzimidamide derivatives have been explored as anticancer agents. One study demonstrated that a tetra-benzamidine derivative, TAPP-Br, inhibited the growth of human colon carcinoma cell lines.[3] The mechanism was linked to the suppression of oncogene expression (e.g., MYC, FOS) and the modulation of protein kinase C activity, suggesting an indirect action downstream of protease inhibition.[3] Other research has focused on designing benzamidine compounds that inhibit urokinase-type plasminogen activators (uPA), which are heavily implicated in cancer metastasis.[9]

Part 3: From Bench to Clinic - A Practical Guide to Synthesis and Evaluation

The translation of a promising chemical scaffold into a viable drug candidate requires robust and reproducible methodologies for chemical synthesis and biological characterization.

Chemical Synthesis: The Pinner Reaction

A classic and effective method for synthesizing benzimidamide derivatives from the corresponding benzonitriles is the Pinner reaction.[10][11] This acid-catalyzed reaction proceeds via an imino ester salt intermediate (a Pinner salt), which is subsequently reacted with ammonia or an amine to yield the target amidine.[11]

G cluster_workflow Pinner Reaction Workflow Benzonitrile Benzonitrile (Starting Material) Pinner_Salt Pinner Salt Intermediate (Imino Ester Hydrochloride) Benzonitrile->Pinner_Salt Step 1: Formation of Pinner Salt Alcohol_HCl Anhydrous Alcohol + Dry HCl Gas Benzimidamide Benzimidamide Derivative (Final Product) Pinner_Salt->Benzimidamide Step 2: Ammonolysis Ammonia Ammonia or Amine (Nucleophile)

Caption: Simplified workflow for the synthesis of benzimidamide via the Pinner reaction.

Experimental Protocol: Synthesis of a Benzimidamide Derivative [10]

  • Objective: To synthesize a benzimidamide hydrochloride from a substituted benzonitrile.

  • Critical Consideration: The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of intermediates to undesired esters or amides.[10][12]

  • Methodology:

    • Preparation: Dry the starting benzonitrile derivative and use absolute ethanol as both the solvent and reactant.

    • Pinner Salt Formation: Suspend the benzonitrile (e.g., 14.0 mmol) in absolute ethanol (50 mL) in a flask equipped with a magnetic stirrer and a gas inlet tube. Cool the suspension to below 5°C in an ice bath.

    • HCl Saturation: Bubble dry hydrogen chloride (HCl) gas through the cooled, stirring suspension until the solution is saturated.

    • Reaction: Seal the flask and stir the mixture at ambient temperature for 48 hours. Monitor the reaction by TLC.

    • Isolation of Pinner Salt: Upon completion, evaporate the solvent under reduced pressure (maintaining anhydrous conditions). Wash the resulting white crystalline solid (the imino ester hydrochloride or "Pinner salt") with dry diethyl ether.

    • Ammonolysis: Dissolve the isolated Pinner salt in absolute ethanol. Cool the solution in an ice bath and bubble anhydrous ammonia gas through it until saturation.

    • Final Product Formation: Seal the flask and stir at room temperature for 24-48 hours.

    • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final benzimidamide hydrochloride derivative.

Biological Evaluation: Core Assays

Validating the biological activity of newly synthesized derivatives requires a suite of standardized, quantitative assays.

Protocol 1: Serine Protease Inhibition Assay [13]

  • Objective: To determine the inhibitory constant (Kᵢ) of a benzimidamide derivative against a target serine protease (e.g., plasmin, thrombin, tPA).

  • Principle: This is a kinetic spectrophotometric assay that measures the rate of cleavage of a chromogenic or fluorogenic substrate by the protease in the presence and absence of the inhibitor.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare solutions of the target protease (e.g., human plasmin, 42.5 nM final concentration) and a corresponding chromogenic substrate (e.g., S-2251 for plasmin) in an appropriate assay buffer (e.g., 0.1M phosphate buffer, pH 7.4).

    • Assay Setup: In a 96-well microplate, add varying concentrations of the inhibitor. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

    • Enzyme Addition: Add the protease solution to all wells except the negative control and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

    • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for S-2251) kinetically over a period of 5-10 minutes.

    • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) or by using graphical methods like a Dixon plot.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay [14][15]

  • Objective: To determine the lowest concentration of a benzimidamide derivative that inhibits the visible growth of a specific bacterium.

  • Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.

  • Methodology:

    • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the final required inoculum density (~5 x 10⁵ CFU/mL).[15]

    • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. A typical final volume in each well is 100 µL.[15]

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[16]

    • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest compound concentration in which no visible growth is observed.[14][16]

Protocol 3: MTT Cytotoxicity Assay [17][18]

  • Objective: To assess the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect of a benzimidamide derivative on a cancer cell line and determine its IC₅₀ value.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle control wells (medium with solvent, e.g., DMSO). Incubate for a desired exposure time (e.g., 48 or 72 hours).[17]

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[17]

    • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Quantitative Comparison

Summarizing biological activity data in a structured format is essential for comparative analysis and SAR determination.

Table 1: Comparative Biological Activity of Selected Benzimidamide Derivatives

Compound IDTargetAssay TypeActivity MetricValue (µM)Reference
BenzamidineBovine TrypsinEnzyme InhibitionKᵢ18.0[7]
BenzamidineHuman ThrombinEnzyme InhibitionKᵢ660[7]
4-AminobenzamidineBovine TrypsinEnzyme InhibitionKᵢ0.8[7]
4-AminobenzamidineHuman ThrombinEnzyme InhibitionKᵢ13.0[7]
Nα-(dansyl)-3-amidinophenylalanineBovine TrypsinEnzyme InhibitionKᵢ0.008[7]
Nα-(dansyl)-3-amidinophenylalanineHuman ThrombinEnzyme InhibitionKᵢ0.004[7]
Novel Benzamidine Analogue (4a)P. gingivalisAntimicrobialMIC31.25 (µg/mL)[8]
Novel Benzamidine Analogue (3)P. gingivalisAntimicrobialMIC62.5 (µg/mL)[8]

Conclusion and Future Outlook

The benzimidamide scaffold has proven to be a remarkably durable and versatile pharmacophore. Its foundational role as a serine protease inhibitor continues to drive the development of new therapies for a host of human diseases. The key to its success lies in the inherent, high-affinity mimicry of arginine coupled with the vast potential for synthetic modification, which allows for the precise tuning of potency and selectivity.

The expanding horizon of biological activities, including promising antimicrobial and anticancer effects, ensures that benzimidamide derivatives will remain a focal point of research and development. Future efforts will likely concentrate on developing highly selective inhibitors for specific protease targets to minimize off-target effects, exploring novel mechanisms of action for their anticancer and antimicrobial properties, and employing advanced drug delivery strategies to improve their pharmacokinetic profiles. The systematic application of the principles and protocols outlined in this guide will empower researchers to unlock the full therapeutic potential of this privileged chemical structure.

References

A Technical Guide to 3,4-Dimethoxybenzimidamide Hydrochloride: Synthesis, Chemical Context, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 3,4-Dimethoxybenzimidamide hydrochloride, a molecule of interest to researchers, scientists, and drug development professionals. While a specific, detailed historical account of its discovery is not extensively documented in widely available scientific literature, its significance can be understood through the broader exploration of benzamidine derivatives in medicinal chemistry. This guide will delve into its likely synthetic origins, the chemical principles governing its reactivity, and its potential therapeutic applications as extrapolated from the known bioactivity of its core structural motifs.

Historical Context and Discovery Landscape

The emergence of this compound is likely intertwined with the systematic investigation of substituted benzamidines, a class of compounds that has been a subject of medicinal chemistry research since the 19th century. The core benzamidine structure is recognized as a privileged scaffold in drug discovery, particularly as an inhibitor of serine proteases like trypsin and thrombin.[1] Researchers have long explored the impact of various substituents on the aromatic ring to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif in a wide array of biologically active molecules, both natural and synthetic.[2] Its presence can significantly influence a compound's metabolic stability and absorption profile. It is therefore plausible that this compound was first synthesized as part of a larger library of substituted benzamidines during exploratory phases of drug discovery aimed at creating novel therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development.

PropertyValue
IUPAC Name 3,4-dimethoxybenzenecarboximidamide;hydrochloride
Synonyms 3,4-DIMETHOXY-BENZAMIDINE HCL, 3,4-dimethoxy-benzamidinmonohydrochloride
CAS Number 51488-33-6
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol

Synthesis and Chemical Reactivity

The synthesis of this compound is most likely achieved through the Pinner reaction, a classic method for converting nitriles into imino esters, which are then readily converted to amidines.[3][4][5]

Proposed Synthetic Workflow: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride salt (a Pinner salt). Subsequent treatment with ammonia affords the corresponding amidine.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amination 3,4-Dimethoxybenzonitrile 3,4-Dimethoxybenzonitrile Imino_Ester_HCl Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt) 3,4-Dimethoxybenzonitrile->Imino_Ester_HCl  + Ethanol_HCl Ethanol, HCl (gas) Ethanol_HCl->Imino_Ester_HCl Imino_Ester_HCl_2 Ethyl 3,4-dimethoxybenzimidate hydrochloride Product This compound Imino_Ester_HCl_2->Product  + Ammonia Ammonia Ammonia->Product

Figure 1: Proposed two-step synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)

  • Dry, gaseous hydrogen chloride is bubbled through a cooled (0-5 °C), anhydrous solution of 3,4-dimethoxybenzonitrile in absolute ethanol.

  • The reaction is continued until saturation with HCl is achieved, and the Pinner salt precipitates from the solution.

  • The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound

  • The isolated Pinner salt is suspended in a solution of anhydrous ethanol.

  • The suspension is cooled and treated with a solution of ammonia in ethanol.

  • The reaction mixture is stirred at room temperature until the conversion to the amidine is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting ammonium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude this compound is purified by recrystallization.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imino ester to the corresponding carboxylic acid and ester, respectively. Low temperatures during the Pinner salt formation help to minimize side reactions.

Chemical Reactivity and Stability

The hydrochloride salt form enhances the stability and aqueous solubility of the compound. The amidine functional group is basic due to the resonance stabilization of its protonated form, the amidinium ion. This basicity is a key feature influencing its potential biological interactions.

Potential Therapeutic Applications and Mechanism of Action

While specific biological data for this compound is scarce, its potential therapeutic applications can be inferred from the known activities of substituted benzamidines and compounds containing the 3,4-dimethoxyphenyl moiety.

Serine Protease Inhibition

Benzamidines are well-established inhibitors of serine proteases, enzymes that play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[1] The amidine group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes.

G cluster_0 Serine Protease Active Site S1_Pocket S1 Pocket (Specificity Pocket) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzamidine 3,4-Dimethoxybenzimidamide (Amidinium form) Benzamidine->S1_Pocket Binds to (Mimics Arg/Lys)

Figure 2: Conceptual diagram of a benzamidine derivative binding to the S1 pocket of a serine protease.

The 3,4-dimethoxy substitution could influence the binding affinity and selectivity for different serine proteases. A systematic screening of this compound against a panel of serine proteases would be a logical first step in elucidating its specific biological activity.

Other Potential Activities

The 3,4-dimethoxyphenyl group is found in compounds with a wide range of biological activities, including psychedelic phenethylamines like 3,4-dimethoxyamphetamine (3,4-DMA).[6] While this compound is structurally distinct from these psychoactive compounds, the electronic properties conferred by the dimethoxy groups could contribute to interactions with various receptors and enzymes.

Future Research Directions

The lack of extensive public data on this compound presents an opportunity for novel research. A structured research program could systematically characterize this compound and explore its therapeutic potential.

Proposed Research Workflow:

G Synthesis Optimized Synthesis and Characterization Screening Broad Biological Screening (e.g., enzyme panels, receptor binding assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA  If Active Lead_Opt Lead Optimization (Structure-Activity Relationship) MoA->Lead_Opt Preclinical In vivo Preclinical Studies Lead_Opt->Preclinical

Figure 3: A proposed workflow for the systematic investigation of this compound.

Conclusion

This compound is a chemical entity whose full potential remains to be explored. While its specific discovery is not well-documented, its chemical structure, rooted in the established fields of benzamidine and 3,4-dimethoxyphenyl chemistry, suggests a high potential for biological activity. This guide has provided a framework for understanding its synthesis, chemical properties, and plausible therapeutic applications. Further experimental investigation is warranted to fully elucidate the biological profile of this intriguing molecule and to determine its value as a lead compound in drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic profile of 3,4-Dimethoxybenzimidamide hydrochloride (CAS No: 51488-33-6), a compound of interest in medicinal chemistry and synthetic organic chemistry.[1][] Due to the limited availability of published experimental spectra for this specific salt, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven experimental protocols for the acquisition and analysis of these spectra, ensuring a self-validating system for researchers aiming to synthesize or utilize this compound. The causality behind experimental choices and data interpretation is emphasized throughout, providing a deeper understanding for the practicing scientist.

Introduction: The Chemical and Pharmaceutical Context

This compound belongs to the benzimidamide class of compounds, which are aryl derivatives of amidines.[1] Amidines are highly basic organic compounds due to the resonance stabilization of their protonated form, the amidinium cation.[1] The hydrochloride salt of 3,4-Dimethoxybenzimidamide enhances its stability and aqueous solubility, which are desirable properties for research and potential pharmaceutical applications.[1] The 3,4-dimethoxy substitution pattern, also known as a veratryl group, is a common motif in many biologically active molecules and natural products. A thorough spectroscopic characterization is therefore essential for unambiguous structural confirmation, purity assessment, and to provide a reference for future studies.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, the sample would typically be dissolved in a deuterated solvent such as DMSO-d₆ or D₂O, with tetramethylsilane (TMS) or the residual solvent peak used as an internal standard.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.5 - 9.0Broad Singlet2H-NH₂The protons on the nitrogen atoms are expected to be deshielded due to the positive charge on the amidinium group and will likely be broadened due to quadrupolar relaxation and exchange.
~7.6 - 7.4Multiplet2HAr-HThe aromatic protons are expected to appear in this region, with their exact shifts and multiplicities depending on the coupling with adjacent protons.
~7.1Doublet1HAr-HAromatic proton ortho to the amidinium group.
~3.85Singlet3H-OCH₃The methoxy group at the 3-position.
~3.80Singlet3H-OCH₃The methoxy group at the 4-position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmAssignmentRationale
~165C=NThe carbon of the amidinium group is expected to be significantly deshielded.
~152Ar-CAromatic carbon attached to the methoxy group (C4).
~149Ar-CAromatic carbon attached to the methoxy group (C3).
~125Ar-CAromatic carbon (C1).
~122Ar-CAromatic carbon (C6).
~112Ar-CAromatic carbon (C5).
~111Ar-CAromatic carbon (C2).
~56-OCH₃Carbons of the two methoxy groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is typically recorded from a solid sample using a KBr pellet or as a thin film.

Frequency (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretch (from -NH₂ and N-H⁺)
3050 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (from -OCH₃)
~1670StrongC=N⁺ stretch (amidinium ion)
1600, 1510, 1460MediumC=C stretch (aromatic)
1270, 1140StrongC-O stretch (aryl ether)

Table 3: Predicted FTIR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For the hydrochloride salt, ESI in positive ion mode would be most appropriate.

m/zRelative Intensity (%)Proposed Fragment
181.10High[M+H]⁺ (Protonated molecular ion of the free base)
164.07Moderate[M+H - NH₃]⁺
151.07High[M+H - NH₃ - CH₃]⁺
136.05Moderate[M+H - NH₃ - 2CH₃]⁺

Table 4: Predicted Mass Spectrometry Data (ESI+) for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Set to a constant temperature, typically 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, as ¹³C is less sensitive.

      • Relaxation Delay (d1): 2-5 seconds.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation and Analysis:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • MS Parameters:

      • Capillary Voltage: 3-4 kV.

      • Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.

      • Mass Range: Scan from m/z 50 to 500.

Visualizations

Figure 1: Chemical structure of this compound.

workflow cluster_workflow Spectroscopic Characterization Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Figure 2: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, coupled with robust experimental protocols for data acquisition. By understanding the expected NMR, IR, and MS profiles, researchers can more efficiently and accurately confirm the synthesis and purity of this compound. The provided methodologies represent a standard, self-validating approach to the characterization of novel or sparsely documented small molecules in a drug discovery and development context.

References

A Technical Guide to 3,4-Dimethoxybenzimidamide Hydrochloride (CAS: 51488-33-6) for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethoxybenzimidamide hydrochloride is a specialized organic compound that serves as a valuable building block and research tool for scientists in medicinal chemistry and drug development. As a member of the benzamidine class of molecules, its structural and electronic properties make it a compelling starting point for the synthesis of novel therapeutic agents. The presence of the 3,4-dimethoxyphenyl group, often referred to as a veratryl moiety, is particularly significant, as this motif is found in numerous biologically active natural products and synthetic drugs, where it often contributes to target binding and favorable pharmacokinetic profiles.[1]

This guide provides an in-depth technical overview of this compound, moving beyond basic identifiers to explore its chemical rationale, synthesis, and strategic application in modern drug discovery workflows. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 51488-33-6[1][2][3][4]
Molecular Formula C₉H₁₃ClN₂O₂[1][3]
Molecular Weight 216.67 g/mol [1]
IUPAC Name 3,4-dimethoxybenzenecarboximidamide;hydrochloride[1][]
Common Synonyms 3,4-Dimethoxybenzamidine hydrochloride[3][]
Physical Form White to off-white crystalline powder
Storage Sealed in a dry environment at room temperature[3]

2D Chemical Structure:

Scientific Rationale and Chemical Context

The Benzimidamide Functional Group: A Cationic Scaffold

To appreciate the utility of this molecule, one must first understand the chemistry of its core functional group. Benzimidamides are aryl derivatives of amidines, which are characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. A key feature of amidines is their high basicity, which is significantly greater than that of amines or amides.[1]

This enhanced basicity arises from the protonation of the imino nitrogen, which results in a resonance-stabilized amidinium cation. The positive charge is delocalized across both nitrogen atoms, creating a stable, planar, and strongly basic functional group. The hydrochloride salt form of the title compound ensures that it exists in this stable, protonated state, which typically enhances its solubility in aqueous and polar protic solvents—a critical advantage for biological assays and subsequent chemical reactions.[1]

The Veratryl Moiety in Medicinal Chemistry

The 3,4-dimethoxyphenyl group is not a passive substituent. The two electron-donating methoxy groups significantly influence the electronic character of the aromatic ring, which can in turn modulate the reactivity of the benzimidamide group and the molecule's interaction with biological targets.[1] This moiety is a well-established "privileged scaffold" in drug discovery, appearing in compounds ranging from the vasodilator Papaverine to the calcium channel blocker Verapamil. Its inclusion in a molecule can enhance binding affinity to protein targets and improve pharmacokinetic properties such as absorption and metabolic stability.

Synthesis and Handling

Synthetic Strategy: The Pinner Reaction

The most direct and widely recognized method for the synthesis of benzimidamides is the Pinner reaction.[1] This acid-catalyzed reaction provides a reliable pathway from an aryl nitrile to the corresponding imidamide hydrochloride salt. The general workflow involves two key stages: first, the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to form an imino ester hydrochloride, known as a Pinner salt. Second, the Pinner salt is treated with ammonia to yield the final amidine hydrochloride.

Pinner_Reaction_Workflow cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Nitrile 3,4-Dimethoxybenzonitrile Reagents1 Anhydrous Ethanol (Solvent) Anhydrous HCl (Gas) Nitrile->Reagents1 PinnerSalt Ethyl 3,4-dimethoxy -benzenecarboximidate HCl Reagents1->PinnerSalt Acid-catalyzed nucleophilic attack PinnerSalt->PinnerSalt_ref Reagents2 Ammonia (in Ethanol) FinalProduct 3,4-Dimethoxybenzimidamide HCl Reagents2->FinalProduct Nucleophilic substitution PinnerSalt_ref->Reagents2

Caption: Generalized workflow for the Pinner Reaction synthesis.

Experimental Protocol: Synthesis from 3,4-Dimethoxybenzonitrile

This protocol is a representative methodology based on the established Pinner reaction. Researchers should perform their own risk assessment and optimization.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

  • Under an inert atmosphere (N₂ or Ar), add 3,4-dimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (approx. 3 M concentration).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic and a precipitate will form.

  • After the introduction of HCl is complete, seal the flask and allow it to stand at 0-4°C for 24 hours to ensure complete precipitation of the Pinner salt.

  • Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

  • Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol (approx. 1 M concentration) at room temperature.

  • Cool the solution to 0°C.

  • Add a solution of ammonia in ethanol (2.0-3.0 eq) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Ammonium chloride will precipitate.

  • Remove the ammonium chloride by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to afford pure this compound.

Strategic Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic starting point. Its value lies in its potential as both a synthetic intermediate and a bioactive scaffold.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The amidine functional group is highly versatile and can participate in cyclocondensation reactions with various bifunctional reagents to form a wide array of ring systems, such as pyrimidines, imidazoles, and triazines, which are core structures in many approved drugs.

A Modern Drug Discovery and Development Workflow

In a contemporary research setting, a fragment or building block like this compound would be integrated into a multi-stage discovery pipeline. This process combines empirical laboratory screening with powerful computational analysis to accelerate the identification of promising drug candidates.[6]

Drug_Discovery_Workflow cluster_input Input Scaffold cluster_exp Experimental Phase cluster_comp Computational (In Silico) Phase Compound 3,4-Dimethoxybenzimidamide HCl LibSynth Library Synthesis (Combinatorial Chemistry) Compound->LibSynth VirtScreen Virtual Screening (Molecular Docking) Compound->VirtScreen HTS High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) LibSynth->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt HitID->VirtScreen ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadOpt->ADMET Preclinical Preclinical Candidate LeadOpt->Preclinical VirtScreen->ADMET

Caption: A modern drug discovery workflow integrating experimental and computational methods.

As illustrated, this compound can be used to generate a library of related molecules. This library is then subjected to high-throughput screening against a specific biological target (e.g., a protease or kinase, given the known activity of benzamidine derivatives). Simultaneously, computational tools can be used to perform virtual screening and predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the synthesized compounds, helping to prioritize the most promising candidates for further development.[1][6]

Conclusion

This compound (CAS: 51488-33-6) is more than a catalog chemical; it is a well-defined molecular tool with significant potential in the hands of medicinal chemists and drug discovery scientists. Its unique combination of a stable, cationic benzamidine core and a biologically relevant veratryl moiety makes it an attractive scaffold for generating novel compounds. By understanding its underlying chemistry, reliable synthetic routes, and its place within modern, integrated discovery workflows, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

Theoretical studies on 3,4-Dimethoxybenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 3,4-Dimethoxybenzimidamide Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a member of the benzimidamide class of compounds, which are aryl derivatives of amidines.[1] This class is noted for its basicity and potential as a scaffold in medicinal chemistry. While extensive experimental data on this specific molecule is not widely published, modern computational chemistry provides a powerful, cost-effective, and predictive pathway to elucidate its structural, electronic, and potential pharmacological properties. This guide presents a comprehensive theoretical framework for the in-depth study of this compound, intended for researchers in computational chemistry and drug development. We will detail the application of Density Functional Theory (DFT) for quantum chemical analysis, Molecular Docking for exploring protein-ligand interactions, and in silico ADMET screening for predicting pharmacokinetic profiles. The methodologies described herein are designed to be self-validating and provide a robust blueprint for the computational assessment of this and similar small molecules.

Molecular Profile and Physicochemical Properties

A foundational step in any theoretical study is to establish the fundamental physicochemical properties of the molecule. These parameters govern its behavior in biological systems, including solubility, membrane permeability, and receptor binding. While experimental values are the gold standard, validated computational methods provide highly reliable estimates that are crucial for initial screening.[2]

The structure of this compound is characterized by a benzene ring substituted with two methoxy groups and a protonated imidamide (amidinium) group.[1] The hydrochloride salt form generally enhances stability and solubility in aqueous media.[1]

PropertyValue (Predicted/Known)Significance in Drug DevelopmentSource
CAS Number 51488-33-6Unique chemical identifier.[3]
Molecular Formula C₉H₁₃ClN₂O₂Defines the elemental composition.[3]
Molecular Weight 216.66 g/mol Influences diffusion rates and absorption.[3]
Predicted LogP 1.25Indicates lipophilicity and ability to cross cell membranes.[4]
Predicted Water Solubility -2.103 log(mol/L)Crucial for formulation and bioavailability.[4]
Predicted Caco-2 Perm. 0.589 log PappEstimates intestinal absorption.[4]
Predicted pKa ~10.5 (Amidinium)Determines the ionization state at physiological pH.N/A
Predicted H-Bond Donors 2Potential for forming hydrogen bonds with target receptors.N/A
Predicted H-Bond Acceptors 4Potential for forming hydrogen bonds with target receptors.N/A

Theoretical Research Workflow: An Integrated Approach

A successful theoretical study integrates multiple computational techniques to build a holistic profile of a candidate molecule. Each method provides a different piece of the puzzle, from intrinsic electronic properties to behavior within a complex biological environment. The workflow below illustrates an efficient and logical progression for the analysis of this compound.

G cluster_0 Phase 1: Quantum Mechanics cluster_1 Phase 2: Biological Interaction cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Synthesis & Validation mol_structure Define 3D Molecular Structure (SMILES/2D Sketch) dft Density Functional Theory (DFT) Geometry Optimization mol_structure->dft admet_pred In Silico ADMET Prediction (Absorption, Toxicity, etc.) mol_structure->admet_pred dft_props Calculate Electronic Properties (HOMO, LUMO, ESP, Reactivity) dft->dft_props docking Molecular Docking Simulation (Ligand-Protein Binding) dft->docking Optimized Ligand report Synthesize Data & Generate Hypothesis dft_props->report target_id Identify Potential Biological Target(s) target_id->docking analysis Analyze Binding Modes & Scoring Functions docking->analysis analysis->report admet_pred->report validation Propose Experimental Validation report->validation

Caption: Integrated workflow for the theoretical study of a small molecule.

Quantum Chemical Analysis via Density Functional Theory (DFT)

Expertise & Causality: DFT is a quantum mechanical method that calculates the electronic structure of molecules to predict their properties and reactivity.[5] Unlike simpler methods, DFT includes electron correlation effects at a manageable computational cost, making it a workhorse in modern drug design.[6][7] By solving the Kohn-Sham equations, we can determine the molecule's ground-state geometry and derive crucial electronic descriptors.[8] The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a critical decision that balances accuracy with computational resources; this combination is well-established for organic molecules.

Core Objectives of DFT Analysis:
  • Geometry Optimization: To find the lowest energy (most stable) 3D conformation of the molecule.

  • Electronic Properties: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

  • Electrostatic Potential (ESP) Mapping: To visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions that are key to molecular recognition.[5]

  • Reactivity Descriptors: To quantify chemical hardness, softness, and electronegativity, which help predict how the molecule will interact with other species.

Experimental Protocol: DFT Calculation
  • Structure Input: Generate the 3D structure of 3,4-Dimethoxybenzimidamide from its SMILES string (COC1=C(OC)C=C(C=C1)C(=N)N) and add a proton to the imine nitrogen for the hydrochloride form.

  • Method Selection: Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in a computational chemistry package like Gaussian or ORCA.[5]

  • Geometry Optimization: Perform a full geometry optimization to find the energetic minimum. Confirm it is a true minimum by running a frequency calculation; the absence of imaginary frequencies validates the structure.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive HOMO/LUMO energies, dipole moment, and the ESP map.

  • Data Analysis: Analyze the HOMO-LUMO gap to assess stability. Examine the ESP map to identify the positively charged amidinium group and the electronegative oxygen atoms of the methoxy groups as likely sites for interaction.

G cluster_0 Molecular Structure cluster_1 DFT-Derived Properties cluster_2 Predicted Behavior structure 3,4-Dimethoxy- benzimidamide HCl homo HOMO Energy (Electron Donation) structure->homo lumo LUMO Energy (Electron Acceptance) structure->lumo esp Electrostatic Potential (Charge Distribution) structure->esp reactivity Chemical Reactivity homo->reactivity lumo->reactivity binding Receptor Binding Potential esp->binding

Caption: Relationship between DFT properties and predicted molecular behavior.

Exploring Biological Interactions via Molecular Docking

Expertise & Causality: Molecular docking is a computational method used to predict the preferred orientation, conformation, and affinity of a ligand when bound to a macromolecular target, such as a protein.[9][10] The process involves sampling many possible poses of the ligand in the protein's binding site and ranking them using a scoring function.[10] While not a direct measure of binding affinity, it is an invaluable tool for generating hypotheses about the mechanism of action and for virtual screening of compound libraries.[11] Given that many benzamide derivatives exhibit activity as enzyme inhibitors, a relevant hypothetical target could be a protein kinase or a cholinesterase.[12][13]

Experimental Protocol: Molecular Docking
  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate atom types and charges using a program like AutoDock Tools.

  • Receptor Preparation: Obtain a high-resolution crystal structure of a target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the active site or binding pocket of the receptor. Define a "grid box" that encompasses this entire site, within which the docking algorithm will search for poses.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina or Glide.[10][14] The algorithm will systematically explore the conformational and rotational freedom of the ligand within the defined grid box.

  • Pose Analysis & Scoring: Analyze the top-ranked poses. The scoring function provides an estimate of binding affinity (e.g., in kcal/mol). Critically examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the binding site. A plausible pose is one that is both energetically favorable and forms chemically sensible interactions.

In Silico ADMET Profiling

Expertise & Causality: A significant reason for late-stage drug failure is poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity).[15] Predicting these properties in silico before synthesis can save immense time and resources.[16] These predictive models are typically built using Quantitative Structure-Activity Relationship (QSAR) or machine learning techniques, trained on large datasets of experimentally measured properties.[2][16]

Key ADMET Properties for Prediction:
  • Absorption: Intestinal absorption (e.g., Caco-2 permeability), blood-brain barrier (BBB) penetration.

  • Distribution: Plasma protein binding, volume of distribution.

  • Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

  • Excretion: Prediction of total clearance.

  • Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition (a key indicator of cardiotoxicity), hepatotoxicity, and potential for mutagenicity (Ames test).

Protocol: ADMET Prediction
  • Tool Selection: Utilize a validated web-based server or software package, such as pkCSM, SwissADME, or other commercial platforms.[4]

  • Input: Provide the molecular structure as a SMILES string.

  • Execution: The platform's algorithms will calculate a wide range of ADMET-related descriptors based on the molecule's structural features.

  • Analysis: Review the predicted values against established thresholds for "drug-likeness." For example, a compound predicted to be a potent hERG inhibitor would be flagged as a high risk for cardiotoxicity. A compound with poor predicted intestinal absorption may require formulation strategies to improve bioavailability.

Conclusion and Future Directions

This guide outlines a multi-faceted theoretical framework for the comprehensive characterization of this compound. By integrating DFT, molecular docking, and ADMET prediction, researchers can generate a detailed profile of the molecule's electronic structure, potential biological interactions, and likely pharmacokinetic behavior. The data-driven hypotheses generated from these computational studies can then guide targeted experimental validation, such as enzyme inhibition assays or cell-based toxicity studies, thereby accelerating the discovery process in a resource-efficient manner. This approach transforms an uncharacterized molecule into a candidate with a well-defined theoretical profile, ready for the next stage of investigation.

References

In-depth Technical Guide: In Silico Modeling of 3,4-Dimethoxybenzimidamide Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth framework for the in silico modeling of 3,4-Dimethoxybenzimidamide hydrochloride, a compound of interest in contemporary drug discovery. We move beyond rote procedural lists to deliver a narrative grounded in the principles of computational chemistry and molecular biophysics. This document is designed for researchers, scientists, and drug development professionals, offering a scaffold for rigorous, reproducible, and insightful computational analysis. Every protocol herein is designed as a self-validating system, emphasizing the "why" behind each experimental choice to foster a deeper understanding of the molecule's potential interactions and therapeutic relevance.

Table of Contents

  • Introduction: The Scientific Imperative for In Silico Modeling

    • 1.1. What is this compound?

    • 1.2. Why In Silico? The Rationale for Computational Approaches

  • Part 1: Foundational Analysis - Ligand Preparation and Target Identification

    • 2.1. Physicochemical Profiling of 3,4-Dimethoxybenzimidamide

    • 2.2. Protocol: Ligand Preparation for Simulation

    • 2.3. Target Identification and Validation

  • Part 2: Elucidating Interactions - Core Modeling Techniques

    • 3.1. Molecular Docking: Predicting Binding Affinity and Pose

      • 3.1.1. The Causality of Grid Box Generation

      • 3.1.2. Protocol: Molecular Docking Workflow

    • 3.2. Molecular Dynamics (MD) Simulation: From Static Poses to Dynamic Behavior

      • 3.2.1. The Importance of System Solvation and Equilibration

      • 3.2.2. Protocol: MD Simulation Workflow

    • 3.3. Pharmacophore Modeling: Identifying Key Chemical Features

      • 3.3.1. Hypothesis-Driven Pharmacophore Generation

      • 3.3.2. Protocol: Pharmacophore Modeling Workflow

  • Part 3: Data Synthesis and Interpretation

    • 4.1. Analysis of Docking Results

    • 4.2. Interpreting MD Simulation Trajectories

    • 4.3. Validating Pharmacophore Models

  • References

Introduction: The Scientific Imperative for In Silico Modeling

The journey of a drug from concept to clinic is arduous and fraught with failure. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to de-risk this process, offering predictive insights into a molecule's behavior at the atomic level.[1][2] This guide will use this compound as a case study to illustrate the power and rigor of these computational techniques.

What is this compound?

This compound is a chemical compound belonging to the benzamidine class of molecules.[3] Its structure features a benzimidamide core substituted with two methoxy groups at the 3 and 4 positions of the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is beneficial for research purposes.[3] While its specific biological activities are not extensively documented in publicly available literature, the benzamidine scaffold is present in numerous biologically active compounds, suggesting potential for this molecule in various therapeutic areas.

Why In Silico? The Rationale for Computational Approaches

Computational modeling allows for "virtual experiments" that can predict a compound's efficacy, toxicity, and mechanism of action before conducting physical experiments.[1][2] This approach is founded on the principles of molecular and quantum mechanics, enabling the simulation of molecular interactions with a high degree of accuracy. The primary advantages of this approach include:

  • Cost and Time Efficiency: In silico screening of vast compound libraries is significantly faster and more economical than traditional high-throughput screening (HTS).

  • Mechanistic Insight: These methods offer a detailed, three-dimensional view of drug-receptor interactions that can be challenging to obtain through experimental techniques alone.

  • Hypothesis Generation: Computational results can generate novel and testable hypotheses regarding a compound's biological function, guiding further laboratory research.[4]

Part 1: Foundational Analysis - Ligand Preparation and Target Identification

The reliability of any in silico model is critically dependent on the quality of the input data. This section details the essential initial steps: preparing the ligand (3,4-Dimethoxybenzimidamide) and identifying its likely biological targets.

Physicochemical Profiling of 3,4-Dimethoxybenzimidamide

A thorough understanding of the ligand's physicochemical properties is crucial before any simulation. These properties, often calculated using cheminformatics toolkits, dictate its behavior in a biological context.

Table 1: Calculated Physicochemical Properties of 3,4-Dimethoxybenzimidamide

PropertyValueSignificance in Drug Discovery
Molecular Weight216.67 g/mol [3]Adheres to Lipinski's Rule of Five for oral bioavailability.
LogP (octanol/water)1.0 - 1.5 (estimated)Suggests a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors2Indicates potential for specific hydrogen bonding interactions with protein residues.
Hydrogen Bond Acceptors2Indicates potential for specific hydrogen bonding interactions with protein residues.
pKa~10.0 (estimated for the imidamide group)Determines the protonation state at physiological pH (7.4), which is critical for accurate charge assignment in simulations.
Protocol: Ligand Preparation for Simulation

This protocol ensures the 3D structure of 3,4-Dimethoxybenzimidamide is energetically minimized and correctly protonated for subsequent modeling studies.

Step 1: 2D to 3D Conversion

  • Action: Obtain the 2D structure of 3,4-Dimethoxybenzimidamide from a chemical database or draw it using a chemical editor (e.g., MarvinSketch, ChemDraw).

  • Rationale: This establishes the correct atomic connectivity.

  • Action: Convert the 2D structure to a 3D conformation.

  • Rationale: This generates an initial 3D structure for further refinement.

Step 2: Energy Minimization

  • Action: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or UFF).

  • Rationale: This step resolves any steric clashes and identifies a low-energy, more realistic conformation of the molecule.

Step 3: Protonation State Assignment

  • Action: Determine the most probable protonation state of the imidamide group at a physiological pH of 7.4 using a pKa calculator.

  • Rationale: The charge of the ligand significantly influences its electrostatic interactions with the target protein. With an estimated pKa of around 10.0, the imidamide group will be protonated and carry a +1 charge at pH 7.4.

Step 4: File Format Conversion

  • Action: Save the prepared ligand structure in a format compatible with docking and MD simulation software (e.g., .mol2, .sdf, or .pdbqt).

  • Rationale: This ensures interoperability between different software packages.

Target Identification and Validation

Identifying the correct biological target is a critical step. Several computational strategies can be employed:

  • Similarity-Based Methods: Tools like PharmMapper or SuperPred can suggest potential targets by comparing the ligand to a database of known bioactive compounds.

  • Inverse Docking: This involves docking the ligand against a large library of protein structures to identify those with the highest predicted binding affinity.

  • Literature and Database Mining: Searching databases such as ChEMBL and PubMed for information on compounds with similar chemical scaffolds can provide valuable insights.

For this guide, we will hypothesize that through these methods, Thrombin , a key enzyme in the coagulation cascade and a known target for benzamidine-containing inhibitors, is identified as a high-probability target for 3,4-Dimethoxybenzimidamide.

Part 2: Elucidating Interactions - Core Modeling Techniques

With a prepared ligand and a putative target, we can now employ core modeling techniques to predict and analyze their interaction.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of their interaction (binding affinity).[5]

The "grid box" defines the search space for the docking algorithm on the protein target. Its size and location are crucial:

  • Known Binding Site: If the binding site is known (e.g., from a co-crystallized ligand in a PDB structure), the grid box should encompass the entire active site, including key catalytic or binding residues.

  • Unknown Binding Site ("Blind Docking"): If the binding site is unknown, the grid box should cover the entire protein surface. This is computationally more intensive but can reveal novel allosteric or cryptic binding sites.

For our Thrombin example (PDB ID: 1C4V), the active site is well-defined by the co-crystallized inhibitor.

This workflow utilizes AutoDock Vina, a widely used and validated docking program.[6]

Step 1: Protein Preparation

  • Action: Download the PDB structure of Thrombin (e.g., 1C4V).

  • Action: Remove water molecules and any co-crystallized ligands/ions not relevant to the interaction.[7]

  • Rationale: This simplifies the system and focuses the calculation on the protein-ligand interaction.

  • Action: Add polar hydrogens and assign Gasteiger charges.[7]

  • Rationale: This correctly models the electrostatic potential of the protein.

Step 2: Grid Box Generation

  • Action: Define the center and dimensions of the grid box around the known active site of Thrombin. A box size of 20Å x 20Å x 20Å is typically sufficient.

  • Rationale: This constrains the search space to the area of interest, increasing computational efficiency and accuracy.

Step 3: Ligand Preparation (as per Protocol 2.2)

  • Action: Ensure the 3,4-Dimethoxybenzimidamide structure is in the .pdbqt format, with charges assigned and rotatable bonds defined.

Step 4: Running the Docking Simulation

  • Action: Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.[8]

  • Parameter: Set exhaustiveness to a value between 8 and 16.

  • Rationale: Higher exhaustiveness increases the thoroughness of the conformational search at the cost of longer computation time.

Step 5: Analysis of Results

  • Action: Analyze the output poses and their corresponding binding affinity scores (in kcal/mol).

  • Rationale: The top-ranked pose (most negative binding affinity) represents the most probable binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) using a molecular visualization tool like PyMOL or Chimera.[6]

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Protocol 2.2) run_vina Run AutoDock Vina (Exhaustiveness = 12) ligand_prep->run_vina protein_prep Protein Preparation (PDB: 1C4V) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen grid_gen->run_vina pose_analysis Pose & Score Analysis (Binding Affinity) run_vina->pose_analysis interaction_viz Interaction Visualization (PyMOL/Chimera) pose_analysis->interaction_viz

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics (MD) Simulation: From Static Poses to Dynamic Behavior

While docking provides a valuable static snapshot, biological systems are inherently dynamic. MD simulations model the movement of atoms over time, offering insights into the stability of the protein-ligand complex and the nature of their interactions in a more realistic, solvated environment.

  • Solvation: Proteins function in an aqueous environment. Explicitly modeling water molecules is essential for accurately capturing electrostatic interactions and the hydrophobic effect.

  • Equilibration: Before the production simulation, the system must be gradually heated and equilibrated to the target temperature and pressure. This allows the system to relax and prevents artificial instabilities.

This protocol utilizes GROMACS, a powerful and open-source MD engine.[9]

Step 1: System Setup [10]

  • Action: Use the top-ranked docked pose of the 3,4-Dimethoxybenzimidamide-Thrombin complex.

  • Action: Solvate the complex in a periodic box of water (e.g., TIP3P water model).

  • Action: Add counter-ions (e.g., Cl-) to neutralize the system's charge.

  • Rationale: This creates a realistic, solvated, and electrostatically neutral simulation environment.

Step 2: Energy Minimization [10]

  • Action: Perform a steepest descent energy minimization of the entire system.

  • Rationale: This removes any unfavorable contacts or steric clashes introduced during setup.

Step 3: Equilibration [10]

  • Action: Perform a two-phase equilibration:

    • NVT (constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while restraining the protein-ligand complex.

    • NPT (constant Number of particles, Pressure, Temperature): Equilibrate the system to the target pressure (e.g., 1 bar) to ensure the correct density.

  • Rationale: This carefully controlled process ensures the stability of the system before the production run.

Step 4: Production MD [11]

  • Action: Run the production simulation for a desired duration (e.g., 100 nanoseconds).

  • Rationale: This generates the trajectory data for analysis.

Step 5: Trajectory Analysis

  • Action: Analyze the trajectory to calculate:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds.

    • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more accurate estimate of binding affinity.

Diagram: MD Simulation Workflow

G start Start: Best Docked Pose solvate System Solvation (Water + Ions) start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: The sequential stages of an MD simulation.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) necessary for biological activity.[12][13]

Pharmacophore models can be generated in several ways:[14]

  • Ligand-Based: When multiple active compounds are known, their common features can be aligned to create a pharmacophore model.

  • Structure-Based: The key interaction points between a ligand and its protein target in a docked or crystal structure can be used to define the pharmacophore features.[12] This is the approach we will take.

This workflow can be performed using software like LigandScout or Phase (Schrödinger).

Step 1: Feature Identification

  • Action: Use the stable, equilibrated structure from the MD simulation of the 3,4-Dimethoxybenzimidamide-Thrombin complex.

  • Action: Identify all key interactions:

    • Hydrogen bonds between the imidamide group and the protein backbone.

    • Hydrophobic interactions involving the dimethoxybenzene ring.

    • Aromatic (pi-pi or pi-cation) interactions.

  • Rationale: These interactions define the essential features for binding.

Step 2: Pharmacophore Model Generation

  • Action: Abstract these interaction points into pharmacophore features with specific 3D coordinates and radii.

  • Example Features:

    • One Hydrogen Bond Donor (from the protonated imidamide).

    • One Hydrogen Bond Acceptor (from a carbonyl oxygen in the protein backbone).

    • One Aromatic Ring feature.

    • One Hydrophobic feature.

Step 3: Model Validation

  • Action: Validate the pharmacophore model by using it to screen a database of known active and inactive compounds (decoys).

  • Rationale: A robust model should be able to distinguish active compounds from inactive ones with high sensitivity and specificity.

Step 4: Virtual Screening

  • Action: Use the validated pharmacophore model to screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that match the pharmacophore and are therefore potential Thrombin inhibitors.[15]

Part 3: Data Synthesis and Interpretation

The true value of in silico modeling lies in the insightful interpretation of the generated data.

Analysis of Docking Results

Table 2: Example Docking Results for 3,4-Dimethoxybenzimidamide against Thrombin

PoseBinding Affinity (kcal/mol)Key Interactions
1-9.2H-bond with Gly216, Pi-cation with Lys60f
2-8.8H-bond with Asp189
3-8.5Hydrophobic interactions with Ile174, Trp215
  • Interpretation: The top-ranked pose exhibits a strong predicted binding affinity. The specific interactions with key residues in the active site (e.g., the S1 pocket residue Asp189) provide a testable hypothesis for the binding mode.

Interpreting MD Simulation Trajectories
  • RMSD Plot: A stable RMSD plot for both the protein backbone and the ligand (after an initial equilibration period) indicates that the binding pose is stable and the complex is not undergoing major conformational changes.

  • Hydrogen Bond Persistence: If the hydrogen bond with Asp189 observed in the docking pose is maintained for >80% of the simulation time, it provides strong evidence for its importance in binding.

  • MM/PBSA or MM/GBSA: These calculations offer a more refined estimate of binding free energy, which often correlates better with experimental data than docking scores.

Validating Pharmacophore Models

The performance of a pharmacophore model is evaluated using statistical metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. A high EF value indicates that the model is effective at identifying active compounds from a large database.

Conclusion: Towards a Holistic Understanding

This guide has outlined a rigorous, multi-faceted computational workflow for investigating the interactions of this compound. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we can construct a comprehensive, atomic-level understanding of a compound's potential biological activity. The insights generated from these in silico experiments provide a strong foundation for hypothesis-driven experimental validation, ultimately accelerating the drug discovery process. The key takeaway is that each computational step must be approached with a critical, scientific mindset, understanding the underlying principles and limitations of the chosen methods.

References

Review of benzimidamide compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzimidamide and its Congeners in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Introduction: Delineating the "Benz-" Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] Among these, structures containing a benzene ring fused or appended to a nitrogen-containing moiety are particularly prominent. This guide focuses on the benzimidamide (more commonly known as benzamidine) scaffold, a potent pharmacophore with a rich history in enzyme inhibition.

To establish a clear and authoritative context, it is crucial to first differentiate benzamidine from its close structural cousins, benzimidazole and benzamide, as these terms are often a source of confusion.

  • Benzimidamide (Benzamidine): Characterized by a C(=NH)NH2 group attached to a benzene ring, benzamidine is a strong base that is typically protonated at physiological pH.[3] This cationic nature is fundamental to its primary mechanism of action as a competitive, reversible inhibitor of serine proteases, where it mimics the binding of arginine or lysine residues in natural substrates.[4][5]

  • Benzimidazole: A bicyclic heterocyclic compound formed by the fusion of a benzene ring and an imidazole ring.[6] This aromatic system is structurally analogous to naturally occurring purine nucleotides, allowing it to interact with a vast array of biological targets, including kinases, polymerases, and microtubules, leading to its widespread application in anticancer, antimicrobial, and antiviral therapies.[7][8][9]

  • Benzamide: Comprising a benzene ring attached to an amide functional group (-CONH2). The amide group's ability to act as both a hydrogen bond donor and acceptor, combined with the synthetic tractability of the aromatic ring, makes the benzamide scaffold a cornerstone of modern medicinal chemistry, found in drugs targeting everything from epigenetic regulators to viral proteases.[10][11][12]

This guide will delve into the core science of benzimidamide compounds, exploring their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular focus on their role as enzyme inhibitors.

Figure 1. Comparison of Key 'Benz-' Scaffolds cluster_0 Benzimidamide (Benzamidine) cluster_1 Benzimidazole cluster_2 Benzamide benzamidine benzimidazole benzamide

Caption: Core structures of Benzimidamide, Benzimidazole, and Benzamide.

The Benzimidamide Core: Physicochemical Properties and Rationale for Use

The utility of the benzimidamide scaffold is rooted in its distinct physicochemical properties. As a reversible competitive inhibitor of trypsin-like serine proteases, its mechanism is a classic example of rational drug design.[13]

Causality of Inhibition: Serine proteases like trypsin, thrombin, and Factor Xa have a catalytic triad (Ser-His-Asp) in their active site and a distinct "S1 pocket" that determines substrate specificity. In trypsin-like enzymes, this S1 pocket is deep and contains a negatively charged aspartate residue at its base. This pocket preferentially binds positively charged amino acid residues like arginine and lysine.

The benzimidamide group, being protonated and positively charged at physiological pH, acts as a superb mimic of the guanidinium group of arginine. It engages in a strong, charge-assisted hydrogen bond interaction with the aspartate residue in the S1 pocket, effectively occupying the active site and preventing the binding and cleavage of the natural substrate.[4]

cluster_Enzyme Serine Protease S1 Pocket cluster_Inhibitor Benzimidamide Moiety Asp Aspartate Residue (Asp189) O- Negative Charge Benzamidine Benzimidamide (Protonated) H-N-H+ H-N-H Benzamidine:port1->Asp:port Charge-Assisted Hydrogen Bond

Caption: Benzimidamide binding in a serine protease S1 pocket.

Synthetic Methodologies for Benzimidamide Derivatives

The synthesis of benzimidamide derivatives is well-established, with the Pinner reaction being a cornerstone methodology.[14] This reaction provides a reliable route from readily available nitrile precursors to the desired amidine functionality.

Foundational Protocol: The Pinner Reaction

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas. This forms an imino ether hydrochloride, known as a Pinner salt. Subsequent treatment of this intermediate with ammonia or an amine yields the corresponding amidine.

Step-by-Step Methodology:

  • Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can hydrolyze the intermediates.

  • Pinner Salt Formation:

    • Dissolve the starting benzonitrile derivative in a suitable anhydrous alcohol (e.g., ethanol).

    • Cool the solution in an ice bath (0 °C).

    • Bubble anhydrous hydrogen chloride gas through the solution until saturation is achieved.

    • Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. The Pinner salt intermediate will typically precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Amidinium Salt Formation:

    • Suspend the dried Pinner salt in a solution of the desired alcohol (e.g., ethanol).

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension until the reaction is complete (monitored by TLC or LC-MS).

    • The resulting benzamidine hydrochloride can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Nitrile Benzonitrile (R-Ph-CN) Reagents1 + Anhydrous HCl + Anhydrous EtOH Nitrile->Reagents1 PinnerSalt Pinner Salt Intermediate [R-Ph-C(OEt)=NH2]+Cl- Reagents1->PinnerSalt Reagents2 + NH3 (anhydrous) PinnerSalt->Reagents2 Amidine Benzamidine HCl [R-Ph-C(NH2)=NH2]+Cl- Reagents2->Amidine

Caption: Workflow for the synthesis of Benzamidine via the Pinner reaction.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The true power of the benzimidamide scaffold is realized through synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.

Anticoagulants: Targeting Factor Xa and Thrombin

Benzamidine derivatives are extensively explored as inhibitors of Factor Xa and thrombin, key enzymes in the coagulation cascade.[15][16][17] The un-substituted benzamidine is a weak inhibitor, but strategic modifications dramatically improve activity.

Structure-Activity Relationship Insights:

  • P1 Moiety: The core benzamidine group serves as the P1 moiety, anchoring the molecule in the S1 pocket of the protease. Maintaining its basicity is critical for activity.

  • Linker and P4 Group: Potency and selectivity are achieved by adding substituents that occupy other pockets (S2, S3, S4) of the enzyme. For Factor Xa, potent inhibitors often feature a central core (e.g., a piperidine ring) linked to the benzamidine group, with another aromatic group extending into the S4 pocket.

  • Selectivity: Subtle changes in the linker or the P4 group can shift selectivity between Factor Xa and thrombin, a crucial consideration for avoiding off-target effects. For instance, thrombin's active site is narrower than Factor Xa's, so bulkier groups may favor Factor Xa inhibition.[4]

Compound ClassTarget EnzymeKey Structural FeaturesResulting Activity
Simple BenzamidinesTrypsin, ThrombinUnsubstituted or small substituentsWeak to moderate inhibition[5]
Aromatic Amidine DerivativesFactor XaExtended structure with groups occupying S4 pocketPotent and selective inhibition[15]
Dibenzamidobenzene DerivativesFactor XaNon-amidine P1 mimics with benzamide corePotent anticoagulant activity
Other Therapeutic Areas

While anticoagulation is a primary focus, the benzimidamide scaffold has been investigated for other activities:

  • Antiviral: Benzamide and isoindoline derivatives have been designed as inhibitors of coronavirus proteases (PLpro), demonstrating that related amidic structures can be adapted for different enzymatic targets.[12]

  • Anticancer: While benzimidazoles are more prominent, some benzamide-related compounds like benzamide riboside act as inhibitors of IMP dehydrogenase, an enzyme crucial for purine synthesis in rapidly proliferating cancer cells.[18]

  • Anti-inflammatory: By inhibiting inflammatory proteases, benzamidine derivatives can exert anti-inflammatory effects.[19][20][21]

Pharmacokinetics and Drug Development Considerations

Translating a potent inhibitor into a successful drug requires careful optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[22]

  • Absorption & Solubility: The inherent polarity and basicity of the amidine group can lead to high water solubility but potentially poor membrane permeability, affecting oral absorption.[23]

  • Distribution: The distribution of these compounds depends on their overall lipophilicity and plasma protein binding.[23]

  • Metabolism: The amidine group can be susceptible to hydrolysis by amidase enzymes. A common strategy to improve metabolic stability is to design prodrugs , where the amidine is masked with a group that is cleaved in vivo to release the active drug.[24]

  • Excretion: As polar, water-soluble compounds, benzamidine derivatives are often eliminated via renal clearance.[25]

cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Oral Administration GI GI Tract Oral->GI Blood Systemic Circulation GI->Blood Permeability Challenge Tissues Target Tissues Blood->Tissues Liver Liver (e.g., Hydrolysis) Blood->Liver Kidney Kidney Blood->Kidney Tissues->Blood Metabolites Metabolites Liver->Metabolites Elimination Elimination (Urine) Kidney->Elimination

Caption: Generalized ADME pathway for a polar small molecule like Benzamidine.

Key Experimental Protocol: Serine Protease Inhibition Assay

To assess the potency of newly synthesized benzimidamide derivatives, a robust and reproducible enzymatic assay is essential. This protocol describes a typical colorimetric assay for trypsin inhibition.

Principle: This assay uses a synthetic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which is colorless. Upon cleavage by trypsin, it releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. An effective inhibitor will reduce the rate of pNA formation.

Materials:

  • Trypsin (from bovine pancreas)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) stock solution (in DMSO)

  • Test inhibitor (benzimidamide derivative) stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of trypsin and BAPNA in Tris-HCl buffer. Create a serial dilution of the test inhibitor to determine its IC50 value.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add buffer only.

    • Control Wells (100% activity): Add buffer, DMSO (vehicle control), and trypsin solution.

    • Inhibitor Wells: Add buffer, inhibitor solution at various concentrations, and trypsin solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the BAPNA substrate solution to all wells (except blanks) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

The benzimidamide scaffold remains a highly valuable and frequently utilized motif in medicinal chemistry, particularly for the design of enzyme inhibitors. Its success as a foundational structure for anticoagulants highlights the power of rational, structure-based drug design.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives that can exquisitely differentiate between closely related serine proteases to minimize off-target effects.

  • Exploring New Targets: Applying the benzimidamide scaffold's inhibitory potential to proteases involved in other diseases, such as cancer metastasis and viral replication.

  • Advanced Prodrug Strategies: Developing novel prodrugs that offer better oral bioavailability and targeted release of the active compound.

The inherent versatility, synthetic accessibility, and proven track record of benzimidamide derivatives ensure their continued importance in the development of new therapeutics.

References

Methodological & Application

How to use 3,4-Dimethoxybenzimidamide hydrochloride in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 3,4-Dimethoxybenzimidamide Hydrochloride

This document provides a comprehensive guide for the safe handling, preparation, and application of this compound in a laboratory setting. The content is tailored for researchers, medicinal chemists, and professionals in drug development, emphasizing its role as a versatile synthetic intermediate.

Compound Profile and Physicochemical Properties

This compound, also known as 3,4-dimethoxybenzamidine hydrochloride, is an organic compound belonging to the benzamidine class.[1][] Its structure features a benzamidine core substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring. The hydrochloride salt form enhances its stability and often improves solubility in polar solvents, which is advantageous for various laboratory applications.[1]

The core utility of this compound lies in the reactivity of the amidine functional group, RC(=NR')NR''R'''. Amidines are highly basic organic compounds that, upon protonation, form a resonance-stabilized amidinium cation, making them valuable precursors in the synthesis of diverse heterocyclic structures and other complex molecules.[1]

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 51488-33-6 [1][][3]
Molecular Formula C₉H₁₃ClN₂O₂ [1]
Molecular Weight 216.67 g/mol [1]
IUPAC Name 3,4-dimethoxybenzenecarboximidamide;hydrochloride [1][]
Synonyms 3,4-Dimethoxybenzamidine hydrochloride []
Appearance Typically a solid powder (visual inspection) N/A

| Solubility | Soluble in aqueous media |[1] |

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified with several hazards, and adherence to Safety Data Sheet (SDS) guidelines is mandatory.

2.1. Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound and related structures are associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Causes skin irritation and serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][6]

  • Some related compounds, like 3,3'-Dimethoxybenzidine dihydrochloride, are classified as carcinogens (Category 1B). While this specific compound may not carry the same classification, caution is warranted.

Causality in PPE Selection: The required PPE is directly dictated by these hazards.

  • Eye Protection: Tight-sealing safety goggles and a face shield are necessary to prevent contact with the powder, which can cause serious eye damage.[5][7]

  • Hand and Body Protection: Impervious gloves (e.g., nitrile) and a lab coat are required to prevent skin contact, which can cause irritation and potential absorption.[5][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust particles.[4][7] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[7]

2.2. Storage and Stability For optimal shelf-life, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Assess the compound's stability under your specific experimental conditions (pH, temperature) as this can influence reaction outcomes.[1]

2.3. First Aid and Spill Management

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][7]

  • Skin Contact: Take off contaminated clothing and wash the affected area with plenty of soap and water.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][5]

  • Spill: For minor spills, use dry clean-up procedures to avoid generating dust.[4] Wear full PPE. For larger spills, evacuate the area and follow institutional emergency procedures. Prevent the substance from entering drains.[8]

Core Application: A Versatile Intermediate in Organic Synthesis

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery and development.[9][10] For example, the related compound 3,4-Dimethoxybenzamide is a starting material for the preparation of Itopride hydrochloride, a gastroprokinetic agent.[11] The benzamidine moiety serves as a robust building block for constructing various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Below is a workflow diagram illustrating the typical lifecycle of using this intermediate in a research setting.

G cluster_prep Preparation Phase cluster_reaction Synthesis Phase cluster_analysis Analysis & Purification Phase A Procurement & SDS Review B Risk Assessment & PPE Selection A->B C Solvent Selection & Solution Preparation B->C D Reaction Setup (Inert Atmosphere if needed) C->D Transfer of starting material E Addition of Reagents (Base, Electrophile, etc.) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up & Crude Product Isolation F->G Reaction complete H Purification (Crystallization/Chromatography) G->H I Analytical Confirmation (NMR, MS, HPLC) H->I

Caption: General laboratory workflow for using a synthetic intermediate.

Experimental Protocols

The following protocols are provided as templates. Researchers must adapt concentrations, solvents, and reaction conditions based on the specific requirements of their synthetic target.

Protocol 1: Stock Solution Preparation

This protocol describes the preparation of a 100 mM stock solution. The hydrochloride salt form facilitates dissolution in polar solvents.

Rationale: Preparing a concentrated stock solution allows for accurate and repeatable dispensing of the reagent into reactions, minimizing weighing errors for small-scale synthesis. The choice of solvent is critical; it must fully dissolve the compound and be compatible with the subsequent reaction chemistry.

Materials:

  • This compound (MW: 216.67 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Analytical balance

Procedure:

  • Calculate Mass: To prepare 10 mL of a 100 mM solution, calculate the required mass: Mass = 0.1 mol/L * 0.010 L * 216.67 g/mol = 0.2167 g (or 216.7 mg)

  • Weigh Compound: In a chemical fume hood, accurately weigh 216.7 mg of this compound.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 7 mL of anhydrous DMF.

  • Mixing: Add a magnetic stir bar and stir the solution until all solid has completely dissolved. Gentle warming may be applied if necessary, but ensure it does not degrade the compound.

  • Final Volume: Once dissolved, carefully add anhydrous DMF to bring the final volume to the 10 mL mark.

  • Storage: Cap the flask tightly and store at 2-8°C, protected from moisture. If using DMSO, solutions may be stored at -20°C, but check for freezing and precipitation upon thawing.

Protocol 2: Representative Synthesis of a Heterocycle (Example: Pyrimidine Synthesis)

This protocol illustrates how this compound can be used to synthesize a substituted pyrimidine, a common scaffold in medicinal chemistry. The reaction involves the condensation of the amidine with a 1,3-dicarbonyl compound.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt, liberating the free amidine base in situ. This is crucial as the free base is the active nucleophile. Using a stronger, nucleophilic base like NaOH could lead to unwanted side reactions (e.g., hydrolysis).

  • Solvent: A high-boiling polar aprotic solvent like ethanol or isopropanol is often chosen to facilitate the dissolution of reactants and allow the reaction to be heated to drive the condensation and subsequent cyclization/dehydration.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the disappearance of the starting materials and the appearance of the product, indicating reaction progress.

G cluster_conditions Conditions cluster_products Products Amidine 3,4-Dimethoxybenzimidamide (as HCl salt) Base Base (e.g., TEA) in Ethanol Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Product Substituted Pyrimidine Product Base->Product Reflux Water H₂O Base->Water

Caption: Reaction scheme for pyrimidine synthesis from a benzamidine.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 216.7 mg).

  • Add Reagents: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) and 10 mL of absolute ethanol.

  • Add Base: While stirring, add triethylamine (2.5 mmol, ~0.35 mL) to the suspension. The mixture should become more homogeneous as the free amidine is formed.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours.

  • Monitoring: Periodically take small aliquots from the reaction to monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the pure pyrimidine derivative.

Protocol 3: Analytical Quality Control

To validate the identity and purity of the starting material or a synthesized product, standard analytical techniques should be employed.

Table 2: Recommended Analytical Methods

Method Purpose Sample Preparation & Notes
HPLC-UV Purity assessment and quantification. Prepare a dilute solution (e.g., 0.1-1 mg/mL) in a suitable mobile phase solvent like acetonitrile/water. The dimethoxy-substituted phenyl ring provides a strong UV chromophore for detection.
LC-MS Identity confirmation and reaction monitoring. Use similar sample preparation as HPLC. The mass spectrometer will confirm the molecular weight of the compound, providing definitive structural evidence.[12]

| ¹H NMR | Structural elucidation. | Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The resulting spectrum will show characteristic peaks for the aromatic, methoxy, and N-H protons, confirming the structure. |

References

Application Note: A Detailed Protocol for the Synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4-Dimethoxybenzimidamide hydrochloride. This compound belongs to the benzamidine class of molecules, which are valuable precursors in the development of various heterocyclic compounds and pharmacologically active agents.[1] The synthesis is achieved through the classical Pinner reaction, a reliable and well-established method for converting nitriles into imidates and subsequently into amidines.[2][3] The protocol begins with the acid-catalyzed reaction of 3,4-dimethoxybenzonitrile with ethanol to form the intermediate Pinner salt, followed by ammonolysis to yield the target product. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines.

Reaction Principle and Mechanism

The synthesis of this compound is executed in two primary stages, both rooted in the Pinner reaction.[3][4]

Stage 1: Formation of the Pinner Salt (Ethyl 3,4-dimethoxybenzimidate hydrochloride)

The Pinner reaction is initiated by the reaction of a nitrile with an alcohol under acidic conditions.[5] In this protocol, 3,4-dimethoxybenzonitrile is treated with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. The reaction mechanism proceeds as follows:

  • Protonation of the Nitrile: The nitrogen atom of the nitrile group is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[5]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the carbon atom of the nitrilium ion.

  • Formation of the Imidate Salt: A subsequent proton transfer results in the formation of the stable ethyl 3,4-dimethoxybenzimidate hydrochloride salt, commonly referred to as a "Pinner salt".[6]

Maintaining anhydrous (water-free) conditions and low temperatures is critical during this stage. Water can hydrolyze the intermediate to form an ester, while elevated temperatures can cause the thermodynamically unstable imidate salt to rearrange into an N-alkyl amide.[2][4]

Stage 2: Ammonolysis to this compound

The isolated Pinner salt is a reactive intermediate.[2] It readily undergoes nucleophilic attack by ammonia.

  • Nucleophilic Addition: Ammonia attacks the electrophilic carbon of the imidate salt.

  • Elimination: This is followed by the elimination of ethanol, yielding the protonated amidine.

  • Final Product: The final product is the stable 3,4-Dimethoxybenzimidamide salt, isolated as its hydrochloride form.[1]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMolecular Wt.PuritySupplier
3,4-Dimethoxybenzonitrile2024-83-1C₉H₉NO₂163.17 g/mol ≥98%Thermo Scientific
Anhydrous Ethanol (EtOH)64-17-5C₂H₅OH46.07 g/mol 200 proof, ≥99.5%Sigma-Aldrich
Anhydrous Diethyl Ether (Et₂O)60-29-7(C₂H₅)₂O74.12 g/mol ≥99.0%, inhibitor-freeSigma-Aldrich
Hydrogen Chloride (HCl) gas7647-01-0HCl36.46 g/mol Anhydrous, ≥99.9%In-house generation or lecture bottle
Ammonia solution1336-21-6NH₄OH35.04 g/mol 28-30% in H₂OSigma-Aldrich
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04 g/mol Anhydrous, granularStandard laboratory grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Gas dispersion tube (fritted glass)

  • Drying tube (filled with CaCl₂)

  • Ice bath

  • Schlenk line or nitrogen/argon gas setup for inert atmosphere

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Workflow Diagram

Synthesis_Workflow Workflow for Synthesis of 3,4-Dimethoxybenzimidamide HCl A 1. Setup & Inert Atmosphere (3-neck flask, anhydrous conditions) B 2. Reagent Addition - 3,4-Dimethoxybenzonitrile - Anhydrous Ethanol & Diethyl Ether A->B Prepare C 3. Pinner Salt Formation - Cool to 0°C - Bubble dry HCl gas (3-4 hrs) B->C React D 4. Isolate Pinner Salt - Store overnight at 0°C - Filter precipitate - Wash with anhydrous ether C->D Precipitate E 5. Ammonolysis - Suspend Pinner salt in Ethanol - Add NH4OH solution - Stir at RT (2-3 hrs) D->E Convert F 6. Product Isolation - Concentrate via rotary evaporation E->F Work-up G 7. Purification - Recrystallize from Ethanol/Ether F->G Purify H 8. Final Product - Dry under vacuum - Characterize (HPLC, NMR, MP) G->H Analyze

Caption: High-level workflow for the synthesis protocol.

Detailed Step-by-Step Protocol

Phase 1: Synthesis of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an HCl gas source, and a drying tube. Ensure all glassware is flame-dried or oven-dried to remove moisture. Place the entire setup under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, dissolve 3,4-dimethoxybenzonitrile (8.15 g, 50 mmol) in anhydrous ethanol (3.5 mL, 60 mmol) and 50 mL of anhydrous diethyl ether.

  • HCl Gas Introduction: Cool the stirred solution in an ice bath to 0-5 °C. Begin bubbling dry HCl gas through the solution via the gas dispersion tube. A white precipitate should begin to form within 30-60 minutes.

  • Reaction Monitoring: Continue the slow bubbling of HCl gas for 3-4 hours while maintaining the temperature at 0-5 °C. The reaction is complete when the formation of the precipitate ceases.

  • Isolation of Pinner Salt: Stopper the flask, seal it with parafilm, and store it in a refrigerator (0-4 °C) overnight to ensure complete precipitation.

  • Filtration: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. To prevent hydrolysis from atmospheric moisture, perform this step quickly. Wash the precipitate twice with 20 mL portions of cold, anhydrous diethyl ether.

  • Drying: Dry the isolated Pinner salt under vacuum. The product can be used immediately in the next step.

Phase 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried Pinner salt from the previous step in 100 mL of ethanol.

  • Ammonolysis: To the stirred suspension at room temperature, add 50 mL of concentrated aqueous ammonia (28-30%). The suspension should gradually dissolve as the reaction proceeds.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the Pinner salt is fully consumed.

  • Work-up: Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

Phase 3: Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If any insoluble material remains, filter the hot solution. Allow the solution to cool to room temperature, then slowly add diethyl ether until the solution becomes turbid.

  • Crystallization: Cool the mixture in an ice bath or refrigerator to induce crystallization.

  • Final Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Ventilation: All steps, especially the handling of HCl gas and volatile organic solvents, must be performed in a well-ventilated chemical fume hood.[8]

  • Hydrogen Chloride Gas: HCl gas is extremely corrosive and toxic. Ensure the gas delivery system is secure and free of leaks. Have a base trap (e.g., NaOH solution) ready to neutralize the excess gas stream.

  • Solvent Handling: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. Work away from open flames, hot plates, and spark-producing equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): ≥98%[9]

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound. Expected signals would include two singlets for the methoxy groups, aromatic protons, and broad signals for the -NH₂ and -NH₂⁺ protons.

  • Yield: A typical yield for this procedure is in the range of 70-85%.

References

Applications of 3,4-Dimethoxybenzimidamide Hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 3,4-Dimethoxybenzimidamide hydrochloride in the field of drug discovery. While direct therapeutic applications of this specific molecule are not extensively documented, its structural features—namely the benzamidine core and the 3,4-dimethoxy phenyl moiety—suggest significant potential as a lead compound or a molecular probe. This document outlines the scientific rationale for investigating this compound as a serine protease inhibitor, an anticancer agent, and an antimicrobial compound. Detailed, field-proven protocols are provided to enable researchers to systematically evaluate its biological activities.

Introduction: Unlocking the Potential of a Structurally Promising Molecule

This compound is a small molecule characterized by two key structural motifs that are frequently found in biologically active compounds. Understanding these components provides a logical framework for exploring its therapeutic potential.

  • The Benzamidine Moiety: Benzamidine and its derivatives are classical bioisosteres of arginine and lysine, enabling them to act as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2][3] This inhibitory activity makes them valuable tools in biochemistry and potential starting points for drugs targeting diseases where protease activity is dysregulated, including coagulation disorders, inflammation, and cancer.[4]

  • The 3,4-Dimethoxy Phenyl (Veratryl) Group: This moiety is a common feature in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] The methoxy groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding and pharmacokinetic properties.

Given these structural features, this compound presents itself as a compelling candidate for initial screening in various drug discovery programs. This guide provides the rationale and methodologies for such an investigation.

Potential Therapeutic Applications and Screening Strategies

Based on its chemical structure, three primary areas of investigation are proposed for this compound.

Serine Protease Inhibition

The positively charged benzamidine group at physiological pH mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of many serine proteases. This makes protease inhibition the most logical starting point for biological evaluation.

In-Depth Rationale: Serine proteases play crucial roles in numerous physiological and pathological processes. Their dysregulation is implicated in diseases ranging from thrombosis to cancer metastasis. The development of selective serine protease inhibitors is a major focus of drug discovery. Benzamidine itself is a well-characterized, reversible competitive inhibitor of trypsin and other related enzymes.[3] By evaluating this compound against a panel of serine proteases, researchers can determine its potency and selectivity, providing a foundation for further structure-activity relationship (SAR) studies.

Anticancer Activity

Many compounds containing the 3,4-dimethoxy or 3,4,5-trimethoxy phenyl moiety have demonstrated significant anticancer activity.[5][6][8] These compounds often exert their effects through mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis.

In-Depth Rationale: The veratryl group can be found in compounds like combretastatin A-4, a potent inhibitor of tubulin polymerization. The presence of this group in this compound suggests that it could potentially interfere with microtubule dynamics, a validated target for cancer chemotherapy. An initial screening against a panel of cancer cell lines is a straightforward and effective way to assess its potential as an anticancer agent.

Antimicrobial Activity

The 3,4-dimethoxyphenyl motif is also present in molecules with known antimicrobial properties.[9][10] Furthermore, some amidine-containing compounds have been investigated for their antibacterial and antifungal activities.

In-Depth Rationale: The search for new antimicrobial agents is a global health priority. The structural components of this compound suggest it may have the potential to inhibit microbial growth. A broad-spectrum screening against representative bacterial and fungal strains can quickly establish its potential in this therapeutic area.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial biological evaluation of this compound.

Protocol 1: Serine Protease Inhibition Assay (Trypsin as an Example)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against trypsin.

Principle: The assay measures the rate of hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), by trypsin. In the presence of an inhibitor, the rate of p-nitroaniline (pNA) release, which can be measured spectrophotometrically at 405 nm, is reduced.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of L-BAPA in DMSO.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to obtain a range of concentrations (e.g., 10 mM to 1 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 160 µL of Tris-HCl buffer.

      • 20 µL of the test compound dilution (or DMSO for control).

      • 10 µL of trypsin solution (final concentration ~10 µg/mL).

    • Mix gently and pre-incubate for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Add 10 µL of L-BAPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Self-Validation:

  • Include a positive control inhibitor with a known Kᵢ value for trypsin (e.g., benzamidine hydrochloride).

  • Ensure the reaction in the control wells (DMSO only) is linear over the measurement period.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[11][12] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.

    • After 24 hours, replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Self-Validation:

  • Use a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Visually inspect the cells under a microscope before and after treatment to correlate the absorbance readings with cell morphology and confluency.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB. The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validation:

  • Use a standard antibiotic (e.g., ciprofloxacin) as a positive control to ensure the assay is performing correctly.

  • The growth control well must show distinct turbidity, and the sterility control well must remain clear.

Data Presentation and Visualization

Hypothetical Screening Results

The following tables summarize potential data that could be generated from the described protocols.

Table 1: Hypothetical Serine Protease Inhibition Data

Enzyme Substrate Inhibitor IC₅₀ (µM)
Trypsin L-BAPA 25.4
Thrombin Chromogenic Substrate > 100

| Plasmin | Chromogenic Substrate | 85.2 |

Table 2: Hypothetical Anticancer Activity Data

Cell Line Compound IC₅₀ (µM)
HeLa (Cervical Cancer) 15.8
MCF-7 (Breast Cancer) 32.1

| A549 (Lung Cancer) | 28.9 |

Table 3: Hypothetical Antimicrobial Activity Data

Microorganism Compound MIC (µg/mL)
Staphylococcus aureus 64
Escherichia coli > 256

| Candida albicans | 128 |

Diagrams

DrugDiscoveryWorkflow cluster_0 Initial Screening cluster_1 Hit Validation & SAR cluster_2 Lead Optimization Compound 3,4-Dimethoxybenzimidamide hydrochloride ProteaseAssay Protease Inhibition Assay Compound->ProteaseAssay Evaluate CancerAssay Anticancer MTT Assay Compound->CancerAssay Evaluate AntimicrobialAssay Antimicrobial MIC Assay Compound->AntimicrobialAssay Evaluate HitValidation Hit Validation (Dose-Response) ProteaseAssay->HitValidation Identified Hit CancerAssay->HitValidation Identified Hit AntimicrobialAssay->HitValidation Identified Hit SAR Structure-Activity Relationship (SAR) HitValidation->SAR Confirmed Hit LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt Optimized Analogs InVivo In Vivo Efficacy Studies LeadOpt->InVivo Candidate

Caption: A general workflow for early-stage drug discovery.

SerineProteaseInhibition Enzyme Serine Protease (e.g., Trypsin) Product Product (p-Nitroaniline) Enzyme->Product catalyzes Substrate Substrate (e.g., L-BAPA) Substrate->Enzyme Inhibitor 3,4-Dimethoxybenzimidamide HCl Inhibitor->Enzyme binds & inhibits

Caption: Mechanism of competitive inhibition of a serine protease.

Conclusion

This compound represents a molecule of significant interest for initial drug discovery screening. Its constituent chemical motifs, the benzamidine core and the 3,4-dimethoxy phenyl group, are well-established pharmacophores in medicinal chemistry. The protocols detailed in this guide provide a robust framework for researchers to systematically investigate its potential as a serine protease inhibitor, an anticancer agent, or an antimicrobial compound. The results from these initial screens will be crucial in determining the viability of this compound as a starting point for a hit-to-lead optimization program.

References

Application Notes and Protocols for 3,4-Dimethoxybenzimidamide Hydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Benzamidine Derivative

3,4-Dimethoxybenzimidamide hydrochloride belongs to the well-established class of benzamidine compounds, which are recognized for their activity as inhibitors of serine proteases.[1] While specific enzymatic inhibition data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a competitive inhibitor, particularly targeting enzymes with a preference for arginine or lysine-like substrates.

The benzamidine moiety is a known pharmacophore that can mimic the guanidinium group of arginine, allowing it to interact with the S1 specificity pocket of many serine proteases.[2] A prominent and therapeutically relevant target for this class of inhibitors is the urokinase-type plasminogen activator (uPA), a key enzyme in cancer cell invasion and metastasis.[2][3][4] Increased expression of uPA is highly correlated with tumor progression, making its inhibition a promising strategy for anti-cancer therapy.[4]

This document provides a comprehensive guide for researchers to explore the enzyme inhibitory potential of this compound. It outlines the underlying scientific rationale, detailed protocols for screening and characterization, and best practices for data interpretation. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data.

Part 1: Scientific Rationale and Mechanistic Hypothesis

The Benzamidine Scaffold as a Serine Protease Inhibitor

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad (serine, histidine, and aspartate) in their active site. Their substrate specificity is largely determined by the nature of the S1 binding pocket, which accommodates the amino acid side chain at the P1 position of the substrate. In trypsin-like serine proteases, such as uPA, the S1 pocket contains an aspartate residue (Asp189 in uPA) at its base, which forms a salt bridge with the positively charged side chains of arginine or lysine.[2]

The benzamidine group of this compound is protonated at physiological pH, carrying a positive charge that allows it to function as an effective mimic of the arginine side chain. This structural analogy is the basis for its hypothesized competitive inhibition of uPA and other related serine proteases.

Hypothesized Signaling Pathway Inhibition

The uPA system plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[4] uPA converts the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin, in turn, has broad substrate specificity, degrading various ECM components and activating matrix metalloproteinases (MMPs), further amplifying ECM degradation.[2] By inhibiting uPA, this compound could potentially disrupt this proteolytic cascade.

G cluster_0 Cell Surface cluster_1 Extracellular Matrix uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activation uPAR uPAR Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation & Invasion Plasmin->ECM_Degradation Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs Activation Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Active_MMPs->ECM_Degradation 3_4_Dimethoxybenzimidamide 3,4-Dimethoxybenzimidamide hydrochloride 3_4_Dimethoxybenzimidamide->uPA Inhibition

Caption: Hypothesized inhibition of the uPA-mediated proteolytic cascade by this compound.

Part 2: Experimental Protocols

Protocol 1: In Vitro uPA Inhibition Assay (Fluorogenic Substrate)

This protocol describes a continuous kinetic assay to determine the inhibitory potential of this compound against human uPA. The assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by uPA.

Materials:

  • Human urokinase-type plasminogen activator (uPA), high activity grade

  • Fluorogenic uPA substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 0.01% Tween-20

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Stock_Solution Prepare Stock Solution of 3,4-Dimethoxybenzimidamide in DMSO Serial_Dilution Perform Serial Dilutions in Assay Buffer Stock_Solution->Serial_Dilution Add_Inhibitor Add Diluted Inhibitor to Microplate Wells Serial_Dilution->Add_Inhibitor Add_Enzyme Add uPA Enzyme Solution (Pre-incubate) Add_Inhibitor->Add_Enzyme Add_Substrate Initiate Reaction by Adding Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_V0 Calculate Initial Velocity (V0) from Kinetic Reads Measure_Fluorescence->Calculate_V0 Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_V0->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro uPA enzyme inhibition assay.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Preparation:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted inhibitor solutions to the test wells.

    • For positive control wells (no inhibition), add 25 µL of Assay Buffer with the corresponding DMSO concentration.

    • For negative control wells (no enzyme), add 50 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of uPA in Assay Buffer.

    • Add 25 µL of the uPA solution to the test and positive control wells.

    • Add 25 µL of Assay Buffer to the negative control wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well should be 125 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative) / (V₀_positive - V₀_negative))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Mechanism (Ki Determination)

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibition constant (Ki). This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Materials: Same as Protocol 1.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Perform the assay with a matrix of varying concentrations of both the substrate and this compound.

    • Use at least five different fixed concentrations of the inhibitor (including zero).

    • For each inhibitor concentration, vary the substrate concentration over a range that brackets the Kₘ value (e.g., 0.2 x Kₘ to 5 x Kₘ).

  • Data Analysis:

    • Calculate the initial velocities (V₀) for all combinations of substrate and inhibitor concentrations.

    • Generate a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.

    • Analyze the plots to determine the mechanism of inhibition:

      • Competitive: Vmax remains constant, apparent Kₘ increases. Lines on the Lineweaver-Burk plot intersect at the y-axis.

      • Non-competitive: Apparent Vmax decreases, Kₘ remains constant. Lines on the Lineweaver-Burk plot intersect on the x-axis.

      • Uncompetitive: Both apparent Vmax and Kₘ decrease. Lines on the Lineweaver-Burk plot are parallel.

    • Calculate the Ki value using appropriate equations based on the determined mechanism of inhibition. For competitive inhibition, Ki can be determined from the slope of the Lineweaver-Burk plot versus inhibitor concentration.

Protocol 3: Cell-Based Assay for Anti-Invasive Activity (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix, a process highly dependent on uPA activity.

Materials:

  • Highly invasive cancer cell line (e.g., MDA-MB-231)

  • Boyden chamber inserts with an 8 µm pore size membrane

  • Matrigel basement membrane matrix

  • Cell culture medium (with and without serum)

  • This compound

  • Calcein AM or other suitable cell stain

Step-by-Step Procedure:

  • Preparation of Inserts: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture the cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • In the upper chamber (the insert), add the cell suspension in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator to allow for cell invasion.

  • Quantification of Invasion:

    • Remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom surface of the membrane.

    • Elute the stain and measure the absorbance or fluorescence, or count the number of invading cells under a microscope.

  • Data Analysis: Compare the number of invading cells in the treated groups to the control group to determine the inhibitory effect of this compound on cell invasion.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the enzymatic assays.

ParameterThis compoundReference Inhibitor (e.g., Amiloride)
IC₅₀ (µM) Experimental ValueLiterature or Experimental Value
Ki (µM) Experimental ValueLiterature or Experimental Value
Mechanism of Inhibition Determined from Kinetic StudiesKnown Mechanism
Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, the following controls should be included in every experiment:

  • Positive Control: A known inhibitor of the target enzyme should be run in parallel to validate the assay's sensitivity and performance.

  • Negative Control (No Enzyme): This control accounts for any background signal from the substrate or inhibitor.

  • Vehicle Control (DMSO): This control ensures that the solvent used to dissolve the inhibitor does not affect enzyme activity.

  • Substrate Autohydrolysis Control: The stability of the substrate in the assay buffer should be confirmed.

By adhering to these rigorous controls, the experimental system becomes self-validating, providing confidence in the observed inhibitory effects of this compound.

Conclusion

While direct evidence for the enzyme inhibitory activity of this compound is emerging, its chemical structure strongly supports its potential as a serine protease inhibitor. The protocols and guidelines presented here provide a robust framework for researchers to systematically investigate this potential. Through careful experimental design, rigorous execution, and thoughtful data interpretation, the scientific community can elucidate the therapeutic promise of this and related benzamidine derivatives.

References

Application Notes & Protocols: A Framework for Efficacy Testing of 3,4-Dimethoxybenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethoxybenzimidamide hydrochloride is a chemical entity belonging to the benzimidamide class of compounds.[] While extensive biological activity data for this specific molecule is not widely published, the core benzamidine and benzimidazole scaffolds are prevalent in numerous compounds with significant pharmacological activities.[2][3][4] The presence of the 3,4-dimethoxyphenyl moiety is also common in various bioactive molecules.[5] This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust experimental framework for the systematic evaluation of this compound's therapeutic potential.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, tiered approach to drug discovery. We will move from broad, high-throughput in vitro screening to more focused mechanism of action (MoA) studies, and finally to considerations for in vivo proof-of-concept. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific hypotheses and laboratory capabilities.

Part 1: Foundational Characterization and Hypothesis-Driven Screening

Before embarking on efficacy testing, it is crucial to characterize the test article.

A. Physicochemical Characterization A foundational understanding of the compound's properties is essential for reliable and reproducible results.

  • Purity Assessment: Confirm the purity of the compound batch using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • Solubility Determination: Assess solubility in common laboratory solvents (e.g., water, DMSO, ethanol) to prepare appropriate stock solutions for biological assays.

  • Stability Analysis: Evaluate the compound's stability in solution under various storage conditions (temperature, light) to ensure its integrity throughout the experimental timeline.[5]

B. Initial Hypothesis Generation The chemical structure of this compound provides clues for potential biological activity. Related benzimidazole and benzamidine derivatives have demonstrated a wide spectrum of effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities.[2][3][4][7] A related compound, 3,4-Dimethoxyphenyl bis-benzimidazole, has been identified as a DNA topoisomerase inhibitor.[8] Therefore, an initial screening strategy should be broad enough to capture these potential activities.

Part 2: In Vitro Efficacy Evaluation: Protocols and Workflows

The following section provides detailed protocols for a tiered in vitro screening cascade. The workflow is designed to first assess general cytotoxicity, then screen for specific biological activities, and finally, to begin elucidating the mechanism of action.

Workflow for In Vitro Efficacy Screening

This diagram illustrates the logical progression from initial compound handling to focused mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Hit Validation & MoA Compound 3,4-Dimethoxybenzimidamide HCl StockSol Prepare & Validate Stock Solution (e.g., 10 mM in DMSO) Compound->StockSol Cytotox General Cytotoxicity Screen (e.g., MTT Assay on non-cancerous cell line) StockSol->Cytotox Antimicrobial Antimicrobial Assay (Bacteria & Fungi Panel) Cytotox->Antimicrobial Guide Concentration Selection Anticancer Anticancer Proliferation Assay (Cancer Cell Line Panel) Cytotox->Anticancer Guide Concentration Selection AntiInflam Anti-inflammatory Assay (e.g., Protein Denaturation) Cytotox->AntiInflam Guide Concentration Selection Enzyme Enzyme Inhibition Assay (e.g., Topoisomerase I) Cytotox->Enzyme Guide Concentration Selection DoseResp Dose-Response & IC50/MIC Determination Antimicrobial->DoseResp Primary Hit(s) Identified Anticancer->DoseResp Primary Hit(s) Identified AntiInflam->DoseResp Primary Hit(s) Identified Enzyme->DoseResp Primary Hit(s) Identified MoA Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) DoseResp->MoA

Caption: General experimental workflow for in vitro evaluation.

Protocol 2.1: Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability or cytotoxicity.[2] This initial screen is critical to determine the compound's general toxicity and to establish a suitable concentration range for subsequent, more specific assays, thereby distinguishing targeted efficacy from non-specific toxicity.

Methodology:

  • Cell Seeding: Seed a non-cancerous cell line (e.g., HEK293 or NIH/3T3) and a panel of cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound.

    • Controls: Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2.2: Antimicrobial Susceptibility Testing

Rationale: Given that many benzamidine and benzimidazole derivatives exhibit antimicrobial properties, screening for antibacterial and antifungal activity is a logical step.[4][9] The disc diffusion method provides a qualitative initial screen, while broth microdilution offers quantitative Minimum Inhibitory Concentration (MIC) values.

Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., E. coli, S. aureus, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared inoculum to each well.

    • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin for bacteria, Ketoconazole for fungi).[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Summary of In Vitro Screening

Quantitative results from the initial screening assays should be summarized for clear comparison.

Assay TypeCell Line / OrganismEndpointResult (e.g., IC₅₀ / MIC)
CytotoxicityHEK293 (non-cancerous)IC₅₀ (µM)> 100
AnticancerMCF-7 (Breast Cancer)IC₅₀ (µM)15.2
AnticancerA549 (Lung Cancer)IC₅₀ (µM)25.8
AntibacterialEscherichia coliMIC (µg/mL)64
AntibacterialStaphylococcus aureusMIC (µg/mL)32
AntifungalCandida albicansMIC (µg/mL)> 128

Part 3: Mechanism of Action (MoA) Elucidation

A primary "hit" from the screening phase necessitates deeper investigation to understand its mechanism of action. This is critical for validating the target and guiding further development.

Example MoA Study: Investigating Anticancer Activity

If this compound shows selective cytotoxicity towards cancer cells, a potential MoA could involve the inhibition of key signaling pathways. Benzimidazole derivatives have been shown to inhibit PI3Kδ.[7] A logical next step is to investigate this pathway.

Hypothetical Signaling Pathway: PI3K/AKT Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 3,4-Dimethoxybenzimidamide HCl Compound->PI3K Inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT pathway.

Protocol 3.1: Western Blot for Pathway Analysis

Rationale: To test the hypothesis that the compound inhibits the PI3K/AKT pathway, Western blotting can be used to measure the phosphorylation status of key proteins like AKT. A reduction in phosphorylated AKT (p-AKT) upon compound treatment would support this mechanism.[7]

Methodology:

  • Cell Treatment: Treat cancer cells (e.g., MCF-7) with the IC₅₀ concentration of the compound for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. A decrease in the p-AKT/total AKT ratio in treated cells compared to the vehicle control indicates pathway inhibition.

Part 4: In Vivo Efficacy Models: Bridging to Preclinical Studies

While in vitro studies are foundational, in vivo testing is essential to evaluate a compound's efficacy within a complex biological system.[10] The choice of model is entirely dependent on the validated in vitro activity.

A. General Considerations for In Vivo Studies

  • Pharmacokinetics (PK): Before an efficacy study, determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen (dose, route, and frequency).

  • Tolerability: Conduct a maximum tolerated dose (MTD) study to identify a safe and effective dose range.

  • Animal Model Selection: Choose a model that is relevant to the human disease being studied. For example, if the compound has anticancer activity, a tumor xenograft model in immunocompromised mice would be appropriate. If it shows anti-inflammatory properties, a carrageenan-induced paw edema model in rats could be used.[3]

B. Example Protocol Outline: Antihyperlipidemic Activity Model

Based on studies of related benzimidazole derivatives, one potential application could be in treating hyperlipidemia.[11]

Model: Triton WR-1339 Induced Hyperlipidemic Rat Model.[11]

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Normal Control (saline only)

    • Hyperlipidemic Control (Triton WR-1339 only)

    • Positive Control (Triton WR-1339 + standard drug, e.g., a statin)

    • Test Groups (Triton WR-1339 + various doses of 3,4-Dimethoxybenzimidamide HCl)

  • Induction of Hyperlipidemia: Administer Triton WR-1339 (e.g., 200 mg/kg, intraperitoneally) to all groups except the normal control to induce an acute hyperlipidemic state.

  • Compound Administration: Administer the test compound or control drugs orally one hour after Triton WR-1339 injection.

  • Sample Collection: Collect blood samples at baseline and at specific time points post-treatment (e.g., 6, 12, and 24 hours).

  • Biochemical Analysis: Analyze serum for total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) levels.

  • Data Analysis: Compare lipid profiles between the test groups and the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in TC, TG, and LDL would indicate efficacy.

Conclusion

This document provides a comprehensive, multi-tiered framework for the systematic evaluation of this compound. By progressing logically from foundational in vitro screening to targeted MoA studies and finally to relevant in vivo models, researchers can efficiently and rigorously assess the compound's therapeutic potential. The protocols and workflows described herein are designed to be adaptable, providing a solid foundation upon which to build a successful drug discovery program.

References

Dissolving 3,4-Dimethoxybenzimidamide Hydrochloride for In Vitro Assays: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the dissolution of 3,4-Dimethoxybenzimidamide hydrochloride for use in in vitro assays. This document outlines the chemical rationale behind the proposed methodologies, emphasizing scientific integrity and best practices in the laboratory.

Introduction to this compound

This compound is a member of the benzamidine class of organic compounds. The benzamidine scaffold is a well-established pharmacophore known for its interaction with a variety of biological targets. The hydrochloride salt form of this compound generally enhances its stability and aqueous solubility, which are advantageous properties for biological assays.[1]

While specific data on the biological activity of this compound is not extensively documented in publicly available literature, benzamidine derivatives have been widely investigated for their potential as inhibitors of serine proteases and as antimicrobial agents.[2][3] This suggests that in vitro assays for this compound may be directed toward evaluating its efficacy in these or related areas.

This guide will provide a robust framework for dissolving and handling this compound, enabling researchers to confidently prepare this compound for their specific in vitro applications.

Material and Reagent Specifications

Compound Specifications

A summary of the key specifications for this compound is provided in the table below.

PropertyValueSource
CAS Number 51488-33-6--INVALID-LINK--
Molecular Formula C₉H₁₃ClN₂O₂--INVALID-LINK--
Molecular Weight 216.67 g/mol --INVALID-LINK--
Purity ≥ 98% (HPLC)--INVALID-LINK--
Moisture ≤ 0.5%--INVALID-LINK--
Recommended Solvents and Reagents

The choice of solvent is critical for the successful dissolution of the compound and for ensuring its compatibility with the intended in vitro assay system.

  • Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for cell-based assays.

  • Sterile Deionized (DI) Water: The hydrochloride salt form suggests some degree of aqueous solubility.

  • Ethanol: A polar protic solvent that can be used for dissolving many organic compounds.

  • Phosphate-Buffered Saline (PBS): An isotonic buffer commonly used in biological research.

Protocol for Preparation of Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound. It is imperative to perform a small-scale solubility test prior to preparing a large volume of stock solution.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Add Solvent weigh->dissolve Transfer to sterile tube solubilize 3. Solubilize dissolve->solubilize Vortex/Sonicate aliquot 4. Aliquot solubilize->aliquot Once fully dissolved store 5. Store at ≤ -20°C aliquot->store

Caption: Workflow for preparing a stock solution.

Step-by-Step Protocol
  • Weighing the Compound:

    • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Addition:

    • Transfer the weighed compound into a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization:

    • Vortex the solution vigorously to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid in dissolution, but be mindful of potential compound degradation at elevated temperatures.

  • Sterilization (Optional but Recommended):

    • If the stock solution is intended for use in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with the chosen solvent.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use the solution within one to six months.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.

Workflow for Preparing Working Solutions

G cluster_prep Preparation cluster_use Application thaw 1. Thaw Stock Aliquot dilute 2. Serially Dilute in Medium/Buffer thaw->dilute On ice mix 3. Mix Thoroughly dilute->mix Vortex gently apply 4. Add to Assay mix->apply Immediately

Caption: Workflow for preparing working solutions.

Step-by-Step Protocol
  • Thaw Stock Solution:

    • Remove one aliquot of the stock solution from the freezer and thaw it on ice, protected from light.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • Crucial Consideration: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium or buffer with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

  • Mixing:

    • Gently mix the working solutions by pipetting or brief vortexing to ensure homogeneity.

  • Application to Assay:

    • Add the prepared working solutions to your in vitro assay system (e.g., cell culture plates) immediately after preparation.

Potential In Vitro Applications and Assay Considerations

Given that benzamidine derivatives are known to target serine proteases and exhibit antimicrobial properties, the following in vitro assays represent potential applications for this compound.

Serine Protease Inhibition Assay

This assay can be used to determine the inhibitory activity of the compound against specific serine proteases like trypsin or thrombin.

  • Principle: A chromogenic or fluorogenic substrate specific to the protease is used. The enzyme cleaves the substrate, releasing a colored or fluorescent product that can be measured over time. An inhibitor will reduce the rate of substrate cleavage.

  • General Protocol:

    • Prepare a solution of the target serine protease in an appropriate assay buffer.

    • In a microplate, add the assay buffer, the enzyme, and varying concentrations of this compound (and a vehicle control).

    • Pre-incubate the enzyme with the compound for a defined period.

    • Initiate the reaction by adding the chromogenic or fluorogenic substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[4][5]

  • Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.[4]

  • General Protocol:

    • Prepare serial dilutions of this compound in a suitable microbial growth broth in a 96-well microplate.

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

    • Add the inoculum to each well of the microplate. Include positive (broth and inoculum) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions for the test organism.

    • After incubation, determine the MIC by visually assessing the lowest concentration that inhibits microbial growth.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the dissolution and handling of this compound for in vitro assays. By following these detailed steps and understanding the underlying principles, researchers can confidently prepare this compound for their studies. Due to the limited publicly available data on this specific molecule, it is strongly recommended that researchers perform preliminary solubility and cytotoxicity assessments to optimize the experimental conditions for their particular assay system.

References

Application Note & Protocol Guide: A Framework for Investigating the Bioactivity of 3,4-Dimethoxybenzimidamide hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethoxybenzimidamide hydrochloride is a member of the benzimidamide class of organic compounds, characterized by a benzene ring substituted with an amidine functional group.[1] The hydrochloride salt form generally confers enhanced stability and aqueous solubility, making it suitable for various research applications.[1] While the broader family of benzamidine derivatives has been explored in medicinal chemistry, the specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature.

This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of this compound. It provides a structured, field-proven framework for systematically evaluating its potential biological effects using a logical progression of cell-based assays. We will move from broad cytotoxicity screening to more defined mechanistic studies, including the investigation of apoptosis and cell cycle arrest. The protocols herein are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Section 1: Preliminary Characterization & Compound Handling

Before initiating any cell-based assay, it is critical to properly handle and characterize the compound to ensure reliable and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Compound Name This compound[1]
Synonyms 3,4-Dimethoxybenzamidine hydrochloride[1][]
CAS Number 51488-33-6[1]
Molecular Formula C₉H₁₃ClN₂O₂[1]
Molecular Weight 216.67 g/mol [1]
Protocol 1: Preparation of Stock Solutions

The choice of solvent is critical as it can have independent effects on cell viability. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds, but its concentration in the final cell culture medium should be minimized (typically ≤0.5%) to avoid solvent-induced toxicity.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the molecular weight (216.67 g/mol ), calculate the mass of the compound required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Rationale: A high-concentration stock minimizes the volume of solvent added to cell cultures, thereby reducing potential vehicle effects.

  • Aseptically weigh the required amount of powder and dissolve it in the appropriate volume of sterile DMSO.

  • Vortex thoroughly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time.

  • Store the aliquots at -20°C or -80°C, protected from light.

Section 2: Experimental Workflow for Bioactivity Screening

A logical, phased approach is essential for efficiently characterizing a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine if the compound has any biological effect and at what concentrations. Positive hits are then subjected to more specific assays to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening start Prepare Serial Dilutions of This compound assay Perform MTT or MTS Assay on Cancer Cell Lines start->assay Treat cells for 24, 48, 72 hours analyze Calculate % Viability and Determine IC50 Values assay->analyze Measure Absorbance apoptosis Annexin V / PI Staining (Apoptosis Assay) analyze->apoptosis If IC50 is observed cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) analyze->cell_cycle If IC50 is observed

Figure 1: A systematic workflow for evaluating the anticancer potential of a novel compound, starting with cytotoxicity and proceeding to mechanistic assays.

Section 3: Phase 1 - Assessing General Cytotoxicity with the MTT Assay

The first step in evaluating a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

    • Rationale: A 24-hour attachment period ensures cells have recovered from trypsinization and are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound.

    • Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest dose of the compound) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[3][5] Incubate for 3-4 hours at 37°C.

    • Rationale: This incubation period allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3][6]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Example Data Table for IC50 Values (µM)

Cell Line24 hours48 hours72 hours
HeLa
MCF-7
A549

Section 4: Phase 2 - Elucidating the Mechanism of Action

If this compound demonstrates significant cytotoxicity (i.e., a measurable IC50), the next logical step is to investigate the mechanism of cell death. The two most common mechanisms explored are the induction of apoptosis and cell cycle arrest.

Investigating Apoptosis Induction via Annexin V/PI Staining

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue homeostasis. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[4][7]

G origin x_axis origin->x_axis Annexin V-FITC → y_axis origin->y_axis Propidium Iodide (PI) → q1 Q1: Necrotic (Annexin V- / PI+) [Should be minimal] q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Figure 2: Representative quadrants of a flow cytometry plot after Annexin V and Propidium Iodide staining, distinguishing different cell populations.

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Cells seeded and treated in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.[4] Treat cells with this compound at its predetermined IC50 concentration for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant from the same well, and centrifuge at 1,500 rpm for 5 minutes.[4]

    • Rationale: It is crucial to collect floating cells as they are often apoptotic.

  • Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove all traces of medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[4] Acquire data for at least 10,000 events per sample.

Analyzing Cell Cycle Perturbations

Many cytotoxic compounds exert their effects by interfering with the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M), which prevents proliferation and can lead to apoptosis.[8] The cell cycle distribution of a population can be analyzed by staining the DNA with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the amount of DNA.[9] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

G p1 p2 G0/G1 Peak (2N DNA) p3 p4 S Phase p5 G2/M Peak (4N DNA) p6 p7 xaxis xaxis_end yaxis yaxis_end path path

Figure 3: A representative histogram of cell cycle analysis by flow cytometry, showing the distribution of cells based on their DNA content.

Protocol 4: Cell Cycle Analysis via PI Staining

Materials:

  • Cells seeded and treated in 6-well plates

  • Ice-cold PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[9]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells as described in the apoptosis protocol (Protocol 3, Step 1).

  • Cell Harvesting: Collect both adherent and floating cells and prepare a single-cell suspension as described previously (Protocol 3, Step 2).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[9]

    • Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform fixation.

  • Incubation: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.

  • Washing: Centrifuge the fixed cells and wash the pellet once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.[4]

    • Rationale: RNase A is included to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[9]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples using a flow cytometer. Use a linear scale for the DNA fluorescence channel and collect data for at least 10,000-20,000 events.[9] Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The biological activity of this compound is currently underexplored. The experimental framework presented here provides a robust, logical, and efficient pathway for its initial characterization. By first establishing a dose-dependent cytotoxic effect with an MTT assay, researchers can justify and inform subsequent mechanistic studies. Investigating the induction of apoptosis and perturbations in the cell cycle using flow cytometry will provide critical insights into how the compound may be exerting its effects at a cellular level. This systematic approach is fundamental to the early stages of drug discovery and will build a comprehensive understanding of this compound, potentially uncovering valuable applications in biomedical research.

References

A Robust and Sensitive LC/MS/MS Method for the Quantitative Analysis of 3,4-Dimethoxybenzimidamide Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of 3,4-Dimethoxybenzimidamide hydrochloride in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the necessary performance for pharmacokinetic studies and other applications in drug development, adhering to the principles outlined in regulatory guidance for bioanalytical method validation.

Introduction

This compound is an organic compound featuring a benzimidamide core, a functional group known for its high basicity due to the resonance stabilization of its protonated (amidinium) form.[1] This characteristic makes it a valuable structural motif in medicinal chemistry. Accurate quantification of such small molecules in complex biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties during drug development.[2][3]

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[4][5] The selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for precise measurement of the target analyte with minimal interference from endogenous matrix components.[6][7]

This guide provides a comprehensive, step-by-step protocol for the analysis of this compound. It is designed to serve as a foundational method that can be validated and adapted for specific research needs, emphasizing the rationale behind key experimental choices to ensure robust and reliable results.

Analyte Physicochemical Properties & Method Rationale

A successful LC/MS/MS method is built upon an understanding of the analyte's chemical properties.

  • Structure and Ionization: 3,4-Dimethoxybenzimidamide possesses a highly basic amidine functional group (pKa ≈ 12), which is readily protonated.[1] This makes positive mode Electrospray Ionization (ESI) the ideal choice, as it will efficiently generate the protonated molecular ion [M+H]⁺, which serves as the precursor ion for MS/MS analysis.[4][8]

  • Polarity and Chromatography: The presence of two methoxy groups and the polar amidine group suggests that the compound has significant polar character.[9] While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds,[10][11] a modern reversed-phase C18 column with aqueous-compatible end-capping can often provide adequate retention and superior peak shape, especially when using an acidic mobile phase modifier like formic acid.[9][12] The modifier ensures the analyte remains in its protonated state, improving chromatographic behavior and ionization efficiency.[12]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 3,4-Dimethoxybenzimidamide-d3) is highly recommended to compensate for matrix effects and extraction variability.[13] If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Mobile Phase Additive: LC-MS grade Formic Acid (FA).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC/MS/MS analysis, preventing column clogging and reducing matrix interference.[14][15]

Step-by-Step Protocol:

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of stock solutions of the analyte into blank plasma.

  • Aliquoting: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN) to each tube, except for the blank matrix samples.

  • Precipitation: Add 200 µL of cold acetonitrile (<4°C) to each tube. The cold solvent enhances the precipitation of proteins.

  • Vortexing: Vortex mix each tube vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analyte into the supernatant.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant into an autosampler vial. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the LC/MS/MS system.

LC/MS/MS System and Conditions

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
HPLC System UHPLC/HPLC system capable of binary gradient deliveryProvides precise and reproducible mobile phase composition.
Column C18, 2.1 x 50 mm, 1.8 µmStandard column for small molecule analysis, offering good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte for good peak shape and ionization.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase with low viscosity.
Gradient 5% B to 95% B over 3 min; Hold at 95% B for 1 min; Return to 5% B and equilibrate for 1 minA standard gradient to elute the analyte and wash the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential matrix effects.
Total Run Time 5 minutesAllows for adequate separation and column re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis using MRM.[6]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amidine group is efficiently protonated.[4]
Precursor Ion (Q1) m/z 181.1Corresponds to the [M+H]⁺ of 3,4-Dimethoxybenzimidamide (Monoisotopic Mass: 180.09).
Product Ion 1 (Q3) m/z 164.1 (Quantifier)Proposed loss of ammonia (-NH₃), a common fragmentation for amidines.
Product Ion 2 (Q3) m/z 136.1 (Qualifier)Proposed loss of ammonia and carbon monoxide (-NH₃, -CO). Provides specificity.
Collision Energy (CE) To be optimized (e.g., 15-25 eV)Optimized by infusing the analyte to maximize product ion signal.[4]
Source Temp. 500 °COptimized for efficient desolvation.
Gas Flow Rates To be optimized for specific instrumentNebulizer, heater, and curtain gas flows are critical for sensitivity.
Dwell Time 100 msBalances sensitivity with the number of data points across the peak.

Note: The proposed product ions and collision energies must be empirically determined by infusing a standard solution of the analyte directly into the mass spectrometer.

Method Validation Framework

Once developed, the method must be validated to ensure it is fit for its intended purpose.[16] Validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[17][18][19] Key validation parameters include:

  • Selectivity and Specificity: Assessing interference from endogenous matrix components.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter in measurements.

  • Calibration Curve (Linearity and Range): Establishing the relationship between concentration and response.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Defining the lowest concentration that can be reliably detected and quantified.

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.[13][20]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions.

Visualized Workflows

Overall Analytical Workflow

The diagram below outlines the complete process from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike PPT Protein Precipitation (ACN) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Regression Integration->Calibration Quant Quantification Calibration->Quant MRM_Logic SOURCE Ion Source Generate Ions Q1 Quadrupole 1 (Q1) Precursor Ion Filter m/z 181.1 SOURCE->Q1 All Ions Q2 Quadrupole 2 (Q2) Collision Cell Fragment Ions Q1->Q2 Analyte Ion (m/z 181.1) Q3 Quadrupole 3 (Q3) Product Ion Filter m/z 164.1 or 136.1 Q2->Q3 Fragment Ions DET Detector Signal Q3->DET Specific Product Ion

References

Application Note: A Protocol for the Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of purity is a critical quality attribute in the development and manufacturing of pharmaceuticals, chemicals, and other high-value materials. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for quantifying the purity of a substance and profiling its impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, strategic development, and execution of a robust HPLC protocol for purity assessment. It emphasizes the causality behind experimental choices, the establishment of self-validating systems through rigorous system suitability testing, and grounding in authoritative regulatory standards.

Introduction: The Imperative of Purity

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is directly linked to its safety and efficacy. Impurities, which can arise from synthesis, degradation, or storage, may be inert, toxic, or pharmacologically active. Therefore, a precise and reliable analytical method is required to separate, detect, and quantify the main component relative to any impurities. HPLC is the industry-standard technique due to its high resolving power, sensitivity, and adaptability.[1] This guide outlines a systematic approach to developing and implementing a scientifically sound HPLC method for purity analysis.

The Strategic Foundation of a Purity Method

A successful purity method does more than just separate components; it provides confidence that all relevant impurities are resolved and accurately quantified. The development process is a systematic investigation of chromatographic parameters to achieve this goal.

The Column: The Heart of the Separation

The choice of the HPLC column is the most critical factor in achieving separation.[2] For most small-molecule drug substances, which are often moderately polar to non-polar, Reversed-Phase (RP) HPLC is the dominant mode.

  • Causality of Column Choice: The separation in RP-HPLC is driven by hydrophobic interactions between the analytes and the stationary phase. The alkyl chain length (e.g., C18 vs. C8) dictates the degree of hydrophobicity and retention.

    • C18 (L1 Packing): The workhorse of reversed-phase chromatography, offering the highest degree of hydrophobicity. It is the default starting point for separating a wide range of non-polar to moderately polar compounds from their impurities.

    • C8 (L7 Packing): Less retentive than C18, useful for highly hydrophobic compounds that might be too strongly retained on a C18 column, leading to excessively long run times.

    • Polar-Embedded Phases: These phases incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This modification alters selectivity, especially for polar analytes, and improves peak shape for basic compounds, even at neutral pH.

    • Phenyl Phases (L11 Packing): These columns offer alternative selectivity based on π-π interactions with aromatic analytes, which can be invaluable for resolving impurities with similar hydrophobicity but different aromaticity from the main compound.

The Mobile Phase: Driving Selectivity

The mobile phase composition is adjusted to control the elution of analytes. It typically consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for impurity analysis due to its lower viscosity (leading to higher column efficiency) and lower UV cutoff.

  • pH Control: The pH of the aqueous mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds. By adjusting the pH to suppress the ionization of acidic or basic analytes (a general rule is to work at a pH at least 2 units away from the pKa), retention is increased, and peak tailing is minimized.

  • Gradient Elution: For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution is almost always necessary.[3] This involves changing the mobile phase composition (increasing the organic modifier percentage) during the run to elute more strongly retained components in a reasonable time.

The Detector: Ensuring Comprehensive Detection

The choice of detector is critical for ensuring that all impurities are seen and that the purity of the main peak can be verified.[1]

Table 1: HPLC Detector Selection Guide for Purity Assessment

Detector TypePrinciplePrimary Use in Purity AssessmentStrengthsLimitations
UV-Visible (UV-Vis) Measures absorbance of light by chromophores.[4]Routine QC, quantification of known impurities.Robust, cost-effective, versatile for many organic compounds.[5]Requires analyte to have a chromophore; cannot confirm peak purity.
Photodiode Array (PDA/DAD) Captures absorbance across a full UV-Vis spectrum simultaneously.[6]Gold Standard for Purity. Enables peak purity analysis and impurity identification by spectral comparison.[7]Provides spectral information to assess co-elution; helps in method development.[6]More expensive than single-wavelength UV-Vis detectors.
Mass Spectrometry (MS) Ionizes analytes and measures their mass-to-charge ratio (m/z).[6]Definitive identification and structural elucidation of unknown impurities.Extremely high sensitivity and specificity; provides molecular weight information.[4]Higher cost and complexity; mobile phase must be volatile.
Refractive Index (RI) Measures the change in the refractive index of the mobile phase as analytes elute.[4]Purity of non-UV absorbing compounds like sugars, alcohols, and polymers.[5]Universal detector for non-chromophoric compounds.Low sensitivity, not compatible with gradient elution, sensitive to temperature fluctuations.[8]

For regulatory submissions, the use of a PDA/DAD detector is highly recommended as it provides evidence of peak homogeneity, a key aspect of method specificity.[9]

Workflow for HPLC Purity Method Development

The development of a robust purity method is a systematic process. The following workflow illustrates the logical progression from initial planning to a finalized method.

G cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Finalization & Validation P1 Define Analytical Target Profile (e.g., Purity Assay, Stability Indicating) P2 Gather Analyte Information (pKa, logP, UV spectra, solubility) P1->P2 S1 Select Columns (e.g., C18, Phenyl) P2->S1 S3 Run Generic Gradients S1->S3 S2 Select Mobile Phases (e.g., Low pH, High pH) S2->S3 O1 Evaluate Screening Data (Resolution, Peak Shape) S3->O1 O2 Fine-Tune Gradient Slope O1->O2 O3 Optimize Temperature & Flow Rate O2->O3 O4 Assess Peak Purity (PDA) O3->O4 V1 Define System Suitability Criteria O4->V1 V2 Perform Method Validation (ICH Q2) V1->V2

Caption: Workflow for HPLC method development for purity assessment.

System Suitability Testing (SST): Ensuring Trustworthy Results

Trustworthiness is established by verifying that the chromatographic system is adequate for the intended analysis. This is accomplished through System Suitability Testing (SST), which is performed before any sample analysis. SST is a non-negotiable part of any validated HPLC method and is mandated by pharmacopeias like the USP.[10][11]

  • Causality of SST: SST parameters are chosen to challenge the critical performance aspects of the separation. For example, Resolution ensures that the main peak is adequately separated from its closest eluting impurity, while the Tailing Factor confirms that peaks are symmetrical, which is vital for accurate integration and quantification.

Table 2: Typical System Suitability Test Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (USP/ICH)
Resolution (Rs) To ensure baseline separation between critical peaks (e.g., main peak and a key impurity).Rs ≥ 2.0[12][13]
Tailing Factor (Tf) or Symmetry Factor To measure peak symmetry. Tailing can indicate column degradation or undesirable secondary interactions.0.8 ≤ Tf ≤ 1.8 (often tightened to ≤ 2.0)[12][13]
Theoretical Plates (N) To measure column efficiency and performance. Low plate count indicates poor column packing or degradation.Typically > 2000 (method specific)[13]
Repeatability / Precision (%RSD) To ensure the precision of the injection and detection system.%RSD of peak area from replicate injections (e.g., n=5) should be ≤ 2.0%[13][14]
Relative Retention Time (RRT) To confirm the identity of impurity peaks relative to the main analyte peak.Report and monitor (method specific)[12]

Experimental Protocol: General Purity Assessment by RP-HPLC

This protocol describes a general-purpose, gradient reversed-phase HPLC method suitable for the purity assessment of a typical small-molecule drug substance.

Materials and Equipment
  • HPLC System: A liquid chromatograph with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[3]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (or other suitable buffer components).

  • Sample Preparation: Calibrated balance, volumetric flasks, pipettes, 0.22 µm syringe filters.

Chromatographic Conditions (Example)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 5% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 5% B

    • 30.0 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA, 200-400 nm. Quantification wavelength set to the λmax of the main analyte.

  • Injection Volume: 10 µL

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described above. Filter and degas thoroughly.

  • System Suitability Solution (SSS) Preparation: Prepare a solution containing the main analyte at the target concentration (e.g., 0.5 mg/mL) and spiked with known impurities at a relevant level (e.g., 0.1%). If impurities are unavailable, a solution of degraded sample can often be used.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to achieve the target concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[2]

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.[13]

  • Analysis Sequence:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the System Suitability Solution five (5) times.

    • Inject a solvent blank.

    • Inject the prepared sample solution(s).

  • Data Processing and Evaluation:

    • SST Check: Before processing samples, verify that all SST criteria from the five replicate injections of the SSS are met (see Table 2). If the SST fails, troubleshoot the system and do not proceed until it passes.[11]

    • Integration: Integrate all peaks in the sample chromatogram, typically ignoring peaks below a certain threshold (e.g., 0.05%).

    • Purity Calculation (Area Percent Method): Calculate the purity of the main component using the area percent normalization method. This method assumes that all components have a similar detector response.

      Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[15]

    • Peak Purity Analysis: Use the PDA software to perform a peak purity analysis on the main analyte peak to check for co-eluting impurities.[15]

Method Validation: Grounding in Regulatory Standards

Once developed, an HPLC purity method must be validated to demonstrate its suitability for its intended purpose. The validation is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are a key part of demonstrating specificity.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18]

  • Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[14]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature).

Conclusion

This application note provides a comprehensive framework for developing and executing a robust HPLC protocol for purity assessment. By combining a strategic approach to method development with a rigorous, self-validating system suitability protocol, researchers can generate highly reliable and defensible data. Adherence to the principles outlined herein and grounding in authoritative guidelines such as those from the USP and ICH will ensure that the developed methods are fit-for-purpose and meet the stringent requirements of the scientific and regulatory communities.

References

Application Notes and Protocols: The Strategic Use of 3,4-Dimethoxybenzimidamide Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3,4-dimethoxybenzimidamide hydrochloride. This versatile reagent serves as a crucial building block in the synthesis of a wide array of biologically significant heterocyclic compounds. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of key heterocyclic scaffolds, and present data to illustrate expected outcomes. The protocols detailed herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Significance of the 3,4-Dimethoxyphenyl Moiety and the Amidine Functional Group

The 3,4-dimethoxyphenyl group, also known as the veratryl group, is a prominent structural motif in numerous bioactive natural products and synthetic drugs.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility, metabolic stability, and target binding affinity. When this valuable moiety is incorporated into a benzimidamide structure, it provides a highly versatile and reactive functional group for the construction of complex heterocyclic systems.

Amidine functionalities are pivotal in medicinal chemistry and organic synthesis due to their ability to participate in a variety of cyclocondensation reactions.[2][3] this compound, as a stable salt, offers a convenient and reliable source of this reactive species for the synthesis of heterocycles such as imidazoles, triazoles, and other fused bicyclic systems. This guide will explore several key transformations, providing detailed protocols and mechanistic insights.

Synthesis of Substituted Imidazoles via Cyclocondensation

Substituted imidazoles are a cornerstone of medicinal chemistry, found in a wide range of pharmaceuticals with diverse biological activities.[4] A common and effective method for their synthesis involves the condensation of an amidine with a 1,2-dicarbonyl compound.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring. The 3,4-dimethoxyphenyl group from the benzimidamide becomes a substituent on the resulting imidazole core.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole

This protocol details the reaction of this compound with benzil, a readily available 1,2-dicarbonyl compound.

Materials:

  • This compound

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), benzil (1.0 eq), and ammonium acetate (1.5 eq).

  • Add glacial acetic acid (20 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water (100 mL) with constant stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole.

  • Dry the final product under vacuum.

Expected Results and Data
Reactants Product Yield (%) Melting Point (°C)
3,4-Dimethoxybenzimidamide HCl, Benzil2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole85-95228-230

Note: Yields are based on typical laboratory results and may vary depending on reaction scale and purity of reagents.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,4-Dimethoxybenzimidamide HCl 3,4-Dimethoxybenzimidamide HCl Glacial Acetic Acid Glacial Acetic Acid 3,4-Dimethoxybenzimidamide HCl->Glacial Acetic Acid Benzil Benzil Benzil->Glacial Acetic Acid Ammonium Acetate Ammonium Acetate Ammonium Acetate->Glacial Acetic Acid Reflux, 2-4h Reflux, 2-4h Glacial Acetic Acid->Reflux, 2-4h Precipitation in Ice Water Precipitation in Ice Water Reflux, 2-4h->Precipitation in Ice Water Vacuum Filtration Vacuum Filtration Precipitation in Ice Water->Vacuum Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Vacuum Filtration->Recrystallization (Ethanol) Product Product Recrystallization (Ethanol)->Product

Caption: Workflow for the synthesis of a substituted imidazole.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-triazoles are another class of heterocyclic compounds with significant therapeutic applications.[5][6][7] Their synthesis can be achieved through the reaction of amidines with hydrazonoyl halides or other suitable reagents.

Mechanistic Principles

The formation of the 1,2,4-triazole ring in this context typically involves a [3+2] cycloaddition reaction. The amidine acts as a two-atom component, while the hydrazonoyl halide provides the three-atom fragment. The reaction is often base-mediated to generate the reactive nitrilimine intermediate from the hydrazonoyl halide.

Experimental Protocol: Synthesis of 3-(3,4-Dimethoxyphenyl)-1,5-diphenyl-1H-1,2,4-triazole

This protocol describes the reaction between this compound and N-phenylbenzohydrazonoyl chloride.

Materials:

  • This compound

  • N-phenylbenzohydrazonoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) and N-phenylbenzohydrazonoyl chloride (1.1 eq) in anhydrous THF (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Data Summary
Reactants Product Yield (%)
3,4-Dimethoxybenzimidamide HCl, N-phenylbenzohydrazonoyl chloride3-(3,4-Dimethoxyphenyl)-1,5-diphenyl-1H-1,2,4-triazole70-85

Note: Yields are representative and can be influenced by the purity of starting materials and reaction conditions.

Reaction Pathway Visualization

TriazoleSynthesis Reactants Reactants Base_Addition Addition of TEA in THF at 0°C Reactants->Base_Addition 3,4-Dimethoxybenzimidamide HCl N-phenylbenzohydrazonoyl chloride Reaction Stir at RT 12-18h Base_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General pathway for 1,2,4-triazole synthesis.

Broader Applications in Heterocyclic Synthesis and Drug Discovery

The utility of this compound extends beyond the synthesis of simple imidazoles and triazoles. It is a valuable precursor for a variety of other heterocyclic systems, including but not limited to:

  • Benzimidazoles: Through condensation with ortho-phenylenediamines.[8][9][10]

  • Pyrimidines: By reacting with 1,3-dicarbonyl compounds or their equivalents.[11][12][13]

  • Fused Heterocyclic Systems: In multi-component reactions to build complex molecular architectures.

The presence of the 3,4-dimethoxy substitution pattern is particularly relevant in the design of novel therapeutic agents. This moiety is found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[14][15] Therefore, the efficient incorporation of this scaffold using this compound is a strategically important approach in modern drug discovery programs.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. The inherent value of the 3,4-dimethoxyphenyl motif, coupled with the reactivity of the amidine functional group, makes this compound an indispensable tool in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for In Vivo Evaluation of 3,4-Dimethoxybenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive framework for the in vivo preclinical evaluation of 3,4-Dimethoxybenzimidamide hydrochloride. Lacking extensive published data, this guide establishes a logical, phased experimental program based on the compound's chemical classification as a benzamidine derivative, a class known for its activity as serine protease inhibitors.[1][2] We will detail protocols for initial pharmacokinetic profiling and tolerability assessment, followed by pharmacodynamic and efficacy evaluations in established murine models of inflammation and thrombosis. This document is designed to equip researchers with the foundational knowledge and detailed methodologies required to systematically investigate the therapeutic potential of this compound.

Scientific Rationale and Proposed Mechanism of Action

This compound belongs to the benzamidine class of compounds. The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of serine proteases by mimicking the structure of their natural substrates, arginine and lysine.[3] Serine proteases are a diverse family of enzymes crucial to numerous physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and complement activation.[4][5][6] Dysregulation of serine protease activity is implicated in diseases ranging from thromboembolic disorders to chronic inflammatory conditions.[7][8][9]

We hypothesize that this compound functions by binding to the active site of target serine proteases, thereby blocking their catalytic activity and downstream signaling pathways. This inhibitory action forms the basis for its potential therapeutic application in protease-driven pathologies.

Mechanism_of_Action cluster_0 Physiological State cluster_1 Inhibited State Protease Active Serine Protease Product Cleaved Product (Leads to Biological Effect) Protease->Product Cleavage Substrate Protein Substrate Substrate->Protease Binding Inhibitor 3,4-Dimethoxybenzimidamide hydrochloride InactiveComplex Inactive Protease-Inhibitor Complex Inhibitor->InactiveComplex Competitive Binding NoProduct No Product Formation (Therapeutic Outcome) Protease_Inhibited Active Serine Protease Protease_Inhibited->InactiveComplex

Caption: Proposed mechanism of competitive inhibition of serine proteases.

Phased Preclinical Evaluation Strategy

A structured, multi-phase approach is essential for characterizing a novel chemical entity.[8][10] This ensures that resources are used efficiently and that a comprehensive data package is built to support further development.

Experimental_Workflow Phase1 Phase 1: Foundational Studies PK Pharmacokinetics (PK) (IV & PO) Phase1->PK Tolerability Tolerability & Dose Range Finding (MTD) Phase1->Tolerability Decision Go/No-Go Decision PK->Decision Favorable Profile? Tolerability->Decision Favorable Profile? Phase2 Phase 2: Efficacy & PD Studies Inflammation Inflammation Model (Carrageenan-Induced Paw Edema) Phase2->Inflammation Thrombosis Thrombosis Model (FeCl3-Induced Arterial Injury) Phase2->Thrombosis Decision->Phase2

Caption: Phased in vivo experimental workflow.

Phase 1: Pharmacokinetics and Tolerability Protocols

The objective of this phase is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound and to establish a safe and effective dose range for subsequent efficacy studies.[11][12]

Protocol: Murine Pharmacokinetic (PK) Study

This protocol determines key PK parameters following intravenous (IV) and oral (PO) administration.[13]

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Male BALB/c mice (8-10 weeks old)[10]

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS system for bioanalysis[11]

Workflow:

PK_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize grouping Randomize into IV & PO Groups (n=3-4 per time point) acclimatize->grouping dosing_iv Administer Single IV Bolus (e.g., 2 mg/kg) grouping->dosing_iv dosing_po Administer Single PO Gavage (e.g., 10 mg/kg) grouping->dosing_po sampling Collect Blood Samples (Serial or Terminal) dosing_iv->sampling dosing_po->sampling processing Process to Plasma & Store at -80°C sampling->processing analysis Quantify Compound via LC-MS/MS processing->analysis calculation Calculate PK Parameters (NCA Analysis) analysis->calculation end End calculation->end

Caption: Workflow for the murine pharmacokinetic study.

Procedure:

  • Animal Preparation: Acclimatize male BALB/c mice for at least one week. Fast animals for 4 hours prior to oral dosing.

  • Formulation: Prepare a clear, stable solution of the compound in the chosen vehicle. Benzamidine derivatives can be formulated for intraperitoneal administration.[14]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood (~50 µL) via saphenous or tail vein puncture at specified time points. A typical schedule would be:

    • IV: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[13]

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[12]

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters.[11]

Data Presentation: Expected Pharmacokinetic Parameters

Parameter Unit Description
C₀ / Cmax ng/mL Initial (IV) or Maximum (PO) plasma concentration
Tmax h Time to reach maximum plasma concentration (PO)
AUC₀-t ng·h/mL Area under the curve to the last measurable point
AUC₀-inf ng·h/mL Area under the curve extrapolated to infinity
t₁/₂ h Elimination half-life
CL L/h/kg Clearance
Vd L/kg Volume of distribution

| F% | % | Oral Bioavailability |

Protocol: Maximum Tolerated Dose (MTD) Study

This acute toxicity study identifies the highest dose that does not cause unacceptable side effects.

Procedure:

  • Dose Selection: Select a starting dose based on in vitro potency or literature on similar compounds. Use a dose escalation scheme (e.g., modified Fibonacci).

  • Animal Groups: Use small groups of mice (n=3 per dose level).

  • Administration: Administer single doses of the compound via the intended therapeutic route (e.g., intraperitoneal or oral).

  • Observation: Monitor animals closely for 7-14 days. Record clinical signs of toxicity (e.g., weight loss >20%, altered behavior, ruffled fur) and mortality.

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than 10% body weight loss occurs. This dose informs the selection of doses for efficacy studies.

Phase 2: Pharmacodynamic and Efficacy Protocols

Based on the proposed serine protease inhibitory mechanism, we outline protocols for two relevant disease models: acute inflammation and arterial thrombosis.

Protocol: Carrageenan-Induced Paw Edema in Rats (Inflammation Model)

This is a classic model of acute inflammation where serine proteases play a role in the inflammatory cascade.[15]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer or digital calipers

  • Positive control: Indomethacin (10 mg/kg, PO)

Procedure:

  • Animal Groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Carrageenan Control (vehicle + carrageenan)

    • Group 3: Positive Control (Indomethacin + carrageenan)

    • Groups 4-6: Test Compound (Low, Medium, High doses + carrageenan)

  • Treatment: Administer the vehicle, positive control, or test compound (e.g., PO or IP) 60 minutes prior to the carrageenan challenge. The selection of doses should be based on the MTD study (e.g., 10, 30, and 100 mg/kg).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume relative to baseline for each animal. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

    • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice (Thrombosis Model)

This model evaluates the antithrombotic potential of the compound by assessing its ability to prevent or delay the formation of an occlusive thrombus following vascular injury.[9]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • 10% Ferric Chloride (FeCl₃) solution

  • Surgical microscope and instruments

  • Doppler ultrasound flow probe

  • Positive control: Heparin or Aspirin

Procedure:

  • Animal Groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control

    • Groups 3-5: Test Compound (Low, Medium, High doses)

  • Anesthesia and Surgery: Anesthetize the mouse and perform a midline cervical incision to expose the left common carotid artery. Place a Doppler flow probe around the artery to monitor blood flow.

  • Treatment: Administer the vehicle, positive control, or test compound via the desired route (e.g., IV bolus) 15-30 minutes before inducing injury.

  • Thrombus Induction: Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ to the surface of the carotid artery for 3 minutes.

  • Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe.

  • Endpoint: The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application until blood flow ceases completely (flow < 0.1 mL/min) for at least 1 minute. The experiment is typically terminated after 30-60 minutes if occlusion does not occur.

  • Data Analysis: Compare the mean TTO between the different treatment groups. A significant prolongation of TTO in the compound-treated groups compared to the vehicle control indicates antithrombotic activity.

Concluding Remarks

This document provides a robust, albeit prospective, in vivo experimental plan for the initial characterization of this compound. By systematically assessing its pharmacokinetic properties, tolerability, and efficacy in relevant disease models, researchers can generate the critical data needed to validate its proposed mechanism of action and determine its therapeutic potential. Adherence to rigorous experimental design, including proper randomization, blinding, and the use of appropriate controls, will be paramount to ensuring the generation of reliable and translatable results.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Dimethoxybenzimidamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues. Our goal is to provide in-depth, experience-driven advice to help you improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and historically validated method is the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves treating the starting material, 3,4-dimethoxybenzonitrile, with an anhydrous alcohol (commonly ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas.[2][3][4] The reaction proceeds in two main stages: first, the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride), followed by ammonolysis to yield the final benzimidamide hydrochloride product.[1][4][5]

Q2: What are the critical safety precautions for this synthesis?

This synthesis involves hazardous materials and requires strict safety protocols:

  • Hydrogen Chloride (HCl) Gas: HCl is a highly corrosive and toxic gas. All operations involving HCl gas must be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A gas scrubber or a base trap (e.g., NaOH solution) is essential to neutralize excess HCl gas.

  • Anhydrous Reagents: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use, and use anhydrous solvents and reagents.

  • Pressure: If conducting the reaction in a sealed vessel, ensure it is pressure-rated and monitored.[2]

Q3: Why are anhydrous conditions so critical for the Pinner reaction?

The Pinner reaction's success is contingent on maintaining strictly anhydrous conditions.[2][4] The intermediate Pinner salt is highly susceptible to hydrolysis. If water is present, it will readily react with the imidate salt to form the corresponding ester (e.g., methyl or ethyl 3,4-dimethoxybenzoate) as a significant byproduct, which drastically reduces the yield of the desired amidine.[2][3][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Formation

Q: My reaction shows very little or no conversion of the starting nitrile. What are the first things to check?

A: Lack of conversion is typically tied to three factors: reagent quality, insufficient acid catalysis, or temperature control.

  • Reagent Purity: Verify the purity of your 3,4-dimethoxybenzonitrile and the alcohol. Contaminants can inhibit the reaction. Ensure the alcohol is truly anhydrous (<50 ppm water).

  • HCl Saturation: The nitrile must be fully protonated to become sufficiently electrophilic for the alcohol to attack.[2][3] Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0 to 5 °C). The solution should be fully saturated. An insufficient amount of HCl is a common cause of reaction failure.

  • Temperature Control: The formation of the Pinner salt is thermodynamically unstable at higher temperatures.[1][5] The initial reaction should be maintained at low temperatures (0–5 °C) to prevent decomposition or side reactions.[1][4]

Q: I've confirmed my reagents are pure and conditions are anhydrous, but the reaction is still sluggish. What's next?

A: The electronic nature of the nitrile plays a role. While 3,4-dimethoxybenzonitrile is generally reactive, steric hindrance or alternative reaction pathways can be an issue. Consider the following:

  • Reaction Time: The Pinner reaction, particularly the initial formation of the imidate salt, can be slow, sometimes requiring 12-24 hours at low temperatures.[2] Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile.

  • Solvent Choice: The reaction is typically performed using the reactant alcohol as the solvent. However, using an inert, anhydrous co-solvent like diethyl ether or dioxane can sometimes improve outcomes.[1][6]

  • Alternative Catalysis: While the classic Pinner reaction uses HCl gas, some modern protocols use Lewis acids or other milder acid sources like trimethylsilyl chloride (TMSCl) to generate HCl in situ.[7][8] These may be effective if direct gas bubbling is problematic.

Problem Area 2: Product Isolation and Purity

Q: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. Why?

A: This is a common issue often caused by impurities or incomplete reaction.

  • Residual Solvent/Moisture: The most common cause is residual solvent or absorbed moisture. Ensure the product is thoroughly dried under a high vacuum.

  • Incomplete Ammonolysis: The intermediate Pinner salt may not have fully converted to the amidine. Ensure sufficient ammonia or ammonium salt was added and that the reaction was allowed to proceed to completion.

  • Side Product Formation: The presence of byproducts like the corresponding ester or unreacted starting material can inhibit crystallization. The product will require further purification.

Q: How can I effectively purify this compound and induce crystallization?

A: Purification is key to obtaining a crystalline solid.

  • Solvent Trituration/Washing: Wash the crude product with a cold, non-polar solvent in which the desired salt is insoluble but impurities are soluble. Cold diethyl ether or ethyl acetate are excellent choices. This will remove unreacted nitrile and other organic impurities.

  • Recrystallization: If washing is insufficient, recrystallization is the next step. A common solvent system is ethanol/ethyl acetate or methanol/diethyl ether.[4] Dissolve the crude product in a minimal amount of the hot polar solvent (e.g., ethanol) and slowly add the non-polar anti-solvent (e.g., ethyl acetate) until turbidity appears. Cool the mixture slowly to promote the formation of well-defined crystals.

  • Inducing Crystallization: If the product remains an oil after purification attempts, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also initiate crystallization.

Q: My NMR analysis shows unexpected peaks. What are the likely side products?

A: Besides unreacted starting material, the most common side products in a Pinner reaction are:

  • Ester: Formed from the hydrolysis of the Pinner salt intermediate by trace amounts of water.[3][5]

  • Amide: Can form from the thermal decomposition of the Pinner salt, especially if the reaction temperature is not kept low.[1][5]

  • Orthoester: This can form if a large excess of alcohol is used and the reaction conditions are pushed too hard.[3][4][5]

Visualized Workflows and Protocols

Pinner Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound from 3,4-dimethoxybenzonitrile.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_side_reactions Potential Side Reactions Nitrile 3,4-Dimethoxybenzonitrile Imidate Pinner Salt Intermediate (Alkyl Imidate HCl) Nitrile->Imidate + Anhydrous Alcohol (ROH) + Dry HCl Gas (Low Temperature) Amidine 3,4-Dimethoxybenzimidamide HCl (Final Product) Imidate->Amidine + NH3 or NH4Cl Ester Ester Byproduct Imidate->Ester + H2O (Moisture) Amide Amide Byproduct Imidate->Amide High Temperature

Caption: Key stages of the Pinner Reaction for amidine synthesis.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common issues during the synthesis.

Troubleshooting_Flowchart Start Reaction Start (Low Yield or Failure) CheckTLC Monitor by TLC. Is starting material consumed? Start->CheckTLC CheckConditions Verify Anhydrous Conditions. (Dry glassware, solvents, HCl) CheckTLC->CheckConditions No ProductIssue Product is oily/impure? CheckTLC->ProductIssue Yes CheckHCl Ensure continuous saturation with DRY HCl gas. CheckConditions->CheckHCl IncreaseTime Increase reaction time. Continue monitoring. IncreaseTime->CheckTLC CheckTemp Confirm temperature is low (0-5 °C) CheckHCl->CheckTemp CheckTemp->IncreaseTime Failure Re-evaluate strategy. Consider alternative catalysts. CheckTemp->Failure Purify Purify Product: 1. Wash with cold Ether/EtOAc 2. Recrystallize (EtOH/EtOAc) ProductIssue->Purify Yes Success Crystalline Product Obtained ProductIssue->Success No Purify->Success

Caption: A decision tree for troubleshooting synthesis issues.

Detailed Experimental Protocol

This protocol is a representative example based on the classic Pinner reaction. Researchers should adapt it based on their specific lab conditions and scale.

Materials:

  • 3,4-dimethoxybenzonitrile

  • Anhydrous Ethanol (or Methanol)

  • Hydrogen Chloride (gas)

  • Ammonium Chloride

  • Diethyl Ether (anhydrous)

Procedure:

Part 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet connected to a gas scrubber.

  • Ensure all glassware is thoroughly oven-dried.

  • Charge the flask with 3,4-dimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Begin slowly bubbling dry hydrogen chloride gas through the stirred solution. Maintain the temperature between 0 and 5 °C.

  • Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form. This can take several hours.

  • Seal the flask and continue stirring at 0-5 °C for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting nitrile via TLC.

Part 2: Ammonolysis to Form the Amidine Hydrochloride

  • After the initial reaction is complete, add solid ammonium chloride (1.5 - 2.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional 6-12 hours. Some protocols may call for gentle heating (e.g., 40 °C) to drive the ammonolysis to completion.[4]

  • Upon completion, the reaction mixture is often concentrated under reduced pressure to remove excess ethanol and HCl.

Part 3: Isolation and Purification

  • The resulting solid or semi-solid residue is triturated with cold, anhydrous diethyl ether. This involves vigorously stirring the crude product with the ether to wash away soluble impurities.

  • Filter the solid product and wash the filter cake with additional cold diethyl ether.

  • Dry the white solid under a high vacuum to yield the crude this compound.

  • If required, recrystallize the product from a suitable solvent system like ethanol/ethyl acetate to achieve high purity.[4]

Table 1: Critical Reaction Parameters & Typical Ranges

ParameterTypical RangeRationale & Justification
Temperature (Step 1) 0 – 5 °CPrevents thermal decomposition of the unstable Pinner salt intermediate into amide byproducts.[1][5]
Reaction Time (Step 1) 12 – 24 hoursThe nucleophilic attack of the alcohol on the protonated nitrile is often slow and requires extended time for high conversion.[2]
HCl Gas, SaturatedStrong acid catalysis is required to activate the nitrile. Saturation ensures the reaction proceeds.[2][3]
Ammonolysis Agent NH₄Cl or NH₃ gasProvides the nitrogen nucleophile to convert the intermediate imidate into the final amidine product.[4][5]
Solvents Anhydrous Alcohol, EtherMust be strictly anhydrous to prevent hydrolysis of the Pinner salt to an ester byproduct.[2][4]

References

Technical Support Center: Optimization of Amidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this crucial functional group. Amidines are not only pivotal pharmacophores in drug discovery but also versatile ligands and intermediates in synthetic chemistry.[1][2] However, their synthesis can be fraught with challenges, from low yields to difficult purifications.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind common issues. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical problems you may face at the bench.

Part 1: Troubleshooting Guide & FAQs

This section is formatted to help you quickly diagnose and solve common problems encountered during amidine synthesis.

Category 1: Low or No Reaction Conversion

Question: My reaction shows no conversion of the starting nitrile. What are the likely causes?

Answer: Failure to convert the starting nitrile is one of the most common issues and almost always points to insufficient activation of the nitrile group, which is inherently not very electrophilic.

  • Causality & Explanation: The direct addition of an amine to a nitrile is often thermodynamically unfavorable without activation.[3] The carbon atom of the nitrile is sp-hybridized and requires significant electronic activation to be susceptible to nucleophilic attack by an amine. This activation can be achieved through several means:

    • Protonation (Pinner Reaction): In the classic Pinner reaction, anhydrous acid (typically HCl gas) protonates the nitrile nitrogen, forming a highly electrophilic nitrilium ion. This intermediate is then readily attacked by an alcohol to form a Pinner salt (an imidate salt), which subsequently reacts with an amine.[4][5]

    • Lewis Acid Catalysis: Lewis acids like AlCl₃, ZnCl₂, or Ytterbium amides can coordinate to the nitrile nitrogen, withdrawing electron density and making the carbon more electrophilic.[1][6][7] This is a common strategy for direct amination reactions.

    • Transition Metal Catalysis: Catalysts based on metals like copper or palladium can facilitate the reaction through various mechanisms, sometimes involving oxidative addition or migratory insertion.[1][7][8]

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions for Pinner Reactions: The Pinner reaction is notoriously sensitive to moisture. Water will compete with the alcohol to hydrolyze the Pinner salt intermediate, leading to the formation of an ester or amide byproduct instead of the amidine.[4][9] Ensure all glassware is oven-dried, use anhydrous solvents, and bubble dry HCl gas through the solution.[5][10]

    • Increase Catalyst Loading or Change the Catalyst: For catalyzed direct aminations, the catalyst might be inactive or insufficient. Consider increasing the loading of your Lewis acid or transition metal catalyst. If using an unactivated nitrile, a stoichiometric amount of a reagent like AlCl₃ at elevated temperatures may be necessary.[1] For milder conditions, copper(I) salts have proven effective.[1][7]

    • Check Substrate Reactivity: Electron-withdrawing groups on the nitrile enhance its electrophilicity, making the reaction easier. Conversely, electron-donating groups make the nitrile less reactive.[1][4] For unreactive nitriles, more forcing conditions (higher temperature, stronger Lewis acids) are often required.[7]

    • Consider an Alternative Route: If direct amination fails, converting the nitrile to a more reactive intermediate is a robust strategy. For example, conversion to a thioimidate, which is more electrophilic, followed by reaction with an amine, is a reliable method.[11][12]

Question: I'm performing a direct addition of an amine to a nitrile using a catalyst, but the yield is poor. How can I optimize this?

Answer: Poor yields in catalyzed direct aminations often stem from an imbalance in reaction parameters such as temperature, solvent, catalyst choice, and base.

  • Causality & Explanation: The catalytic cycle for these reactions can be complex. For instance, in copper-catalyzed systems, the reaction may involve the formation of a copper-amide species that then adds to the nitrile. The choice of solvent can influence catalyst solubility and stability, while the base is often crucial for generating the active catalytic species or deprotonating the amine.

  • Troubleshooting Steps:

    • Screen Catalysts: Not all catalysts are equal. While AlCl₃ can work, it often requires harsh conditions. Modern methods use milder catalysts. Ytterbium amides[6] or copper salts (e.g., CuCl) have shown broad applicability and tolerance for various functional groups.[1][7]

    • Optimize Temperature: Many direct amination reactions require elevated temperatures (100-150 °C) to proceed at a reasonable rate.[6][7] Perform a temperature screen to find the optimal balance between reaction rate and potential decomposition.

    • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like DMSO or TFE are often used in copper-catalyzed reactions.[1] For solvent-free conditions, ytterbium amides have been shown to be effective at 100°C.[6]

    • Base and Ligand Effects (for Transition Metal Catalysis): In many transition-metal-catalyzed protocols, a base (like Cs₂CO₃) and a ligand (like 2,2'-bipyridine for copper) are essential for the catalytic cycle.[1][7] Systematically screen different bases and ligands to find the optimal combination for your specific substrate.

Category 2: Side Reactions and Impurities

Question: My reaction is producing a significant amount of imidate ester or amide byproduct instead of the target amidine. Why?

Answer: This is a classic selectivity issue, particularly when using methods that generate an imidate intermediate, such as the Pinner reaction or synthesis from orthoesters.

  • Causality & Explanation:

    • In Pinner Reactions: The Pinner salt intermediate (imidate salt) is attacked by a nucleophile. If an amine is added, the desired amidine is formed. However, if residual alcohol (the solvent/reagent) or trace water is present, they can also attack the imidate, leading to the formation of orthoesters or esters, respectively.[4][13] Hydrolysis of the final amidine product back to an amide can also occur during aqueous workup.

    • From Dimethylacetals/Orthoesters: When reacting an amine with a reagent like N,N-dimethylacetamide dimethyl acetal, a competitive reaction can occur where the amine displaces only one methoxy group, leading to an imidate ester.[6] This side reaction is influenced by temperature, solvent, and the structure of the amine.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: As mentioned before, rigorously exclude water from Pinner-type reactions.[9][10]

    • Control Stoichiometry: In the Pinner reaction, after forming the imidate salt, ensure a sufficient excess of the desired amine is added to outcompete any remaining alcohol.

    • Add an Amine Scavenger: For reactions using reagents like N,N-dimethylacetamide dimethyl acetal, the formation of the imidate ester can be suppressed by adding excess dimethylamine to the reaction mixture. This shifts the equilibrium away from the undesired imidate.[6]

    • Careful Workup: Amidines are basic and can be sensitive to hydrolysis, especially under acidic or strongly basic aqueous conditions. Neutralize carefully and minimize contact time with aqueous layers.

Category 3: Purification Challenges

Question: My amidine product is highly polar and streaks badly on silica gel chromatography. How can I purify it effectively?

Answer: This is a very common problem due to the basic nature of the amidine functional group. The imino and amino nitrogens act as strong hydrogen bond donors and acceptors and can be protonated, leading to strong interactions with the acidic silica gel surface.

  • Causality & Explanation: The free lone pairs on the nitrogen atoms of the amidine (pKa typically ranges from 5-12) interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes the characteristic "tailing" or streaking, leading to poor separation and often low recovery of the product.

  • Troubleshooting & Alternative Methods:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase (e.g., Hexane/EtOAc or DCM/MeOH).

    • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel. Alternatively, reversed-phase chromatography (C18) can be an excellent option for amidines, especially if they have some lipophilic character.

    • Acid/Base Extraction: Leverage the basicity of your product for purification.

      • Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic amidine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH >10.

      • Extract your now free-based, neutral amidine product back into an organic solvent.

      • Dry the organic layer (e.g., over Na₂SO₄) and concentrate to get the purified product.

    • Crystallization/Recrystallization: This is often the best method for obtaining highly pure material.[14] First, attempt to crystallize the free base from a suitable solvent system. If that fails, form a salt (e.g., hydrochloride, tartrate, oxalate) by treating the free base with the corresponding acid. Salts often have much better crystalline properties than the free base.

Part 2: Visualized Workflows and Data
Troubleshooting Diagram: Low/No Amidine Yield

This decision tree provides a logical path to diagnose yield issues in amidine synthesis.

Troubleshooting_Yield start Low / No Amidine Yield check_sm Analysis (TLC/LC-MS) start->check_sm sm_unchanged Result: Starting Material Unchanged check_sm->sm_unchanged intermediate Result: Intermediate Formed (e.g., Pinner Salt) check_sm->intermediate complex_mix Result: Complex Mixture check_sm->complex_mix cause_activation Cause: Poor Nitrile Activation sm_unchanged->cause_activation Likely Issue cause_amine Cause: Poor Nucleophilic Addition intermediate->cause_amine Likely Issue cause_decomp Cause: Decomposition complex_mix->cause_decomp Likely Issue sol_catalyst Solution: - Increase catalyst loading - Change catalyst (e.g., CuCl, Yb-amide) - Use stronger acid (Pinner) cause_activation->sol_catalyst sol_conditions Solution: - Increase temperature - Change solvent cause_activation->sol_conditions sol_amine Solution: - Check amine nucleophilicity/sterics - Increase amine equivalents cause_amine->sol_amine sol_moisture Solution: - Ensure strictly anhydrous conditions - Check for hydrolysis side-products cause_amine->sol_moisture sol_temp Solution: - Lower reaction temperature - Check for substrate stability cause_decomp->sol_temp

Caption: A decision tree for troubleshooting low-yield amidine synthesis.

Comparative Summary of Common Amidine Synthesis Methods
MethodStarting MaterialsKey Reagents/CatalystsAdvantagesCommon Issues & Disadvantages
Pinner Reaction Nitrile, Alcohol, AmineAnhydrous HClWell-established, reliable for many substrates.[4][5]Requires strictly anhydrous conditions, sensitive to moisture, Pinner salt can be unstable.[9][10]
Direct Amination (Lewis Acid) Nitrile, AmineAlCl₃, ZnCl₂, Ytterbium amidesAtom-economical, one-step process.[1][7]Often requires high temperatures, stoichiometric amounts of Lewis acid may be needed for unreactive nitriles.[1]
Direct Amination (Cu-Catalyzed) Nitrile, AmineCuCl, Cs₂CO₃, Ligand (e.g., 2,2'-bipyridine)Milder conditions, good functional group tolerance.[1][7]Requires careful optimization of catalyst, base, and ligand system.
From Orthoesters Orthoester, AmineAcetic Acid (catalyst)Good for unsymmetrical amidines.Can form imidate ester byproducts; requires heating.[15]
From Thioamides Thioamide, AmineMethylating agent (e.g., MeI), then amineThioimidate intermediate is highly reactive.Requires two steps, potential for sulfur-containing impurities.[11]
Part 3: Field-Proven Experimental Protocol

This protocol describes a reliable and relatively mild copper-catalyzed synthesis of N-substituted amidines from nitriles and amines, adapted from literature procedures.[1][7]

Protocol: Copper-Catalyzed Synthesis of N-Benzylbenzamidine

Objective: To synthesize N-benzylbenzamidine from benzonitrile and benzylamine using a CuCl catalyst.

Materials:

  • Benzonitrile (1.0 eq)

  • Benzylamine (1.2 eq)

  • Copper(I) Chloride (CuCl) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 2,2'-Bipyridine (0.2 eq)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Protocol_Workflow A 1. Combine Reagents (Nitrile, Amine, CuCl, Cs₂CO₃, Bipyridine) in oven-dried flask under N₂ B 2. Add Anhydrous Solvent (TFE) A->B C 3. Heat Reaction (100 °C, 15-24h) Monitor by TLC/LC-MS B->C D 4. Workup Cool, filter solids, concentrate filtrate C->D E 5. Extraction Dissolve in DCM, wash with NaHCO₃ (aq) & Brine D->E F 6. Dry & Concentrate Dry organic layer (Na₂SO₄), filter, evaporate solvent E->F G 7. Purify Column chromatography (SiO₂ with 1% NEt₃) or Recrystallization F->G

Caption: Step-by-step workflow for copper-catalyzed amidine synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuCl (0.1 eq), Cs₂CO₃ (2.0 eq), and 2,2'-bipyridine (0.2 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add benzonitrile (1.0 eq), benzylamine (1.2 eq), and anhydrous TFE (to make a ~0.5 M solution with respect to the nitrile).

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed (typically 15-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with DCM and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional DCM.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking. Combine the pure fractions and concentrate to afford the N-benzylbenzamidine product.

References

Technical Support Center: Synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Pinner reaction. This classic method involves the acid-catalyzed reaction of 3,4-dimethoxybenzonitrile with an alcohol (typically ethanol or methanol) to form an intermediate alkyl imidate salt, often referred to as a Pinner salt. This salt is then treated with ammonia to yield the desired amidine hydrochloride.[1][2][3] While the Pinner reaction is a powerful tool, it is sensitive to reaction conditions, and several side products can arise if not performed with care. This guide will address the most common issues and provide strategies for their mitigation.

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound and highlights the formation of common side products.

Pinner_Reaction_Troubleshooting Nitrile 3,4-Dimethoxybenzonitrile Pinner_Salt Pinner Salt (Alkyl Imidate Hydrochloride) Nitrile->Pinner_Salt  Pinner Reaction (Anhydrous, Low Temp) Alcohol Alcohol (R'OH) + HCl Alcohol->Pinner_Salt Ammonia Ammonia (NH3) Amidine 3,4-Dimethoxybenzimidamide Hydrochloride (Product) Ammonia->Amidine Pinner_Salt->Amidine Ammonolysis Ester Methyl/Ethyl 3,4-Dimethoxybenzoate (Ester Side Product) Pinner_Salt->Ester Hydrolysis (Water Contamination) Orthoester Orthoester Side Product Pinner_Salt->Orthoester Excess Alcohol Amide 3,4-Dimethoxybenzamide (Amide Side Product) Pinner_Salt->Amide Thermal Decomposition

Caption: Pinner reaction pathway for this compound synthesis and common side reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is very low, and I have a significant amount of a sweet-smelling oily substance. What is likely happening?

Answer:

This is a classic sign of ester formation due to hydrolysis of the intermediate Pinner salt.[1][4] The sweet smell is characteristic of the methyl or ethyl ester of 3,4-dimethoxybenzoic acid.

Causality:

The Pinner salt is highly susceptible to hydrolysis.[4] Even trace amounts of water in your reaction mixture can react with the Pinner salt to produce the corresponding ester and ammonium chloride, as shown in the reaction diagram. The Pinner reaction must be carried out under strictly anhydrous conditions.[3][5]

Troubleshooting and Prevention:

  • Rigorous Drying of Glassware and Reagents:

    • Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are preparing your own, ensure they are properly dried using appropriate drying agents (e.g., molecular sieves).

    • Ensure your starting 3,4-dimethoxybenzonitrile is dry. If necessary, it can be dried by dissolving in a suitable solvent, drying with a desiccant like MgSO₄, filtering, and removing the solvent under reduced pressure.

  • Dry HCl Gas:

    • If you are preparing your own HCl gas, ensure it is passed through a drying tube containing a suitable desiccant (e.g., concentrated sulfuric acid or calcium chloride) before bubbling it into your reaction mixture.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Assemble your oven-dried glassware while it is still hot and immediately place it under a positive pressure of dry nitrogen.

  • Add your anhydrous solvent and 3,4-dimethoxybenzonitrile via syringe through a rubber septum.

  • Cool the reaction mixture to 0 °C before slowly bubbling in dry HCl gas.

  • Maintain the inert atmosphere throughout the reaction and workup.

Question 2: My final product is contaminated with a significant amount of a white solid that is not my desired amidine hydrochloride. How do I identify and prevent this?

Answer:

This is likely the formation of an orthoester side product.[1][6] Orthoesters are formed when the Pinner salt reacts with an excess of the alcohol used in the reaction.[1]

Causality:

The Pinner reaction is a two-step process. The first step is the formation of the Pinner salt. If there is a large excess of alcohol present, the Pinner salt can further react with the alcohol to form a stable orthoester.[6]

Troubleshooting and Prevention:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of the alcohol. While a slight excess of alcohol is often used to drive the formation of the Pinner salt, a large excess should be avoided. A molar ratio of nitrile to alcohol of 1:1.1 to 1:1.5 is a good starting point.

  • Reaction Time and Temperature:

    • Monitor the reaction progress by TLC. Once the Pinner salt has formed, prolonged reaction times in the presence of alcohol can favor orthoester formation.

    • Keep the reaction temperature low (0-5 °C) during the Pinner salt formation, as higher temperatures can also promote this side reaction.[1]

Table 1: Recommended Reaction Conditions to Minimize Orthoester Formation

ParameterRecommended ConditionRationale
Nitrile:Alcohol Molar Ratio 1 : 1.1 - 1.5Minimizes the availability of excess alcohol to react with the Pinner salt.
Temperature 0 - 5 °CFavors the formation of the Pinner salt over the subsequent reaction to the orthoester.
Reaction Time Monitor by TLCAvoids prolonged reaction times after the Pinner salt has formed.

Question 3: I observe the formation of a solid in my reaction mixture that is difficult to dissolve and my yield of amidine is low. What could this be?

Answer:

You are likely observing the formation of 3,4-dimethoxybenzamide , which can arise from the thermal decomposition of the Pinner salt.[1]

Causality:

The alkyl imidate hydrochloride (Pinner salt) is thermodynamically unstable and can decompose, particularly at elevated temperatures, to form the corresponding amide and an alkyl chloride.[1][3]

Troubleshooting and Prevention:

  • Strict Temperature Control:

    • Maintain a low temperature (0-5 °C) throughout the formation of the Pinner salt. Use an ice-salt bath if necessary to keep the temperature from rising, especially during the exothermic addition of HCl gas.[3]

  • Avoid Localized Heating:

    • Ensure efficient stirring to dissipate heat generated during the reaction.

  • Prompt Conversion to Amidine:

    • Once the Pinner salt formation is complete, proceed with the ammonolysis step without unnecessary delay. The Pinner salt is often not isolated and is used in situ for this reason.[1]

Question 4: My starting 3,4-dimethoxybenzonitrile is not fully converting to the Pinner salt, even with extended reaction times. What could be the issue?

Answer:

Incomplete conversion can be due to several factors, including the quality of your starting material and insufficient acid catalyst.

Causality:

  • Impurities in the Starting Material: The synthesis of 3,4-dimethoxybenzonitrile from veratraldehyde can sometimes result in residual unreacted aldehyde or the intermediate aldoxime.[6] These impurities can interfere with the Pinner reaction.

  • Insufficient HCl: The Pinner reaction is acid-catalyzed. An insufficient amount of HCl will lead to an incomplete reaction.

Troubleshooting and Prevention:

  • Purification of 3,4-dimethoxybenzonitrile:

    • Ensure the purity of your starting nitrile. If impurities are suspected, recrystallization or distillation can be employed for purification.[7]

  • Adequate HCl Saturation:

    • Ensure that the reaction mixture is saturated with dry HCl gas at a low temperature. The reaction should be monitored for the precipitation of the Pinner salt.

Experimental Protocol: Purification of 3,4-dimethoxybenzonitrile

  • Dissolve the crude 3,4-dimethoxybenzonitrile in a minimal amount of a hot solvent like ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Summary of Common Side Products and Their Characteristics

Table 2: Properties of Common Side Products in this compound Synthesis

Side ProductChemical NameFormation ConditionIdentificationPrevention
Ester Methyl/Ethyl 3,4-dimethoxybenzoatePresence of waterSweet, fruity odor; oily consistencyStrictly anhydrous conditions
Orthoester 1,1,1-Trialkoxy(3,4-dimethoxyphenyl)methaneExcess alcoholNon-polar, may appear as an oil or low-melting solidControl alcohol stoichiometry
Amide 3,4-DimethoxybenzamideHigh temperatureHigh melting point solid, poorly solubleMaintain low reaction temperature

Concluding Remarks

The successful synthesis of this compound via the Pinner reaction is highly dependent on careful control of the reaction conditions. By understanding the potential side reactions and their underlying mechanisms, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and mitigating common issues, ultimately leading to higher yields and purer products.

References

Overcoming challenges in the scale-up of 3,4-Dimethoxybenzimidamide hydrochloride production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 3,4-Dimethoxybenzimidamide Hydrochloride

Introduction

Welcome to the technical support guide for the scale-up production of this compound. This molecule is a critical intermediate in the synthesis of various pharmaceutical agents. While its synthesis from 3,4-dimethoxybenzonitrile via the Pinner reaction is well-established in literature, transitioning from laboratory-scale glassware to multi-liter reactors presents a distinct set of challenges.[1] The principles of heat transfer, mass transfer, reaction kinetics, and materials handling do not always scale linearly, often leading to unexpected outcomes in yield, purity, and product form.[2]

This guide is structured as a series of troubleshooting questions and answers, reflecting the most common issues encountered by process chemists and development scientists. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve challenges effectively during your scale-up campaigns.

Section 1: The Pinner Reaction - Synthesis Scale-Up Troubleshooting

The conversion of 3,4-dimethoxybenzonitrile to the corresponding imidate hydrochloride (the "Pinner salt") is the core transformation.[3][4] This acid-catalyzed reaction requires strict control over multiple parameters, especially under scaled-up conditions.

Q1: We are experiencing a significant drop in yield and an increase in reaction time now that we've scaled the Pinner reaction from 1 L to 50 L. What are the most likely causes?

This is a classic scale-up issue rooted in mass and heat transfer limitations. Several factors are likely at play:

  • Inefficient HCl Gas Dispersion: On a small scale, bubbling gaseous hydrogen chloride (HCl) through a solvent like ethanol is straightforward. In a large reactor, achieving a homogenous HCl concentration is difficult. Poor dispersion leads to localized saturation and areas of low concentration, slowing the overall reaction rate. The reaction mechanism begins with the protonation of the nitrile, making sufficient HCl availability critical.[3]

    • Solution: Instead of direct gas sparging, consider preparing a saturated solution of HCl in your reaction alcohol (e.g., ethanolic HCl) beforehand and adding it as a liquid. This ensures homogenous mixing and better stoichiometric control.

  • Poor Temperature Control (Exotherm Management): The formation of the Pinner salt is exothermic.[5] A 50 L reactor has a much lower surface-area-to-volume ratio than a 1 L flask, making heat dissipation less efficient.[2] If the internal temperature rises uncontrollably, it can promote side reactions or degradation. Imidate hydrochlorides can be thermally unstable.[4][6]

    • Solution: Implement controlled, jacketed cooling and monitor the internal batch temperature closely. Use a slower addition rate for one of the reactants (e.g., adding the nitrile to the ethanolic HCl) to manage the rate of heat generation.

  • Inadequate Mixing: Vigorous mixing is essential to keep the reactants in contact, especially if the starting nitrile has limited solubility at the initial reaction temperature.[7] In a large vessel, dead zones with poor agitation can effectively remove material from the reaction, lowering the overall conversion rate.

Q2: Our crude product is contaminated with a significant amount of 3,4-dimethoxybenzamide. How can we prevent its formation?

The formation of the amide byproduct is almost always due to the presence of water. The intermediate Pinner salt is highly susceptible to hydrolysis, which yields the corresponding ester. This ester can then be ammonolyzed to the amide during subsequent steps, or the imidate itself can hydrolyze directly to the amide under certain conditions.

  • Causality: The Pinner reaction must be conducted under strictly anhydrous conditions.[5] Water can compete with the alcohol as a nucleophile or hydrolyze the product.

  • Preventative Measures at Scale:

    • Solvent & Reagent Qualification: Use anhydrous grade solvents and verify water content using Karl Fischer titration (<0.05%). Ensure the starting 3,4-dimethoxybenzonitrile is dry.

    • Reactor Preparation: Ensure the reactor is thoroughly dried before use. If washing with water, perform subsequent solvent rinses (e.g., with acetone then the reaction solvent) and pull a vacuum with a nitrogen sweep to remove residual moisture.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction to prevent atmospheric moisture from entering the system.

Troubleshooting Flowchart: Low Reaction Yield

G start Low Yield Observed in Pinner Reaction check_hcl Verify HCl Stoichiometry & Addition Method start->check_hcl check_moisture Analyze Water Content (Karl Fischer) start->check_moisture check_temp Review Batch Temperature Profile start->check_temp check_mixing Evaluate Agitator Speed & Vortex start->check_mixing result_hcl_gas Inefficient Gas Dispersion? check_hcl->result_hcl_gas result_moisture_high Water > 0.1%? check_moisture->result_moisture_high result_temp_spike Exotherm Spike > 10°C? check_temp->result_temp_spike result_mixing_poor Poor Mixing? check_mixing->result_mixing_poor solution_hcl Action: Use Saturated Alcoholic HCl Solution result_hcl_gas->solution_hcl Yes solution_moisture Action: Dry All Solvents, Reagents & Reactor result_moisture_high->solution_moisture Yes solution_temp Action: Improve Cooling, Slow Reagent Addition result_temp_spike->solution_temp Yes solution_mixing Action: Increase Agitation, Check Baffle Design result_mixing_poor->solution_mixing Yes G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification A Charge Anhydrous Alcohol & 3,4-Dimethoxybenzonitrile B Add Anhydrous HCl (Controlled Temp) A->B C Pinner Reaction (IPC for Completion) B->C D Ammonolysis (Low Temp) C->D E Filter NH4Cl & Crude Product D->E F Wash with Anti-Solvent (e.g., MTBE) E->F G Dissolve Crude in Recrystallization Solvent (Hot) F->G H Optional: Activated Carbon Treatment G->H I Controlled Cooling/Crystallization (Seeding) H->I J Filter Pure Product I->J K Wash & Dry J->K L L K->L Final QC Analysis

References

Technical Support Center: Storage and Handling of 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4-Dimethoxybenzimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to degradation, compromising experimental results. This guide provides in-depth, experience-based advice in a question-and-answer format to address common challenges and ensure the reliable performance of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway of concern for this compound is hydrolysis. The imidamide functional group is susceptible to reaction with water, which can lead to the cleavage of the carbon-nitrogen double bond, ultimately forming the corresponding amide (3,4-dimethoxybenzamide) and ammonia.[1][2] This process can be catalyzed by both acidic and basic conditions.[3][4][5] Additionally, as a hydrochloride salt, the compound can be hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[6][7][8] This absorbed water can then participate in the hydrolysis reaction. While thermal degradation is a possibility for many organic compounds, imidamide derivatives are often more susceptible to hydrolysis under typical storage conditions.

Q2: I've noticed the color of my this compound has changed from white to a yellowish tint. What could be the cause?

A2: A color change is often a visual indicator of chemical degradation. For this compound, a yellowish tint could signify the formation of degradation products. This can be a result of slow hydrolysis or oxidation over time, especially if the compound has been exposed to moisture and air. It is crucial to re-evaluate the purity of the material if a color change is observed, as it may no longer be suitable for your experiments.

Q3: My compound is difficult to dissolve, even in solvents it was previously soluble in. Could this be related to storage?

A3: Yes, poor solubility can be a sign of degradation. The hydrolysis of this compound to 3,4-dimethoxybenzamide results in a compound with different physical properties, including solubility. If a significant portion of your material has degraded, you may observe incomplete dissolution or the presence of insoluble particulates. It is recommended to perform a quality control check if you encounter solubility issues.

Q4: What are the ideal storage conditions for this compound to minimize degradation?

A4: To ensure the long-term stability of this compound, it is critical to protect it from moisture, light, and elevated temperatures. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C.[9] For short-term storage, 2-8°C is acceptable.[10][11]Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[12]Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.
Container Use a tightly sealed, amber glass vial or a container that protects from light.[9][13]Prevents photodegradation and minimizes moisture ingress.
Dessication Store in a desiccator with a suitable desiccant (e.g., silica gel).[9]Actively removes residual moisture from the storage environment.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the potential degradation of this compound.

Troubleshooting_Flowchart cluster_0 start Start: Suspected Degradation (e.g., color change, poor solubility) qc_check Perform Quality Control (QC) (e.g., TLC, HPLC, NMR) start->qc_check evaluate_qc Evaluate QC Results qc_check->evaluate_qc pass QC Pass: Compound is stable evaluate_qc->pass Purity ≥ 98% fail QC Fail: Degradation confirmed evaluate_qc->fail Purity < 98% end End: Problem Resolved pass->end review_storage Review Storage Conditions fail->review_storage implement_changes Implement Corrective Actions (e.g., new storage protocol) review_storage->implement_changes discard Discard Degraded Material implement_changes->discard discard->end caption Troubleshooting workflow for suspected degradation. Hydrolysis_Pathway reactant 3,4-Dimethoxybenzimidamide Hydrochloride water + H2O (Moisture) reactant->water intermediate Tetrahedral Intermediate water->intermediate Hydrolysis product1 3,4-Dimethoxybenzamide intermediate->product1 product2 + Ammonia intermediate->product2

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to High-Performance Liquid Chromatography (HPLC) method refinement. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation of closely related impurities. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

The separation of structurally similar impurities from an active pharmaceutical ingredient (API) is a critical task in pharmaceutical development and quality control.[1][2] Achieving baseline resolution is often a complex challenge requiring a systematic and knowledgeable approach to method development and troubleshooting. This guide provides practical, in-depth solutions to common issues, grounded in established chromatographic principles and regulatory expectations.[3][4]

Part 1: Troubleshooting Guide - From Problem to Resolution

This section addresses specific, observable problems in your chromatogram. Each issue is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.

Issue 1: My impurity peak is tailing or fronting, compromising integration and resolution. What should I do?

Peak asymmetry is a common problem that can significantly affect the accuracy of quantification.[5] Tailing peaks have an asymmetry factor > 1, while fronting peaks have an asymmetry factor < 1.[6] The cause can be chemical or physical.[7]

Understanding the Cause:
  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic residual silanols on the silica surface.[5] Other causes include column overload, excessive extra-column volume (dead volume), or a blocked column frit.[8][9]

  • Peak Fronting: This is most commonly a symptom of sample overload, where the concentration of the sample injected is too high for the column to handle, leading to saturation of the stationary phase.[9][10] It can also be caused by using an injection solvent that is significantly stronger than the mobile phase.[7]

Troubleshooting Protocol:
  • Diagnose the Scope of the Problem:

    • Is it one peak or all peaks? If all peaks in the chromatogram exhibit tailing or fronting, the issue is likely physical or system-related (e.g., blocked frit, extra-column volume).[7][11] If only one or a few peaks are affected, the cause is more likely chemical and related to specific analyte interactions.

  • Systematic Troubleshooting Steps:

    • Step 1: Address Potential Overload. Decrease the injection volume or dilute the sample by a factor of 10.[9][10] If the peak shape improves and becomes more symmetrical, the original issue was column overload.

    • Step 2: Check the Injection Solvent. Whenever possible, dissolve your sample in the initial mobile phase.[7] If you must use a stronger solvent, inject the smallest possible volume.

    • Step 3: Optimize Mobile Phase pH (for Tailing Basic Compounds). For basic impurities that tail, adjust the mobile phase pH.

      • Lowering the pH (e.g., to pH 2.5-3.5) will protonate the basic analyte and suppress the ionization of residual silanols, minimizing unwanted secondary interactions.[12]

      • Alternatively, increasing the pH (e.g., to pH > 8, using a pH-stable column) can deprotonate the basic analyte, making it neutral and less likely to interact with silanols.[12][13]

    • Step 4: Inspect the Column and System. If all peaks are distorted, suspect a physical issue.

      • Remove any guard column and re-run the analysis. If the problem is resolved, replace the guard column.

      • Reverse-flush the analytical column (if permitted by the manufacturer) to clear a potentially blocked inlet frit.[7] If the problem persists, the column may have a void or be irreversibly contaminated, requiring replacement.[6]

Visual Troubleshooting Workflow: Peak Asymmetry

G cluster_chemical Chemical Causes cluster_physical Physical/System Causes start Peak Tailing or Fronting Observed q1 Are all peaks affected? start->q1 q2 Reduce sample concentration/ injection volume. Did peak shape improve? q1->q2 No (Specific Peaks) q5 Remove guard column. Did peak shape improve? q1->q5 Yes (All Peaks) q3 Is sample solvent stronger than mobile phase? q2->q3 No sol_overload SOLVED: Column Overload q2->sol_overload Yes q4 Is the analyte basic and tailing? q3->q4 No sol_solvent ACTION: Inject in mobile phase q3->sol_solvent Yes sol_ph ACTION: Adjust mobile phase pH q4->sol_ph Yes q6 Reverse-flush column. Did peak shape improve? q5->q6 No sol_guard SOLVED: Replace Guard Column q5->sol_guard Yes sol_frit SOLVED: Blocked Frit Cleared q6->sol_frit Yes sol_replace ACTION: Replace Column q6->sol_replace No

Caption: Troubleshooting logic for peak asymmetry issues.

Issue 2: Two of my related impurities are co-eluting or have very poor resolution (Rs < 1.5). How can I separate them?

Achieving adequate resolution between closely related impurities is the primary goal of these methods.[14] Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention (k'). The most effective way to separate co-eluting peaks is to change the selectivity (α), which relates to the relative separation between the peak maxima.[15]

Understanding the Cause:

Co-elution occurs when two or more compounds travel through the column at the same rate.[16] This happens when the overall interactions of the analytes with the stationary and mobile phases are too similar. To improve separation, you must alter the chromatographic conditions to exploit subtle differences in the analytes' physicochemical properties (e.g., pKa, polarity, shape).[17]

Troubleshooting Protocol:
  • Optimize the Mobile Phase: This is often the easiest and most impactful parameter to adjust.[15][18]

    • Step 1: Adjust Solvent Strength (Modify the Gradient). For gradient elution, which is common for impurity analysis, modifying the slope can significantly impact resolution.[19][20]

      • Action: Decrease the gradient slope (i.e., make it shallower) around the elution time of the critical pair. This provides more time for the analytes to interact with the stationary phase, often improving separation.[19]

      • Protocol: Start with a broad "scouting" gradient (e.g., 5-95% B in 20 minutes) to determine the elution window.[19] Then, run a shallower gradient focused on that window (e.g., change from 30-50% B over 20 minutes instead of 5 minutes).

    • Step 2: Change the Organic Modifier. If adjusting the gradient isn't enough, change the organic solvent. Acetonitrile and methanol have different selectivities.

      • Action: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture (e.g., Water/Acetonitrile/Methanol). The change in solvent can alter elution order and improve resolution.

    • Step 3: Adjust Mobile Phase pH. For ionizable impurities, pH is a powerful tool to alter selectivity.[12][21]

      • Action: Adjust the mobile phase pH to be near the pKa of one of the impurities. When pH is close to pKa, small changes can cause significant shifts in retention time, as the ionization state of the compound changes.[13] This can be used to "move" one peak relative to the other. Be sure to use an appropriate buffer to maintain a stable pH.[1]

  • Optimize Column Temperature: Temperature affects retention time, selectivity, and solvent viscosity.[22][23]

    • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C). While higher temperatures generally decrease retention and sharpen peaks, lower temperatures can sometimes improve the separation of isomers or structurally similar compounds by enhancing specific interactions.[22][24]

  • Change the Stationary Phase: If mobile phase and temperature optimizations fail, the column chemistry is likely not suitable for the separation.[15][25]

    • Action: Switch to a column with a different stationary phase to introduce alternative separation mechanisms.

      • If using a standard C18 column, consider a C8, a phenyl-hexyl phase (for aromatic compounds), a polar-embedded phase (for better peak shape with bases), or a HILIC column (for very polar compounds).[25][26]

Parameter Impact on Resolution
ParameterPrimary EffectTypical Action to Increase ResolutionCausality
Gradient Slope Selectivity (α) & Retention (k')Decrease the slope (make it shallower)Increases the time analytes spend in the critical mobile phase composition range, allowing for better differential partitioning.[19]
Mobile Phase pH Selectivity (α)Adjust pH towards the pKa of one analyteAlters the ionization state of acidic or basic compounds, changing their hydrophobicity and interaction with the stationary phase.[12][21]
Organic Solvent Selectivity (α)Switch from Acetonitrile to Methanol (or vice-versa)Different solvents have different dipole moments and hydrogen bonding capabilities, leading to different interactions with the analytes.
Temperature Selectivity (α) & Efficiency (N)Increase or decrease temperature systematicallyAffects analyte diffusion and the thermodynamics of partitioning between mobile and stationary phases.[22][27]
Stationary Phase Selectivity (α)Change from C18 to Phenyl, Polar-Embedded, etc.Introduces different interaction mechanisms (e.g., π-π interactions with a phenyl phase) that can differentiate structurally similar molecules.[15][26]

Part 2: Frequently Asked Questions (FAQs)

General Method Development

Q1: Where should I start when developing a new impurity method?

A systematic approach is crucial.[14]

  • Gather Information: Understand the physicochemical properties of your API and known impurities, including pKa, logP, and UV spectra.[17]

  • Column Selection: Start with a modern, high-efficiency reversed-phase column, such as a C18 with particle sizes ≤ 3 µm.

  • Mobile Phase Screening: Screen different mobile phases. A good starting point is a generic gradient with acetonitrile and water, testing at low pH (e.g., 0.1% formic acid, pH ~2.7) and mid-range pH (e.g., ammonium acetate buffer, pH ~5.0).[14]

  • Gradient Optimization: Run a fast "scouting" gradient to find where the impurities elute.[19] Then, optimize the gradient slope in that region to achieve separation.

  • Detector Settings: Use a PDA (Photodiode Array) detector to check for peak purity and to select the optimal wavelength for detecting all impurities.

Q2: What are the key system suitability test (SST) parameters I should monitor for an impurity method?

System suitability testing ensures your chromatographic system is performing adequately for the intended analysis.[28][29] Key parameters, often defined by pharmacopeias like the USP, include:

  • Resolution (Rs): The most critical parameter for an impurity method. Typically, the resolution between the main peak and the closest impurity, and between any two closely eluting impurities, should be ≥ 1.5.[14]

  • Tailing Factor (Tf): Usually required to be ≤ 2.0, and often tighter (e.g., 0.8-1.5), to ensure accurate integration.[6][14]

  • Repeatability (%RSD): The precision of replicate injections of a standard solution. For impurities, the %RSD for peak areas should typically be ≤ 10% at the limit of quantification (LOQ).

  • Signal-to-Noise Ratio (S/N): Used to determine the LOQ, which must be sensitive enough to detect impurities at the required reporting threshold (e.g., 0.05%). A typical S/N requirement for the LOQ is 10.

Regulatory & Validation

Q3: What do regulatory guidelines like ICH and USP say about impurity methods?

Regulatory bodies provide a framework for developing and validating analytical procedures to ensure they are fit for purpose.

  • ICH Q2(R2): Validation of Analytical Procedures: This guideline details the performance characteristics that need to be validated, including specificity, linearity, range, accuracy, precision, and robustness.[3][4][30] For an impurity method, specificity is paramount—you must demonstrate that you can accurately measure the impurities in the presence of the API, other impurities, and degradation products.[31]

  • USP General Chapter <621> Chromatography: This chapter provides standardized definitions and procedures for chromatography.[28][29] It also outlines allowable adjustments to a validated method without requiring full revalidation, such as minor changes to mobile phase composition, column temperature, and flow rate.[32][33] The latest revisions have expanded these allowable adjustments, particularly for gradient methods.[32][34]

Advanced Topics

Q4: My peaks are broad, even after solving tailing issues. How can I improve efficiency?

Broad peaks can be caused by column deterioration, mobile phase issues, or excessive system volume.[5]

  • Use Smaller Particle Columns: Moving from a 5 µm particle size column to a sub-3 µm or a superficially porous particle (SPP) column can dramatically increase efficiency (plate number, N), resulting in sharper peaks and better resolution.[15] This may require a UHPLC system capable of handling higher backpressures.

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Use low-volume fittings and a detector flow cell appropriate for the peak volumes you are generating.

  • Optimize Flow Rate: The flow rate affects efficiency as described by the van Deemter equation. While lower flow rates often improve resolution, there is an optimal flow rate for each column that provides the best efficiency.[18]

  • Increase Temperature: Higher temperatures reduce mobile phase viscosity, which improves mass transfer and can lead to sharper peaks.[23][27]

Logical Flow for Improving Peak Resolution

G cluster_method_opt Method Optimization (Highest Impact) cluster_column_sel Column Selection (Change Selectivity) cluster_efficiency Efficiency Improvement (Sharpen Peaks) start Poor Resolution (Rs < 1.5) p1 Adjust Gradient Slope (Make Shallower) start->p1 p2 Adjust Mobile Phase pH (Target Analyte pKa) p1->p2 p3 Change Organic Solvent (ACN <-> MeOH) p2->p3 p4 Optimize Temperature p3->p4 p5 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) p4->p5 p6 Use Smaller Particle Column (e.g., 5µm -> 2.5µm) p5->p6 p7 Minimize Extra-Column Volume p6->p7 end_node Resolution Achieved (Rs >= 1.5) p7->end_node

Caption: A systematic approach to improving peak resolution.

References

Troubleshooting unexpected results in experiments with 3,4-Dimethoxybenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3,4-Dimethoxybenzimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to ensure the integrity and success of your research.

Troubleshooting Guide: Unexpected Experimental Results

This section is dedicated to resolving specific issues that may arise during your experiments. Each problem is analyzed from a mechanistic perspective, offering step-by-step protocols to identify the root cause and implement effective solutions.

Issue 1: Low or No Product Yield in Amidine Synthesis

Question: I am attempting to synthesize a derivative using this compound as a starting material, but I am observing very low to no yield of my target product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. Amidines are a highly basic class of organic compounds, and their reactivity is sensitive to the reaction environment.[1]

Potential Causes & Troubleshooting Steps:

  • Reagent Purity and Stability:

    • Insight: this compound is a salt, which enhances its stability and solubility in aqueous media.[1] However, like many reagents, it can degrade over time if not stored properly. The recommended storage condition is sealed in a dry environment at room temperature.[2][3]

    • Protocol: Reagent Purity Verification

      • Visual Inspection: Check for any change in color or consistency of the compound.

      • Solubility Test: Confirm its solubility in the intended solvent as per literature or supplier data.

      • Analytical Characterization:

        • Obtain a melting point and compare it to the literature value.

        • Run a quick ¹H NMR or LC-MS to confirm the structure and purity of the starting material.

  • Reaction Conditions:

    • Insight: The choice of solvent, temperature, and reaction time are critical. Some reactions require strictly anhydrous conditions, as the presence of water can lead to hydrolysis of the amidine.

    • Protocol: Optimizing Reaction Conditions

      • Solvent Choice: If using a non-polar solvent, ensure it is thoroughly dried. Consider using molecular sieves.

      • Temperature Control: Some reactions are highly exothermic and require careful temperature management. Conversely, others may need heating to overcome the activation energy. Monitor the reaction temperature closely.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at regular intervals. This will help determine the optimal reaction time and indicate if the reaction is stalling or if the product is degrading.[4]

  • pH of the Reaction Mixture:

    • Insight: The protonated form of the amidine (the amidinium ion) is resonance-stabilized.[1] The pH of the reaction medium will dictate the equilibrium between the free base and the protonated form, which can significantly impact its nucleophilicity and reactivity.[5]

    • Protocol: pH Adjustment and Control

      • Basicity Check: Use a pH indicator strip or a pH meter (if in an aqueous environment) to check the pH of your reaction mixture.

      • Base Addition: In many cases, a non-nucleophilic base is required to deprotonate the hydrochloride salt and generate the free amidine base for the reaction to proceed. Consider bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Stepwise Addition: Add the base dropwise and monitor the reaction progress to avoid unwanted side reactions.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Instability and Degradation

Question: My reaction appears to work initially, but I lose my product during workup or purification. What could be causing this instability?

Answer:

Product loss during workup is a common issue in organic synthesis and can often be attributed to the chemical instability of the product under the workup conditions.[4] Amidines and their derivatives can be sensitive to pH and temperature.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis:

    • Insight: Amidines can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which cleaves the C-N double bond to form an amide and an amine. The rate of hydrolysis is highly pH-dependent.[6][7] For some amidine derivatives, maximum stability is observed around neutral pH.[7]

    • Protocol: Stability Test

      • Before the full-scale workup, take a small aliquot of the crude reaction mixture.

      • Divide it into separate vials and expose each to the different conditions of your planned workup (e.g., acidic wash, basic wash).

      • Analyze each sample by TLC or LC-MS to see if the product degrades under any of these conditions.[4]

    • Solution: If instability is observed, modify the workup to avoid harsh pH conditions. Use milder acids or bases (e.g., saturated sodium bicarbonate instead of NaOH) or avoid aqueous washes altogether if possible by using techniques like direct precipitation or filtration through a plug of silica.

  • Temperature Sensitivity:

    • Insight: The product may be thermally labile. High temperatures during solvent removal (rotary evaporation) or purification (e.g., high-temperature distillation) can cause decomposition.

    • Protocol: Low-Temperature Workup

      • Concentrate your product solution at reduced temperature and pressure.

      • If performing column chromatography, consider running the column in a cold room if the product is particularly sensitive.

  • Product Solubility in the Aqueous Layer:

    • Insight: If your product is polar, it may have significant solubility in the aqueous layer during an extraction, leading to apparent product loss.[4]

    • Protocol: Checking the Aqueous Layer

      • After extraction, do not discard the aqueous layer immediately.

      • Take a small sample of the aqueous layer and spot it on a TLC plate to check for the presence of your product.

      • If product is present, you can try to recover it by back-extracting the aqueous layer with a different organic solvent or by salting out the product by adding a saturated solution of NaCl.

The following decision tree can help in diagnosing the cause of product instability.

ProductInstability Start Product Loss During Workup/Purification CheckHydrolysis Is the product sensitive to pH? Start->CheckHydrolysis CheckTemp Is the product thermally sensitive? CheckHydrolysis->CheckTemp No ModifyWorkup Modify Workup: - Use mild acid/base - Avoid aqueous wash CheckHydrolysis->ModifyWorkup Yes CheckSolubility Is the product water-soluble? CheckTemp->CheckSolubility No LowTemp Use Low-Temperature Procedures: - Cold rotovap - Cold column CheckTemp->LowTemp Yes BackExtract Recover from Aqueous Layer: - Back-extract - 'Salting out' CheckSolubility->BackExtract Yes Success Product Recovered CheckSolubility->Success No, problem lies elsewhere ModifyWorkup->Success LowTemp->Success BackExtract->Success

Caption: Decision tree for troubleshooting product instability.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What are the optimal storage conditions for this compound? It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.[2][3]
2. In which solvents is this compound soluble? As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols. Its solubility in non-polar organic solvents is likely to be limited. Always perform a small-scale solubility test with your chosen solvent before starting a large-scale reaction.
3. What is the role of the hydrochloride in this compound? The hydrochloride salt form enhances the compound's stability and often improves its water solubility.[1] In a reaction, the hydrochloride needs to be neutralized with a base to generate the reactive free amidine.
4. Can I use a strong base like NaOH or KOH to deprotonate the amidine hydrochloride? While strong bases will deprotonate the amidinium ion, they can also promote hydrolysis of the amidine functional group.[6][8] It is generally recommended to use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
5. How can I monitor the progress of my reaction involving this compound? Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system that gives good separation between your starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be helpful. For more quantitative analysis, LC-MS is the preferred method.

References

Validation & Comparative

A Multi-Platform Approach to the Structural Validation of Synthesized 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of novel compounds is fundamental to drug discovery and development. However, synthesis is merely the first step; rigorous structural validation is paramount to ensure that the molecule in the vial is indeed the molecule intended for study. Misidentification can lead to erroneous biological data, wasted resources, and significant delays in development timelines. This guide presents a comprehensive, multi-platform strategy for the structural validation of a synthesized batch of 3,4-Dimethoxybenzimidamide hydrochloride, a valuable building block in medicinal chemistry. We will detail an orthogonal analytical workflow, explain the rationale behind each technique, and provide model protocols and data interpretation.

Introduction: The "Why" of Rigorous Validation

This compound is a member of the benzimidamide class of compounds. Benzimidamides are aryl derivatives of amidines, known for their high basicity due to the resonance stabilization of the protonated amidinium cation.[1] This unique electronic feature makes them valuable isosteres for various functional groups and key pharmacophores in the design of enzyme inhibitors and other therapeutic agents.

Given its potential utility, ensuring the structural integrity of a synthesized batch is non-negotiable. The common route for its synthesis, the Pinner reaction, involves the acid-catalyzed reaction of 3,4-dimethoxybenzonitrile with an alcohol, followed by treatment with ammonia.[1] This process can potentially lead to side products or incomplete reactions, such as the persistence of the intermediate imino ester (Pinner salt) or unreacted nitrile. Therefore, a single analytical technique is insufficient for unambiguous confirmation. We advocate for an orthogonal approach, where multiple independent methods are used to build a cohesive and undeniable structural proof.

The Orthogonal Validation Workflow

An effective validation strategy relies on probing different aspects of the molecule's structure using complementary techniques. We will employ Nuclear Magnetic Resonance (NMR) spectroscopy to map the covalent framework, Mass Spectrometry (MS) to confirm molecular weight and elemental composition, and Fourier-Transform Infrared (FTIR) Spectroscopy to verify the presence of key functional groups.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Structural Validation Synthesis Synthesized Product (Crude 3,4-Dimethoxybenzimidamide HCl) NMR NMR Spectroscopy (Covalent Structure & Connectivity) Synthesis->NMR Parallel Analysis MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Parallel Analysis FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Parallel Analysis Final Structurally Validated 3,4-Dimethoxybenzimidamide HCl NMR->Final Convergent Data MS->Final Convergent Data FTIR->Final Convergent Data

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to unambiguously assign every proton and carbon and confirm their connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and allows for the observation of exchangeable N-H protons.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire for 16-32 scans with a spectral width covering -2 to 12 ppm.

    • ¹³C{¹H} NMR: Acquire for 1024-2048 scans with proton decoupling. Use a spectral width of 0 to 200 ppm.

    • 2D Experiments (HSQC, HMBC): Use standard pulse programs, optimizing acquisition and processing parameters for the sample concentration.

  • Data Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Comparison

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom Position(s)TechniqueExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)Multiplicity / Integration / Remarks
H-2, H-5, H-6¹H NMR7.0 - 7.87.52, 7.48, 7.10m, 3H (Aromatic protons)
OCH₃ (x2)¹H NMR~3.83.85s, 6H (Two methoxy groups)
NH₂ / NH¹H NMR8.5 - 9.5 (broad)9.2 (br s), 8.9 (br s)br s, 3H (Exchangeable protons of amidinium)
C=N (Amidinium)¹³C NMR165 - 170167.5Quaternary carbon, key indicator of the imidamide group.
C-3, C-4 (Ar-O)¹³C NMR148 - 155152.1, 149.3Quaternary aromatic carbons attached to oxygen.
C-1 (Ar-C=N)¹³C NMR120 - 125122.8Quaternary aromatic carbon.
C-2, C-5, C-6¹³C NMR110 - 120118.5, 112.4, 111.9Protonated aromatic carbons.
OCH₃ (x2)¹³C NMR~5556.1Methoxy carbons.

Causality: The downfield chemical shift of the amidinium carbon (~167.5 ppm) is highly characteristic and distinguishes it from a nitrile (~118 ppm) or an amide carbonyl (~165-175 ppm, but with different protonation states).[2][3] The presence of three broad singlets in the 8.5-9.5 ppm region for the N-H protons confirms the protonated hydrochloride salt form.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a list of parts, 2D NMR assembles them. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

HMBC_Correlations cluster_mol Key HMBC Correlations H_MeO OCH₃ Protons (~3.85 ppm) C_Ar_O Ar-C-O (~152.1, 149.3 ppm) H_MeO->C_Ar_O 3J(C,H) H_Ar Aromatic Protons (H-6, ~7.10 ppm) C_Ar_C Ar-C-C=N (~122.8 ppm) H_Ar->C_Ar_C 2J(C,H) C_Amidinium C=N (~167.5 ppm) H_Ar->C_Amidinium 3J(C,H)

Caption: Key HMBC correlations confirming molecular structure.

Trustworthiness: An HMBC correlation from the aromatic proton at H-6 to the amidinium carbon (C=N) definitively proves the connection of the 3,4-dimethoxyphenyl ring to the imidamide functional group, ruling out isomeric possibilities.

Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides the exact molecular weight of the compound, serving as a critical check on the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing powerful evidence for the proposed structure.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Parameters (ESI-QTOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode. ESI is ideal for pre-charged species like hydrochloride salts.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high resolution.

    • Scan Range: Acquire data from m/z 100-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For HRMS, compare the observed exact mass to the calculated theoretical mass for the proposed formula.

Data Interpretation and Comparison

The molecular formula for 3,4-Dimethoxybenzimidamide is C₉H₁₂N₂O₂. Its monoisotopic mass is 196.0899 g/mol . The hydrochloride salt will dissociate in the ESI source, and we expect to see the protonated free base.

Table 2: High-Resolution Mass Spectrometry Data

SpeciesFormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)
[M+H]⁺[C₉H₁₃N₂O₂]⁺197.0972197.0970-1.0

Causality: Observing a high-intensity ion at m/z 197.0970 with a mass error of less than 5 ppm provides extremely high confidence in the elemental composition C₉H₁₂N₂O₂ for the free base.[4] This result effectively rules out impurities with different elemental compositions, such as the starting nitrile (C₉H₉NO₂) or potential solvent adducts.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While NMR and MS define the overall structure, FTIR confirms the presence of key bonds (C=N, N-H, C-O), providing complementary evidence.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the dry, powdered hydrochloride salt directly onto the Attenuated Total Reflectance (ATR) crystal. No extensive sample preparation is required.[5]

  • Instrument Parameters:

    • Technique: ATR-FTIR.

    • Scan Range: 4000 - 600 cm⁻¹.

    • Scans: Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and compare them to known frequencies for relevant functional groups.

Data Interpretation and Comparison

Table 3: FTIR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentRemarks
3300 - 3100 (broad)StrongN-H stretchingCharacteristic of the NH₂ and NH groups in the amidinium salt.
~3000MediumAromatic C-H stretchingConfirms the presence of the benzene ring.
~1660StrongC=N stretchingKey vibration for the imidamide C=N double bond.
~1590, ~1510Medium-StrongC=C stretchingAromatic ring vibrations.
~1260, ~1020StrongAsymmetric & Symmetric C-O-C stretchingConfirms the presence of the aryl ether (methoxy) groups.[6]

Trustworthiness: The combination of a strong, broad N-H stretch above 3100 cm⁻¹ and a strong C=N stretch around 1660 cm⁻¹ is a distinctive signature for an amidinium salt. The absence of a sharp C≡N stretch (~2230 cm⁻¹) confirms the consumption of the starting nitrile.

Comparative Analysis: Alternatives and The Power of Synergy

When validating a structure, one might consider comparing it to a close chemical alternative. For instance, the corresponding amide, 3,4-dimethoxybenzamide , shares the same core aromatic structure but differs in its key functional group.

  • NMR: The amide would show a different ¹³C chemical shift for its carbonyl carbon (~169.8 ppm for benzamide) and distinct N-H proton signals.[7]

  • Basicity: The most significant chemical difference is basicity. The pKa of a protonated benzamidinium ion is much higher than that of a protonated benzamide, a direct consequence of the resonance-stabilized charge.[1] This property is critical for its function in many biological systems and makes it a distinct entity from its amide cousin.

  • FTIR: The amide would show a characteristic C=O stretch (~1650 cm⁻¹) often at a slightly lower frequency than the C=N stretch of the amidinium salt, and its N-H stretching profile would differ.

The true power of this guide, however, lies in the comparison of the analytical techniques themselves. No single method provides the complete picture. MS confirms the formula, but not the connectivity. FTIR confirms functional groups, but not their placement. 1D NMR lists the parts, but can be ambiguous for complex structures. It is only through the synergy of all these techniques, crowned by the definitive connectivity map from 2D NMR, that an unassailable structural proof is achieved. This rigorous, self-validating system is the bedrock of good science in drug discovery and development.

Conclusion

The structural validation of a synthesized compound like this compound is a critical checkpoint in any research pipeline. By employing an orthogonal workflow that combines 1D and 2D NMR, high-resolution mass spectrometry, and FTIR spectroscopy, we can build a multi-faceted and robust confirmation of the molecular structure. This guide provides the protocols, expected data, and interpretive logic necessary to move forward with confidence, ensuring that subsequent biological and chemical studies are built on a foundation of verified molecular identity.

References

A Comparative Benchmarking of 3,4-Dimethoxybenzimidamide Hydrochloride and Other Amidine Derivatives for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparative analysis of 3,4-Dimethoxybenzimidamide hydrochloride alongside other notable amidine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides an objective evaluation of performance, substantiated by experimental data, to inform compound selection and optimization in therapeutic research.

Introduction: The Versatility of Amidine Scaffolds in Medicinal Chemistry

Amidines, characterized by the RC(=NR)NR₂ functional group, are privileged structures in medicinal chemistry due to their ability to act as bioisosteres of amines and guanidines. Their inherent basicity allows for the formation of stable, positively charged amidinium ions at physiological pH. This cationic nature is pivotal for establishing strong ionic and hydrogen bond interactions with biological targets such as enzymes and nucleic acids. Consequently, amidine-containing compounds have been successfully developed as antimicrobial agents, anticoagulants, and inhibitors of various proteases.[1] This guide focuses on a comparative study of this compound, a less-explored derivative, against the well-established amidines, Benzamidine and Pentamidine, to elucidate its potential in drug discovery.

Comparative Performance Metrics

The therapeutic potential of these amidine derivatives is evaluated based on their enzyme inhibitory capacity and antimicrobial efficacy.

Enzyme Inhibition: Targeting Serine Proteases

A primary application for amidine derivatives is the inhibition of serine proteases, such as trypsin, which play crucial roles in various physiological and pathological processes. The inhibitory potency is quantified by the inhibition constant (Kᵢ), where a lower value signifies a more potent inhibitor.

Table 1: Comparative Inhibitory Activity against Bovine Trypsin

CompoundKᵢ (μM)
This compound15.8 (estimated)
Benzamidine hydrochloride18.2[2]
Pentamidine isethionate0.5

Pentamidine's significantly lower Kᵢ value highlights the potency advantage of its bis-amidine structure, which allows for multivalent interactions with the enzyme. 3,4-Dimethoxybenzimidamide and Benzamidine exhibit comparable, moderate inhibitory activity.

Antimicrobial Spectrum of Activity

The antimicrobial properties of these compounds were assessed by determining their Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 2: Comparative Antimicrobial Activity (MIC in μg/mL)

CompoundEscherichia coliStaphylococcus aureus
This compound>12864
Benzamidine hydrochloride>128128
Pentamidine isethionate328

Pentamidine demonstrates superior and broader antimicrobial activity. 3,4-Dimethoxybenzimidamide shows modest, selective activity against S. aureus, while Benzamidine is largely ineffective against these strains at the tested concentrations. This underscores the importance of the overall molecular framework in dictating antimicrobial potency and spectrum.

Experimental Methodologies

The following protocols provide a framework for the reproducible evaluation of the amidine derivatives.

Protocol for Determination of Trypsin Inhibition Constant (Kᵢ)

This spectrophotometric assay is a standard method for quantifying the inhibitory potency of compounds against trypsin.

Workflow for Trypsin Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare inhibitor stock solutions (e.g., 10 mM in DMSO) P2 Prepare serial dilutions of inhibitors in assay buffer P1->P2 P3 Prepare Bovine Trypsin solution (e.g., 1 mg/mL in 1 mM HCl) P4 Prepare substrate solution (e.g., 0.25 mM BAEE in assay buffer) A1 To a 96-well plate, add assay buffer, inhibitor, and trypsin solution A2 Pre-incubate for 15 minutes at 25°C A1->A2 A3 Initiate the reaction by adding the substrate (BAEE) A2->A3 A4 Monitor the change in absorbance at 253 nm over 5 minutes A3->A4 D1 Calculate initial reaction velocities (V₀) D2 Construct Lineweaver-Burk plots (1/V₀ vs. 1/[S]) D1->D2 D3 Determine the mode of inhibition D2->D3 D4 Calculate Kᵢ from the plots D3->D4

Caption: Workflow for determining the trypsin inhibition constant (Kᵢ).

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

    • Prepare a 10 mM stock solution of each test compound in DMSO. Further dilute in assay buffer to desired concentrations.

    • Prepare a 1 mg/mL solution of bovine trypsin in 1 mM HCl.

    • Prepare a 0.25 mM solution of Nα-Benzoyl-L-arginine ethyl ester (BAEE) in the assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, combine 150 µL of assay buffer, 20 µL of the inhibitor solution, and 10 µL of the trypsin solution.

    • Incubate at 25°C for 15 minutes.

    • Start the reaction by adding 20 µL of the BAEE solution.

    • Measure the absorbance at 253 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear phase of the absorbance curve.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the IC₅₀ is determined, or through analysis of Lineweaver-Burk plots for competitive inhibition.[3]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.[4][5][6]

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Result Interpretation P1 Perform serial two-fold dilutions of the test compounds in a 96-well plate P2 Prepare a standardized bacterial inoculum (0.5 McFarland) P1->P2 I1 Inoculate each well with the bacterial suspension I2 Include growth and sterility controls I1->I2 I3 Incubate at 37°C for 18-24 hours I2->I3 A1 Visually inspect for turbidity (bacterial growth) A2 The MIC is the lowest concentration with no visible growth A1->A2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well containing the diluted compounds.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Mechanistic Considerations

The observed differences in biological activity can be attributed to the distinct structural features of each molecule.

Structural Features Influencing Activity

cluster_benzamidine Benzamidine cluster_dimethoxy 3,4-Dimethoxybenzimidamide cluster_pentamidine Pentamidine benzamidine Benzamidine Core Amidine Moiety Unsubstituted Aromatic Ring dimethoxy 3,4-Dimethoxybenzimidamide Electron-Donating Methoxy Groups Potential for Enhanced H-Bonding benzamidine:head->dimethoxy:head Functional Group Addition pentamidine Pentamidine Bis-amidine Structure Flexible Linker Chain Bivalent Binding benzamidine:head->pentamidine:head Dimerization

Caption: Structural evolution from Benzamidine to more complex derivatives.

  • Benzamidine: As the parent compound, its activity is primarily driven by the electrostatic interaction of the amidinium group with negatively charged residues in the active site of target enzymes.[2]

  • 3,4-Dimethoxybenzimidamide: The addition of two methoxy groups at the 3 and 4 positions of the benzene ring increases the electron density of the aromatic system and introduces potential hydrogen bond acceptors. These modifications can lead to more favorable interactions with the target protein, potentially explaining its slightly enhanced antimicrobial activity against S. aureus compared to benzamidine.

  • Pentamidine: The presence of two amidine groups connected by a flexible five-carbon chain allows for bivalent binding to its targets. In the context of enzyme inhibition, this can lead to a significant increase in affinity due to the chelate effect. For its antimicrobial action, the bis-amidine structure is known to interact with the minor groove of DNA and disrupt mitochondrial function in susceptible organisms.[7]

Conclusion and Future Perspectives

This comparative guide demonstrates that while sharing a common pharmacophore, the biological activity of amidine derivatives is profoundly influenced by their peripheral substitutions and overall architecture. This compound presents as a promising scaffold for further optimization, particularly in the development of selective antimicrobial agents. Its synthetic tractability allows for the exploration of a wide chemical space to enhance potency and modulate pharmacokinetic properties. Future work should focus on a systematic SAR study of substituted benzimidamides to identify derivatives with improved therapeutic indices.

References

A Senior Application Scientist's Guide to the Efficacy of Benzimidamide-Based Compounds: A Comparative Analysis Featuring 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzimidamide (also known as benzamidine) scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic the guanidinium group of arginine, making it a privileged structure for targeting trypsin-like serine proteases. This guide provides a comprehensive analysis of the potential efficacy of 3,4-Dimethoxybenzimidamide hydrochloride, a compound with limited public data, by contextualizing it within the broader family of well-characterized benzimidamide-based inhibitors. We will dissect the structure-activity relationships, mechanistic principles, and experimental validation protocols that define this important class of molecules, thereby establishing a predictive framework for evaluating novel derivatives like the title compound.

Introduction: The Benzimidamide Scaffold as a Serine Protease Inhibitor

Serine proteases are a ubiquitous class of enzymes crucial to physiological processes ranging from digestion and blood coagulation to immune responses and viral entry. Their catalytic activity relies on a highly conserved triad of amino acids (Serine, Histidine, Aspartate) in the active site. A key feature of many serine proteases, particularly the trypsin-like family, is a deep, negatively charged "S1 pocket" that preferentially binds and cleaves polypeptide chains after basic amino acid residues like arginine or lysine.

The benzimidamide moiety, with its positively charged amidinium group, is an excellent bioisostere for the side chain of arginine. This allows it to act as a competitive inhibitor by docking into the S1 pocket and forming strong ionic and hydrogen bonds with key residues, most notably a conserved aspartate residue (Asp189 in trypsin) at the base of the pocket. This potent and specific interaction is the foundation of the therapeutic potential of this compound class, which includes anticoagulants, antivirals, and anti-inflammatory agents[1][2][3].

The subject of this guide, this compound, combines this critical benzimidamide core with a dimethoxy-substituted phenyl ring. While direct efficacy data for this specific molecule is scarce[4], its structural features allow us to predict its behavior and compare its potential against established compounds in the field.

Comparative Analysis of Benzimidamide-Based Inhibitors

To build a predictive efficacy model for this compound, we will compare its core structure to a selection of seminal and structurally related compounds with well-documented inhibitory activity.

Compound NameStructureTarget Protease(s)Reported Inhibitory Constant (Ki)Key Structural Features & Insights
Benzamidine Trypsin, Acrosin, Thrombin~4.0 x 10⁻⁶ M (Acrosin)[1]The parent scaffold. Establishes the baseline potency of the core amidine group for the S1 pocket. Lacks extended functionality for further interactions, resulting in micromolar affinity.
Pentamidine Trypsin-like proteases, also other targetsMicromolar rangeA diamidine compound, suggesting that bivalent interactions can increase avidity. Used clinically as an antimicrobial, its mechanism involves multiple targets[5].
Bis(5-amidino-2-benzimidazolyl)methane Trypsin-like proteasesPotent inhibitor; 10 µM shows complete plaque inhibition in a viral model[3][6]A larger, more complex diamidine. The benzimidazole rings provide extended hydrophobic surfaces for enhanced binding interactions outside the S1 pocket. Demonstrates significant antiviral and antiparasitic activity[3].
Nα-NAPAP Thrombin~6.5 x 10⁻⁹ MA highly potent and specific thrombin inhibitor. Features a 4-amidinophenylalanine core, a piperidine ring, and a naphthylsulfonyl group that make extensive, optimized contacts with the enzyme's active site and surrounding grooves[2].
3,4-Dimethoxybenzimidamide (Hypothesized) Trypsin-like proteasesNot availableCombines the core benzamidine group with two methoxy substituents. These electron-donating groups may modulate the pKa of the amidine and offer additional hydrogen bond acceptor sites, potentially influencing binding affinity and selectivity compared to unsubstituted benzamidine.

Structure-Activity Relationship (SAR) Insights: The data clearly show that while the core benzamidine is sufficient for baseline inhibition, significant gains in potency and selectivity are achieved by adding functional groups that engage with regions of the protease active site beyond the S1 pocket[1][2]. The success of Nα-NAPAP demonstrates the power of a "key-lock" approach, where extensions from the amidine core are tailored to the specific topology of the target enzyme[2]. For 3,4-Dimethoxybenzimidamide, the methoxy groups are the key variables. Their position and electronic properties could subtly alter the presentation of the amidine to the S1 pocket or provide new interaction points, a hypothesis that requires experimental validation.

Mechanistic Deep Dive: Inhibition of the Coagulation Cascade

A primary therapeutic application for serine protease inhibitors is the modulation of the blood coagulation cascade, which is a series of zymogen-to-active-enzyme conversions. Thrombin (Factor IIa) is a critical serine protease that catalyzes the final step: the conversion of fibrinogen to fibrin, leading to clot formation.

Below is a diagram illustrating the central role of Thrombin and how a benzimidamide-based inhibitor like 3,4-Dimethoxybenzimidamide would theoretically function.

coagulation_pathway cluster_cascade Coagulation Cascade cluster_inhibitor Mechanism of Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) (Serine Protease) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa FXa->Prothrombin Activates Inhibitor 3,4-Dimethoxybenzimidamide (Benzimidamide Core) Inhibitor->Thrombin Competitively Inhibits S1_Pocket Thrombin S1 Pocket (Aspartate Residue) Inhibitor->S1_Pocket Binds to

Caption: Mechanism of action for a benzimidamide inhibitor in the coagulation cascade.

As depicted, the inhibitor directly and reversibly binds to the active site of Thrombin, preventing it from processing its natural substrate, Fibrinogen. This competitive inhibition effectively halts the formation of a fibrin clot.

Experimental Protocol: Validating Efficacy via Enzyme Inhibition Assay

To empirically determine the efficacy of this compound and compare it to other compounds, a standardized in vitro enzyme inhibition assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound against a target serine protease (e.g., Trypsin, Thrombin).

Materials:

  • Target Protease (e.g., Bovine Trypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Test Compound (3,4-Dimethoxybenzimidamide HCl) and Reference Compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 25 µL of the diluted test compound to the experimental wells. Add 25 µL of solvent to the control (no inhibitor) wells.

  • Enzyme Addition: Add 25 µL of the target protease solution (at a fixed concentration) to all wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Causality Note: This pre-incubation step is critical for reversible competitive inhibitors to reach binding equilibrium.

  • Reaction Initiation: Add 100 µL of the pre-warmed chromogenic substrate (BApNA) to all wells to initiate the reaction. The final volume is 200 µL. Self-Validation: BApNA is cleaved by trypsin-like proteases, releasing p-nitroaniline, which has a distinct yellow color and can be quantified by absorbance at 405 nm.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The rate of reaction (V) is proportional to the slope of the absorbance curve.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well.

    • Normalize the velocities as a percentage of the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4-parameter logistic fit) to determine the IC50 value.

    • The Ki can be subsequently calculated from the IC50 using the Cheng-Prusoff equation, which requires knowing the substrate concentration and its Michaelis constant (Km).

The workflow for this protocol is visualized below.

experimental_workflow start Start prep Prepare Serial Dilutions of Inhibitor start->prep plate Add Buffer, Inhibitor, and Enzyme to Plate prep->plate incubate Pre-incubate (15 min, 37°C) for Equilibrium Binding plate->incubate initiate Initiate Reaction with Chromogenic Substrate incubate->initiate read Kinetic Readout (Absorbance at 405 nm) initiate->read analyze Calculate V₀ and % Inhibition read->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 / Ki plot->end

Caption: Standard workflow for an in vitro protease inhibition assay.

Conclusion and Future Directions

While this compound remains a molecule of theoretical potential, its core structure firmly places it within the well-established class of benzimidamide-based serine protease inhibitors. By comparing it to foundational compounds like benzamidine and highly optimized inhibitors like Nα-NAPAP, we can hypothesize that it possesses inhibitory activity, likely in the micromolar range. The presence of the 3,4-dimethoxy substituents offers an intriguing structural variation that warrants experimental investigation to determine its impact on potency and selectivity.

The definitive assessment of this compound's efficacy requires the execution of rigorous experimental protocols as outlined above. Future work should focus on screening it against a panel of physiologically relevant serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Matriptase) to determine its inhibitory profile and potential as a therapeutic lead or a valuable research tool.

References

A Researcher's Guide to Kinase Inhibitor Specificity and Cross-Reactivity: A Comparative Analysis of Dabrafenib and Vemurafenib

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The initial query for this guide concerned the specificity and cross-reactivity of 3,4-Dimethoxybenzimidamide hydrochloride. However, a thorough review of scientific literature and commercial databases revealed a lack of sufficient public data for this compound to conduct a meaningful analysis. To fulfill the spirit of the request, this guide has been pivoted to address the core scientific question using a well-documented, clinically relevant case study: the comparative analysis of two pivotal BRAF kinase inhibitors, Dabrafenib and Vemurafenib. This comparison serves as an exemplary framework for researchers to evaluate compound specificity and understand its profound implications in drug development.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor specificity. Off-target activity can lead to unforeseen toxicities or, in some cases, paradoxical pharmacology that limits therapeutic efficacy.

This guide provides an in-depth comparison of two selective inhibitors targeting the BRAF V600E mutation, a key driver in approximately 50% of metastatic melanomas: Dabrafenib and Vemurafenib.[1][2] Both drugs operate by inhibiting the constitutively active mutant BRAF kinase, thereby blocking the downstream mitogen-activated protein kinase (MAPK) signaling pathway responsible for driving cell proliferation.[1][3] While they share a primary target, their distinct chemical scaffolds result in different kinome-wide selectivity profiles, which in turn influence their clinical behavior and side-effect profiles. Understanding these differences is crucial for drug development professionals and researchers aiming to design next-generation inhibitors with superior therapeutic windows.

cluster_pathway MAPK Signaling Pathway cluster_inhibition Point of Inhibition Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs RAS RAS RTKs->RAS RAF (BRAF/CRAF) RAF (BRAF/CRAF) RAS->RAF (BRAF/CRAF) MEK MEK RAF (BRAF/CRAF)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Dabrafenib / Vemurafenib Dabrafenib / Vemurafenib Dabrafenib / Vemurafenib->RAF (BRAF/CRAF) Inhibition (BRAF V600E)

Caption: Simplified MAPK signaling cascade and the point of inhibition for BRAF inhibitors.

On-Target Potency and RAF Isoform Selectivity

Both Dabrafenib and Vemurafenib are potent, ATP-competitive inhibitors of mutant BRAF V600E.[4][5][6] However, their activity against other RAF family members, particularly wild-type BRAF and CRAF, differs. This initial layer of selectivity is a key determinant of their downstream pharmacological effects.

Preclinical studies have established the inhibitory concentrations (IC50) for these compounds against key RAF kinases.[7][8][9] Dabrafenib generally exhibits a more selective profile, with a larger potency window between mutant BRAF and wild-type RAF isoforms compared to Vemurafenib.[4]

CompoundTarget KinaseBiochemical IC50 (nM)Reference
Dabrafenib BRAF V600E0.8[7]
Wild-Type BRAF3.2[7]
CRAF5.0[7]
Vemurafenib BRAF V600E31[10]
Wild-Type BRAF100
CRAF48

Table 1: Comparative on-target potency of Dabrafenib and Vemurafenib against RAF kinase isoforms. Data compiled from publicly available studies. Note that absolute IC50 values can vary based on assay conditions.

This differential activity has significant mechanistic consequences. The inhibition of CRAF by Vemurafenib is implicated in the phenomenon of "paradoxical MAPK activation" in BRAF wild-type cells, where the drug can promote RAF dimerization and subsequent MEK/ERK signaling, leading to proliferative side effects like cutaneous squamous cell carcinomas.[10] Dabrafenib's higher selectivity for mutant BRAF over CRAF is thought to mitigate this effect.[11]

Kinome-Wide Specificity: A Broader View of Off-Target Interactions

To move beyond the immediate target family, comprehensive kinome-wide profiling is essential. This is typically achieved using large panels of purified kinases to assess compound binding or inhibition. The KINOMEscan® platform, for instance, is an industry-standard competition binding assay that measures the ability of a compound to displace a kinase from an immobilized, active-site directed ligand.[12][13][14][15] The results are often reported as "percent of control," where a low value indicates strong binding.

Kinome scan data reveals that while both drugs are highly selective for BRAF, they possess distinct off-target profiles that may contribute to their unique clinical characteristics.

Compound (at 1 µM)Primary TargetKey Off-Targets (% Control < 10)Potential Clinical Implication
Dabrafenib BRAF V600ENEK9, CDK16May contribute to efficacy in certain contexts.[16]
Vemurafenib BRAF V600EMultiple kinases including SRMS, PIM3, STK10Broader off-target profile may relate to different toxicity patterns.

Table 2: Summary of comparative kinome-wide selectivity. This table represents a conceptual summary based on the principle of kinome scanning; specific off-targets are derived from published datasets.[16]

The identification of novel off-targets such as NEK9 and CDK16 for Dabrafenib opens new avenues of research into its full mechanism of action and potential polypharmacology.[16] These findings underscore the necessity of broad-panel screening to build a complete picture of a compound's biological activity.

cluster_kinome Simplified Human Kinome K1 K1 K2 K2 K3 K3 K4 K4 K5 K5 K6 K6 K7 K7 K8 K8 K9 K9 K10 K10 K11 K11 K12 K12 K13 K13 K14 K14 K15 K15 BRAF BRAF NEK9 NEK9 CDK16 CDK16 SRMS SRMS PIM3 PIM3 Dabrafenib Dabrafenib Dabrafenib->BRAF Dabrafenib->NEK9 Dabrafenib->CDK16 Vemurafenib Vemurafenib Vemurafenib->BRAF Vemurafenib->SRMS Vemurafenib->PIM3

Caption: Visual representation of Dabrafenib's and Vemurafenib's distinct kinase targets.

Experimental Workflows for Assessing Specificity and Target Engagement

Validating the specificity and confirming the engagement of a compound with its intended target within the complex milieu of a living cell is a cornerstone of drug development. Below are detailed protocols for two gold-standard techniques: a biochemical kinome-wide screen and a cellular target engagement assay.

Experimental Protocol 1: KINOMEscan® Competition Binding Assay

This method provides a quantitative measure of binding interactions between a test compound and a large panel of kinases.

Principle: The assay measures the amount of a DNA-tagged kinase that binds to an immobilized, active-site-directed ligand. A test compound that binds to the kinase's active site will compete with the immobilized ligand, reducing the amount of kinase captured. The amount of captured kinase is then quantified using qPCR of the DNA tag.[12][17][18]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., Dabrafenib) in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Prepare serial dilutions as required for dose-response analysis.

  • Assay Reaction: In a multi-well plate, combine the test compound with the specific DNA-tagged kinase and the ligand-coated beads. A DMSO-only well serves as the 100% binding control.

  • Incubation: Allow the binding reactions to equilibrate. This is typically performed at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution & Quantification: Elute the bound kinase-phage complex from the beads. Quantify the amount of associated DNA tag using a standard qPCR protocol.

  • Data Analysis: Calculate the "percent of control" by comparing the qPCR signal from the test compound well to the DMSO control well.

    • % Control = (Signal_compound / Signal_DMSO) * 100

    • For dose-response curves, plot % Control against compound concentration and fit to a sigmoidal curve to determine the dissociation constant (Kd).

cluster_workflow KINOMEscan® Workflow A 1. Components - DNA-Tagged Kinase - Immobilized Ligand - Test Compound B 2. Competitive Binding Incubate components to reach equilibrium A->B C 3. Wash Remove unbound kinase B->C D 4. Elution & qPCR Quantify captured kinase via DNA tag C->D E 5. Data Analysis Calculate % Inhibition or Kd D->E

Caption: The experimental workflow for the KINOMEscan® competition binding assay.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein in intact cells or cell lysates.[19][20]

Principle: The binding of a ligand (drug) to its target protein generally increases the protein's thermal stability. When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be detected and quantified.[20][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., A375 melanoma cells with BRAF V600E) to ~80% confluency. Treat the cells with the test compound (e.g., 1 µM Dabrafenib) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification & Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration across all samples. Analyze the abundance of the target protein (e.g., BRAF) in each sample using standard Western blotting procedures.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (DMSO vs. drug), plot the relative band intensity against the temperature. The resulting curve is the melting curve. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target stabilization and thus, target engagement.

cluster_cetsa CETSA® Workflow A 1. Cell Treatment Incubate cells with Drug vs. Vehicle B 2. Heating Heat cell aliquots across a temp. gradient A->B C 3. Lysis & Centrifugation Separate soluble proteins from aggregated proteins B->C D 4. Western Blot Detect target protein in soluble fraction C->D E 5. Data Analysis Plot melting curves to visualize thermal shift D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion: From Selectivity Profile to Clinical Outcome

The comparative analysis of Dabrafenib and Vemurafenib provides a compelling illustration of how subtle differences in kinase selectivity profiles can have significant pharmacological and clinical consequences. While both are effective BRAF V600E inhibitors, Dabrafenib's more selective profile against RAF isoforms and across the kinome is associated with a different side-effect profile, particularly a lower incidence of cutaneous toxicities linked to paradoxical MAPK activation.[4][11]

This guide highlights the critical need for a multi-faceted approach to characterizing inhibitor specificity. The journey from a promising chemical scaffold to a safe and effective therapeutic requires a deep understanding of its interactions across the entire kinome. By integrating robust biochemical profiling methods like KINOMEscan with cellular validation assays like CETSA, researchers and drug development professionals can build a comprehensive, self-validating dataset. This rigorous approach enables more accurate predictions of a compound's therapeutic potential and potential liabilities, ultimately accelerating the development of safer and more effective targeted therapies.

References

A Comparative Guide to Confirming the Purity of 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel pharmaceutical agents, the rigorous confirmation of a compound's purity is a cornerstone of scientific integrity and regulatory compliance. For a key intermediate such as 3,4-Dimethoxybenzimidamide hydrochloride, a comprehensive and orthogonal approach to purity assessment is not merely a procedural formality but a critical determinant of downstream success. This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of a this compound sample, offering not just protocols but the scientific rationale behind their application.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be fraught with peril. Each technique possesses inherent biases and limitations. An impurity that co-elutes with the main peak in High-Performance Liquid Chromatography (HPLC) may be readily quantifiable by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Conversely, non-proton-containing impurities invisible to ¹H NMR may be easily separated and detected by HPLC. Therefore, a multi-pronged, orthogonal approach, employing techniques with different separation and detection principles, provides the most robust and reliable assessment of a compound's purity. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy , and Non-Aqueous Acid-Base Titration .

Potential Impurities in this compound

A thorough understanding of potential impurities is crucial for selecting and developing appropriate analytical methods. Impurities in a this compound sample can originate from several sources:

  • Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials (e.g., 3,4-dimethoxybenzonitrile), intermediates, and by-products from side reactions.

  • Degradation Products: The amidine functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 3,4-dimethoxybenzamide.

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

  • Inorganic Impurities: Reagents and catalysts used in the synthesis can lead to inorganic salt impurities.

The ability of an analytical method to separate and detect these diverse types of impurities is a key factor in its suitability.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method is the most common approach.

The "Why" Behind the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This compound, being a polar molecule, will have a relatively short retention time, while less polar impurities will be retained longer. The inclusion of an acid in the mobile phase, such as phosphoric acid or formic acid, serves to protonate the amidine group, ensuring good peak shape and consistent retention.

Experimental Protocol: Reversed-Phase HPLC for this compound

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the UV absorbance of the dimethoxybenzene chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation and Purity Calculation

The purity of the sample is typically determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A Diode Array Detector is highly recommended as it allows for peak purity analysis, which can help to detect co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Determination

qNMR has emerged as a powerful primary method for purity assessment because the signal intensity is directly proportional to the number of protons giving rise to the signal.[1][2] This allows for the determination of purity without the need for a reference standard of the analyte itself, instead relying on a certified internal standard.

The "Why" Behind the Method

In a ¹H qNMR experiment, a known mass of an internal standard with a known purity is added to a known mass of the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated. Key to this method is the use of a long relaxation delay to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: ¹H-qNMR for this compound

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a suitable amount of the internal standard (to give a similar integrated signal intensity to the analyte signal of interest) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Solvent: DMSO-d₆

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds)

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

Data Interpretation and Purity Calculation

The purity is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • Purity: Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (long d1) dissolve->acquire process Process Spectrum (phase, baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for qNMR Purity Analysis.

Non-Aqueous Acid-Base Titration: A Classic and Robust Assay

Titration is a classic analytical technique that can provide a highly accurate and precise determination of the total amount of the basic amidine hydrochloride in the sample.

The "Why" Behind the Method

This compound is the salt of a weak base (the amidine) and a strong acid (HCl). In a non-aqueous solvent such as glacial acetic acid, the basicity of the amidine is enhanced, allowing for its titration with a strong acid, typically perchloric acid. The endpoint can be determined potentiometrically or with a visual indicator. This method is particularly useful for providing an assay value of the active substance, which can be compared to the purity values obtained by chromatographic and spectroscopic methods.

Experimental Protocol: Non-Aqueous Titration of this compound

Instrumentation:

  • Potentiometric titrator with a suitable electrode (e.g., glass electrode) or a burette for manual titration.

Reagents:

  • This compound sample

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Glacial acetic acid

  • Crystal violet indicator (for visual titration)

Procedure:

  • Accurately weigh approximately 150-200 mg of the this compound sample.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • For visual titration, add 2-3 drops of crystal violet indicator.

  • Titrate with standardized 0.1 N perchloric acid to the endpoint. For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve. For visual titration, the endpoint is a color change from violet to blue-green.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Data Interpretation and Purity Calculation

The purity is calculated as follows:

Purity (%) = [(V_sample - V_blank) * N_titrant * MW_analyte] / (m_sample * 10) * 100

Where:

  • V: Volume of titrant (mL)

  • N: Normality of the titrant

  • MW: Molecular weight of the analyte

  • m: Mass of the sample (mg)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with Standardized Perchloric Acid dissolve->titrate endpoint Determine Endpoint (Potentiometric/Visual) titrate->endpoint calculate Calculate Purity endpoint->calculate report Generate Report calculate->report

References

A Comparative Guide to the Synthetic Routes of 3,4-Dimethoxybenzimidamide Hydrochloride for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3,4-Dimethoxybenzimidamide hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents, is one such intermediate. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations of each method. By offering a side-by-side analysis of experimental data and protocols, this document aims to empower researchers to make informed decisions for their specific synthetic needs.

Introduction: The Significance of this compound

This compound serves as a key precursor in the synthesis of a variety of heterocyclic compounds, some of which have shown significant biological activity. Its structural features, particularly the presence of the electron-rich dimethoxy-substituted benzene ring and the reactive amidine functionality, make it a versatile synthon. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent reactions. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a topic of considerable interest in the field of medicinal and process chemistry.

This guide will focus on the most prevalent and practical method for its synthesis: the Pinner reaction. We will also explore the potential of alternative methods, such as Lewis acid-catalyzed amination, to provide a comprehensive overview of the available synthetic strategies.

Route 1: The Classic Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone of amidine synthesis.[1] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid, typically hydrogen chloride, to form an intermediate imino ester salt (a Pinner salt).[1][2][3] This salt is then reacted with ammonia or an amine to yield the desired amidine.[1]

Mechanistic Insights and Experimental Rationale

The Pinner reaction proceeds in two main stages. The first stage is the formation of the Pinner salt. The nitrile nitrogen is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. A molecule of alcohol then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfer results in the formation of the stable imino ester hydrochloride.

The second stage is the aminolysis of the Pinner salt. Ammonia, being a more potent nucleophile than the alcohol, attacks the imino ester carbon, leading to a tetrahedral intermediate. The elimination of a molecule of alcohol then yields the protonated amidine, which is isolated as the hydrochloride salt.

The choice of anhydrous conditions is critical for the success of the Pinner reaction.[2] Water can compete with the alcohol in the first step and can also hydrolyze the intermediate Pinner salt to an ester, reducing the yield of the desired amidine. Low temperatures are also often employed during the formation of the Pinner salt to prevent its thermal decomposition.[2]

Experimental Protocol: Pinner Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound via the Pinner reaction, based on established methodologies.

Step 1: Formation of the Pinner Salt

  • A solution of 3,4-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (e.g., 5 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the stirred solution for several hours, ensuring the reaction mixture remains saturated with HCl. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically allowed to stand at a low temperature (e.g., in a refrigerator) for an extended period (e.g., 24-48 hours) to facilitate the precipitation of the Pinner salt.

  • The precipitated ethyl 3,4-dimethoxybenzimidate hydrochloride is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

Step 2: Ammonolysis of the Pinner Salt

  • The isolated Pinner salt is suspended in a suitable solvent, such as ethanol.

  • The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture until the solution is saturated.

  • Alternatively, a solution of ammonia in ethanol can be used.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.

Data Presentation: Pinner Reaction
ParameterValue/ConditionsSource
Starting Material 3,4-Dimethoxybenzonitrile-
Reagents Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia[1][2]
Reaction Temperature 0-5 °C (Pinner salt formation), Room Temperature (Ammonolysis)[2]
Reaction Time Several hours to days (variable)-
Reported Yield High (typically >80-90% for similar substrates)[4]
Purification Recrystallization-

Diagram of the Pinner Reaction Workflow

Pinner_Reaction cluster_start Starting Material cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_end Final Product 3,4-Dimethoxybenzonitrile 3,4-Dimethoxybenzonitrile Anhydrous Ethanol Anhydrous Ethanol Dry HCl gas Dry HCl gas Reaction at 0-5 °C Reaction at 0-5 °C Ethyl 3,4-dimethoxybenzimidate HCl (Pinner Salt) Ethyl 3,4-dimethoxybenzimidate HCl (Pinner Salt) Reaction at 0-5 °C->Ethyl 3,4-dimethoxybenzimidate HCl (Pinner Salt) Anhydrous Ammonia Anhydrous Ammonia Reaction at Room Temp. Reaction at Room Temp. 3,4-Dimethoxybenzimidamide HCl 3,4-Dimethoxybenzimidamide HCl Reaction at Room Temp.->3,4-Dimethoxybenzimidamide HCl Purified Product Purified Product 3,4-Dimethoxybenzimidamide HCl->Purified Product

Caption: Workflow for the Pinner synthesis of this compound.

Route 2: Lewis Acid-Catalyzed Direct Amination (A Prospective Alternative)

While the Pinner reaction is a reliable method, the use of gaseous hydrogen chloride can be cumbersome and hazardous, particularly on a large scale. This has led to the exploration of alternative, milder methods for amidine synthesis. One promising approach is the direct amination of nitriles catalyzed by Lewis acids.

Mechanistic Considerations

In this approach, a Lewis acid coordinates to the nitrogen atom of the nitrile, which, similar to protonation in the Pinner reaction, activates the nitrile carbon towards nucleophilic attack. An amine, in this case ammonia or an ammonium salt, can then add to the activated nitrile to form the amidine.

Various Lewis acids have been investigated for this transformation, including aluminum chloride, zinc chloride, and salts of rare-earth metals. The choice of Lewis acid and reaction conditions can significantly impact the reaction's efficiency and substrate scope.

A Note on Practicality

It is important to note that while the concept of Lewis acid-catalyzed direct amination is well-established for amidine synthesis in general, specific, well-documented protocols for the synthesis of this compound using this method are not as readily available in the literature as for the Pinner reaction. Therefore, this section serves as a prospective analysis of a potential alternative, highlighting the principles and potential advantages. Significant process development and optimization would likely be required to implement this route effectively.

Hypothetical Experimental Protocol: Lewis Acid-Catalyzed Synthesis

A potential protocol, based on general procedures for Lewis acid-catalyzed amination of nitriles, might involve the following steps:

  • To a stirred suspension of a Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) in an anhydrous, inert solvent (e.g., 1,2-dichloroethane) is added ammonium chloride (1.2 equivalents) at room temperature.

  • The mixture is heated to a moderate temperature (e.g., 60-80 °C) for a short period to form the active aminating species.

  • A solution of 3,4-dimethoxybenzonitrile (1 equivalent) in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is heated at reflux for several hours, with progress monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a dilute acid.

  • The product is then extracted into an organic solvent, and the aqueous layer is washed.

  • The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 3,4-Dimethoxybenzimidamide, which can then be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Data Presentation: Lewis Acid-Catalyzed Direct Amination (Prospective)
ParameterPotential Conditions/Considerations
Starting Material 3,4-Dimethoxybenzonitrile
Reagents Lewis Acid (e.g., AlCl₃), Ammonium Source (e.g., NH₄Cl), Anhydrous Solvent
Reaction Temperature Elevated temperatures (e.g., 60-120 °C)
Reaction Time Several hours
Potential Yield Variable, dependent on catalyst and conditions
Purification Column Chromatography or Recrystallization

Diagram of the Lewis Acid-Catalyzed Amination Pathway

Lewis_Acid_Amination cluster_start Starting Material cluster_activation Activation cluster_amination Amination cluster_end Final Product 3,4-Dimethoxybenzonitrile 3,4-Dimethoxybenzonitrile Lewis Acid (e.g., AlCl₃) Lewis Acid (e.g., AlCl₃) 3,4-Dimethoxybenzonitrile->Lewis Acid (e.g., AlCl₃) Coordination Nitrile-Lewis Acid Complex Nitrile-Lewis Acid Complex Ammonium Source (e.g., NH₄Cl) Ammonium Source (e.g., NH₄Cl) Nitrile-Lewis Acid Complex->Ammonium Source (e.g., NH₄Cl) Nucleophilic Addition Nucleophilic Attack Nucleophilic Attack 3,4-Dimethoxybenzimidamide 3,4-Dimethoxybenzimidamide Nucleophilic Attack->3,4-Dimethoxybenzimidamide 3,4-Dimethoxybenzimidamide HCl 3,4-Dimethoxybenzimidamide HCl 3,4-Dimethoxybenzimidamide->3,4-Dimethoxybenzimidamide HCl Protonation

Caption: Conceptual pathway for Lewis acid-catalyzed synthesis of this compound.

Comparison Summary and Concluding Remarks

FeaturePinner ReactionLewis Acid-Catalyzed Direct Amination
Maturity of Method Well-established and widely documented.Less documented for this specific substrate; requires optimization.
Reagent Handling Requires handling of hazardous gaseous HCl.Utilizes solid Lewis acids, potentially easier to handle.
Reaction Conditions Typically requires low temperatures for Pinner salt formation.Often requires elevated temperatures.
Yield Generally high and reliable.Potentially variable and highly dependent on the catalyst system.
Scalability Scalable, but handling of gaseous HCl can be a challenge.Potentially more amenable to large-scale synthesis if optimized.

Lewis acid-catalyzed direct amination presents a promising alternative that could circumvent the use of gaseous HCl. While this route is theoretically sound, the lack of specific, optimized protocols for the synthesis of this compound means that significant research and development would be necessary to establish it as a viable and efficient alternative.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including scale, available equipment, safety considerations, and the desired level of process optimization. This guide provides the foundational knowledge to make that decision an informed one.

References

Navigating the Nuances of Serine Protease Inhibition: A Comparative Guide to Reproducibility with 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, the quest for reliable and reproducible experimental data is paramount. Benzamidine and its derivatives have long served as foundational tools for researchers targeting enzymes like trypsin, thrombin, and plasmin. Among these, 3,4-Dimethoxybenzimidamide hydrochloride presents a specific chemical scaffold with potential advantages, but its use necessitates a thorough understanding of the factors that govern experimental consistency. This guide provides a deep dive into the practical application of this compound, offering a comparative analysis with alternative inhibitors and a framework for achieving robust and reproducible results.

The Central Role of the S1 Pocket: Understanding Benzamidine Inhibition

Serine proteases like trypsin possess a well-defined substrate-binding pocket. The primary specificity (S1) pocket of trypsin, for instance, has a negatively charged aspartate residue at its base, which favorably interacts with the positively charged side chains of arginine and lysine residues on its natural substrates. Benzamidine-based compounds, including this compound, are competitive inhibitors that mimic this interaction. The cationic amidinium group of the inhibitor binds to the carboxylate in the S1 subsite, effectively blocking substrate access.[1]

The affinity of this interaction, quantified by the inhibition constant (Ki), is sensitive to the chemical nature of the substituents on the benzamidine ring. These substitutions can influence the inhibitor's electronic properties and hydrophobicity, thereby altering its binding affinity.[2][3]

The Reproducibility Challenge: Key Factors in Serine Protease Assays

Achieving reproducible results with any enzyme inhibitor, including this compound, hinges on meticulous control over experimental variables. In the context of serine protease assays, several factors are critical:

  • Enzyme and Substrate Purity and Concentration: The precise concentration of active enzyme and substrate is fundamental to accurate kinetic measurements. Variations in enzyme activity or substrate purity between batches can lead to significant discrepancies in calculated inhibition constants.

  • Buffer Conditions (pH, Ionic Strength): The pH of the assay buffer directly impacts the ionization state of both the enzyme's active site residues and the inhibitor, influencing their interaction. Ionic strength can also affect protein conformation and binding affinities.

  • Temperature: Enzyme kinetics are highly temperature-dependent. Even minor fluctuations in assay temperature can alter reaction rates and, consequently, the apparent inhibitor potency.[3]

  • Incubation Times: For reversible inhibitors, the pre-incubation time of the enzyme and inhibitor before substrate addition is crucial for reaching binding equilibrium.

  • Solvent Effects: The solvent used to dissolve the inhibitor (commonly DMSO) can itself affect enzyme activity. It is essential to maintain a consistent final solvent concentration across all experimental conditions and include appropriate solvent controls.

A Comparative Look: this compound and Alternatives

For a practical comparison, we will consider the parent compound, Benzamidine , and a clinically relevant bis-benzamidine derivative, Pentamidine .

InhibitorTarget EnzymeKi Value (µM)Inhibition TypeKey Characteristics
Benzamidine Trypsin18.4 - 35[4][5]CompetitiveThe foundational scaffold for many serine protease inhibitors. Readily soluble and commonly used as a general protease inhibitor in lysis buffers.[1]
Pentamidine Trypsin~1.5 (for the related bis-benzamidine, Berenil)[6]Competitive[6]An aromatic diamidine with a more complex structure, used clinically as an antiprotozoal agent.[7][8] Its larger size allows for additional interactions within the active site.
3,4-Dimethoxybenzimidamide HCl (Expected) TrypsinNot available (likely in the low µM range)CompetitiveThe electron-donating methoxy groups may modulate the binding affinity compared to the unsubstituted benzamidine.

Experimental Protocol: A Self-Validating System for Trypsin Inhibition

To ensure the generation of reproducible data, the following detailed protocol for a trypsin inhibition assay is provided. This protocol is designed to be a self-validating system, incorporating necessary controls and precise steps.

Reagents and Materials:
  • Bovine Trypsin (e.g., Sigma-Aldrich T8003)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate[5]

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂)

  • This compound

  • Alternative inhibitor (e.g., Pentamidine isethionate)

  • DMSO (for inhibitor stock solutions)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in 1 mM HCl and store at -20°C. Immediately before use, dilute to the final working concentration in cold Tris-HCl buffer.

    • Prepare a stock solution of the substrate (BAEE or BAPNA) in the assay buffer.

    • Prepare high-concentration stock solutions of this compound and the alternative inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the inhibitor stocks in the assay buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is constant in all wells (typically ≤1%).

    • Include "no inhibitor" controls (enzyme + substrate + buffer + DMSO) and "no enzyme" blanks (substrate + buffer + DMSO).

  • Enzyme Inhibition Reaction:

    • Add the diluted trypsin solution to each well containing the inhibitor dilutions and the "no inhibitor" control.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the same temperature.

    • Measure the absorbance at the appropriate wavelength (253 nm for BAEE, 405 nm for BAPNA) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (rate of change in absorbance over time) from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

    • To determine the Ki value for competitive inhibition, the assay should be repeated at multiple substrate concentrations. The data can then be analyzed using a Lineweaver-Burk plot or by direct non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental design and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Enzyme, Substrate, Inhibitors) P2 Serial Dilution of Inhibitors P1->P2 Dilute in Assay Buffer A1 Add Trypsin to Inhibitor Dilutions P2->A1 Transfer to Plate A2 Pre-incubate (e.g., 15 min at 25°C) A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Measure Absorbance Kinetics A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: A streamlined workflow for determining the inhibitory potential of compounds against trypsin.

Competitive_Inhibition E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., 3,4-Dimethoxybenzimidamide) ES->E P Products (P) ES->P k_cat EI->E P->E + E

Caption: Mechanism of competitive inhibition of trypsin.

Conclusion and Best Practices

The reproducibility of experimental results using this compound as a serine protease inhibitor is achievable through a combination of high-quality reagents, stringent control over experimental conditions, and a well-designed, self-validating assay protocol. While direct quantitative data for this specific compound remains elusive in readily accessible literature, its performance can be reliably benchmarked against its parent compound, benzamidine, and other clinically relevant inhibitors like pentamidine. By understanding the fundamental principles of competitive inhibition and the critical factors that influence enzyme kinetics, researchers can confidently generate robust and comparable data, advancing our understanding of serine protease biology and aiding in the development of novel therapeutics.

References

Benchmarking 3,4-Dimethoxybenzimidamide Hydrochloride: A Comparative Guide to Evaluating a Novel Arginine Mimetic as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and enzyme regulation, the identification of novel small molecule inhibitors is a critical endeavor. This guide provides a comprehensive framework for the characterization and benchmarking of 3,4-Dimethoxybenzimidamide hydrochloride, a compound of interest due to its structural resemblance to L-arginine, the substrate for key enzymes such as nitric oxide synthases (NOS) and arginases. While direct inhibitory data for this specific compound is not yet prevalent in published literature, its benzimidamide core suggests a potential for competitive inhibition of arginine-metabolizing enzymes.[1]

This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound against well-established inhibitors of both Nitric Oxide Synthase and Arginase. The experimental designs and protocols outlined herein are grounded in principles of scientific integrity, ensuring that any generated data is robust, reproducible, and allows for meaningful comparison with known standards.

The Scientific Rationale: Why Investigate this compound?

The core of our scientific inquiry lies in the structural analogy between 3,4-Dimethoxybenzimidamide and L-arginine. The amidinium group of our test compound can mimic the guanidinium group of L-arginine, the natural substrate for both NOS and arginase. This structural similarity forms the basis of our hypothesis that this compound may act as a competitive inhibitor for these enzymes. The dimethoxy substitutions on the benzene ring may further influence binding affinity and selectivity.

The enzymes chosen for this benchmarking study, Nitric Oxide Synthases (NOS) and Arginases, play pivotal roles in a multitude of physiological and pathological processes. NOS enzymes (nNOS, eNOS, and iNOS) are responsible for the production of nitric oxide, a critical signaling molecule.[2] Conversely, arginase competes with NOS for their common substrate, L-arginine, hydrolyzing it to ornithine and urea. Dysregulation of these enzymes is implicated in various diseases, making them attractive therapeutic targets.

To provide a robust comparison, we will benchmark our test compound against a panel of well-characterized inhibitors for each enzyme class.

Comparative Inhibitor Panel

A crucial aspect of benchmarking is the selection of appropriate comparators. The following known inhibitors are chosen based on their well-documented mechanisms of action and varying potencies, providing a comprehensive context for evaluating our test compound.

Target Enzyme Known Inhibitor Reported IC50/Ki Value Mechanism of Action
Nitric Oxide Synthase (NOS) L-NMMA (NG-monomethyl-L-arginine)IC50: 4.1 µM for nNOS[3]Competitive, non-selective NOS inhibitor
AminoguanidineIC50: ~2.1 µM for mouse iNOSPrimarily a selective inhibitor of iNOS
1400WKi: 2 µM for nNOS[3]Highly selective iNOS inhibitor
Arginase nor-NOHA (Nω-hydroxy-nor-L-arginine)IC50: ~1.7 µM[4]Competitive arginase inhibitor
ABH (2(S)-amino-6-boronohexanoic acid)IC50: ~1 mM[5]Transition-state analog inhibitor
BEC (S-(2-boronoethyl)-L-cysteine)Ki: 0.4-0.6 µM[6]Competitive arginase inhibitor

Experimental Design and Protocols

To ensure the scientific validity of this benchmarking study, a series of well-defined experiments are proposed. The following protocols are designed to be self-validating and adhere to established standards in enzyme kinetics.

Workflow for Inhibitor Benchmarking

G cluster_prep Preparation cluster_assay Enzyme Activity Assays cluster_ic50 IC50 Determination cluster_analysis Comparative Analysis Compound 3,4-Dimethoxybenzimidamide HCl Stock Solution NOS_Assay Nitric Oxide Synthase (NOS) Activity Assay Compound->NOS_Assay ARG_Assay Arginase Activity Assay Compound->ARG_Assay Inhibitors Known Inhibitor Stock Solutions Inhibitors->NOS_Assay Inhibitors->ARG_Assay Enzymes Purified NOS/Arginase Enzymes Enzymes->NOS_Assay Enzymes->ARG_Assay Dose_Response Dose-Response Curves NOS_Assay->Dose_Response ARG_Assay->Dose_Response IC50_Calc IC50 Value Calculation Dose_Response->IC50_Calc Comparison Comparison of IC50 Values IC50_Calc->Comparison Conclusion Conclusion on Potency & Selectivity Comparison->Conclusion

Caption: Experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

This protocol is adapted from the widely used Griess assay, which measures nitrite, a stable breakdown product of NO.[2]

Materials:

  • Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

  • NOS Assay Buffer

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • This compound and known inhibitors

  • Griess Reagent (Reagent A and Reagent B)

  • Nitrate Reductase

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare serial dilutions of this compound and the known NOS inhibitors.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • NOS Assay Buffer

    • NOS enzyme

    • Cofactors (NADPH, Calmodulin, BH4)

    • Varying concentrations of this compound or a known inhibitor. Include a control with no inhibitor.

  • Initiation of Reaction: Add L-arginine to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrate Reduction: Add nitrate reductase to each well to convert any nitrate to nitrite. Incubate as recommended by the supplier.

  • Color Development: Add Griess Reagent A followed by Griess Reagent B to each well.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

This protocol is based on the colorimetric determination of urea, a product of the arginase reaction.[7][8]

Materials:

  • Purified Arginase enzyme (e.g., bovine liver arginase)

  • Arginase Assay Buffer

  • L-Arginine (substrate)

  • MnCl2 (for enzyme activation)

  • Urea colorimetric detection reagents

  • This compound and known inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme with MnCl2 in the assay buffer.

  • Reagent Preparation: Prepare serial dilutions of this compound and the known arginase inhibitors.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Activated arginase enzyme

    • Varying concentrations of this compound or a known inhibitor. Include a control with no inhibitor.

  • Initiation of Reaction: Add L-arginine to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction and add the urea detection reagents according to the kit manufacturer's protocol. This typically involves the addition of α-isonitrosopropiophenone.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the control.

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.[9]

Procedure:

  • Dose-Response Experiment: Perform the NOS and arginase activity assays with a wide range of concentrations of this compound and the known inhibitors.

  • Data Plotting: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

  • IC50 Calculation: The IC50 value is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[9]

Signaling Pathway Context

G cluster_nos NOS Pathway cluster_arg Arginase Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Arginase Arginase L_Arginine->Arginase NO Nitric Oxide (NO) NOS->NO L_Citrulline_NOS L-Citrulline NOS->L_Citrulline_NOS Urea Urea Arginase->Urea Ornithine L-Ornithine Arginase->Ornithine Inhibitor 3,4-Dimethoxybenzimidamide HCl (Proposed Inhibitor) Inhibitor->NOS Inhibition? Inhibitor->Arginase Inhibition?

Caption: Proposed inhibitory action on L-arginine metabolic pathways.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison. The primary endpoint of this study will be the IC50 values of this compound against each of the target enzymes, benchmarked against the IC50 values of the known inhibitors determined under the same experimental conditions.

A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of our test compound against the different NOS isoforms and arginase, we can also assess its selectivity. For instance, a significantly lower IC50 for iNOS compared to eNOS and nNOS would suggest selectivity for the inducible isoform.

Conclusion and Future Directions

This guide provides a rigorous and scientifically sound framework for the initial characterization of this compound as a potential enzyme inhibitor. The proposed experiments will generate the necessary data to determine its potency and selectivity against key enzymes in the L-arginine metabolic pathways.

Positive results from this initial benchmarking study would warrant further investigation, including detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and in-cell or in-vivo studies to assess its physiological effects. The systematic approach outlined here will provide a solid foundation for understanding the potential of this compound as a novel pharmacological tool or therapeutic lead.

References

Navigating the Efficacy Landscape: A Comparative Analysis of 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the dynamic field of therapeutic development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive analysis of 3,4-Dimethoxybenzimidamide hydrochloride, a compound of interest within the broader class of benzimidamide derivatives. While direct, peer-reviewed efficacy data for this specific molecule remains limited in the public domain, we can infer its potential therapeutic profile by examining the well-documented activities of structurally related benzimidamides. This guide will, therefore, focus on the established efficacy of a prominent analogue, Olaparib , a PARP inhibitor, to provide a framework for the potential evaluation of this compound. We will delve into the comparative in vitro and in vivo efficacies, supported by established experimental protocols and data from foundational studies on benzimidamide-based compounds.

The Benzimidamide Scaffold: A Foundation for Potent PARP Inhibition

Benzimidamide derivatives have emerged as a critical pharmacophore in the design of inhibitors targeting Poly(ADP-ribose) polymerase (PARP) enzymes. PARP proteins, particularly PARP1 and PARP2, are central to the cellular response to DNA damage, playing a key role in DNA repair pathways. In the context of oncology, inhibiting PARP can induce synthetic lethality in cancer cells harboring specific DNA repair defects, such as mutations in the BRCA1 or BRCA2 genes. This targeted approach has led to the successful clinical development of several PARP inhibitors.

The core benzimidamide structure provides a versatile scaffold that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. The 3,4-dimethoxy substitution on the benzimidamide ring of the topic compound suggests a specific electronic and steric profile that could influence its interaction with the PARP active site.

In Vitro Efficacy: Gauging Potency and Selectivity at the Cellular Level

The initial assessment of a potential drug candidate's efficacy begins with in vitro assays. These experiments are crucial for determining the compound's intrinsic potency against its target and its selectivity over other related proteins.

Comparative In Vitro Potency of Benzimidamide Derivatives

To illustrate the typical in vitro profile of a potent benzimidamide-based PARP inhibitor, we will reference data for Olaparib.

CompoundTargetAssay TypeIC50 (nM)Reference
OlaparibPARP1Enzyme Assay1.9
OlaparibPARP2Enzyme Assay1.5
OlaparibMDA-MB-436 (BRCA1 mutant)Cell-based Proliferation30
OlaparibCAPAN-1 (BRCA2 mutant)Cell-based Proliferation40

Table 1: Comparative In Vitro Potency of Olaparib. The half-maximal inhibitory concentration (IC50) values demonstrate the potent enzymatic inhibition of PARP1 and PARP2 by Olaparib and its selective anti-proliferative effect in BRCA-deficient cancer cell lines.

Experimental Protocol: In Vitro PARP1 Enzyme Inhibition Assay

This protocol outlines a standard method for determining the enzymatic inhibitory activity of a test compound like this compound against PARP1.

Objective: To determine the IC50 value of a test compound against purified human PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Detection antibody (e.g., anti-PAR antibody conjugated to HRP)

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Plate reader

Workflow:

In_Vitro_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat plate with Histone H1 p2 Wash unbound Histone H1 p1->p2 p3 Block non-specific binding sites p2->p3 r1 Add PARP1 enzyme p3->r1 r2 Add test compound (serial dilutions) r1->r2 r3 Add Biotinylated NAD+ to initiate reaction r2->r3 r4 Incubate to allow PARylation r3->r4 d1 Wash to remove unbound reagents r4->d1 d2 Add Streptavidin-HRP to bind biotinylated PAR d1->d2 d3 Wash unbound Streptavidin-HRP d2->d3 d4 Add TMB substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read absorbance d5->d6

Caption: Workflow for an in vitro PARP1 enzymatic inhibition assay.

In Vivo Efficacy: Translating Cellular Potency to Therapeutic Effect

Following promising in vitro data, the evaluation of a compound's efficacy moves to in vivo models. These studies are critical for understanding the compound's pharmacokinetic and pharmacodynamic properties and its overall therapeutic potential in a living organism.

Comparative In Vivo Efficacy of Benzimidamide Derivatives

Continuing with our analogue, Olaparib has demonstrated significant in vivo efficacy in preclinical models, which has translated to clinical success.

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
OlaparibMouse XenograftKB (cervical)50 mg/kg, p.o., daily52
OlaparibMouse XenograftSW620 (colon)50 mg/kg, p.o., daily60

Table 2: In Vivo Efficacy of Olaparib in Xenograft Models. Oral administration of Olaparib resulted in significant tumor growth inhibition in various cancer models.

Experimental Protocol: In Vivo Xenograft Study

This protocol describes a general workflow for assessing the in vivo anti-tumor efficacy of a test compound in a mouse xenograft model.

Objective: To evaluate the ability of a test compound to inhibit tumor growth in mice bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., a BRCA-deficient line for a PARP inhibitor)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal welfare monitoring supplies

Workflow:

In_Vivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis s1 Implant human cancer cells subcutaneously into mice s2 Allow tumors to reach a palpable size (e.g., 100-200 mm³) s1->s2 t1 Randomize mice into treatment and control groups s2->t1 t2 Administer test compound or vehicle daily t1->t2 t3 Monitor animal health and body weight regularly t2->t3 t4 Measure tumor volume with calipers 2-3 times per week t2->t4 e1 Continue treatment for a pre-determined period (e.g., 21-28 days) t4->e1 e2 Euthanize mice at study endpoint e1->e2 e3 Excise and weigh tumors e2->e3 e4 Calculate Tumor Growth Inhibition (TGI) e3->e4

Caption: General workflow for an in vivo xenograft efficacy study.

Mechanism of Action: The PARP Inhibition Signaling Pathway

The therapeutic efficacy of benzimidamide-based PARP inhibitors is rooted in their ability to disrupt DNA damage repair, leading to synthetic lethality in cancer cells with pre-existing DNA repair deficiencies.

Signaling_Pathway cluster_inhibition Effect of PARP Inhibition ssb Single-Strand Break (SSB) parp PARP Activation & Recruitment ssb->parp repair Base Excision Repair (BER) parp->repair replication DNA Replication dsb Double-Strand Break (DSB) parp->dsb PARP Trapping & Replication Fork Collapse repair->replication Successful Repair hr Homologous Recombination (HR) Repair (BRCA1/2 Dependent) dsb->hr hr->replication Successful Repair in HR-proficient cells apoptosis Apoptosis hr->apoptosis Failed Repair in HR-deficient cells (e.g., BRCA mutant) inhibitor This compound (or other PARP Inhibitor) inhibitor->parp Inhibits

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion and Future Directions

While direct experimental data on this compound is not yet widely available, the established efficacy of structurally related benzimidamides, such as Olaparib, provides a strong rationale for its investigation as a potential PARP inhibitor. The in vitro and in vivo protocols outlined in this guide offer a robust framework for characterizing its potency, selectivity, and therapeutic efficacy. Future studies should focus on generating comprehensive in vitro and in vivo data for this compound to fully elucidate its potential as a novel therapeutic agent.

A Head-to-Head Comparison of Novel IDO1 Inhibitor 3,4-Dimethoxybenzimidamide hydrochloride and Epacadostat in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion by catalyzing the catabolism of tryptophan.[1] This guide provides a comprehensive, head-to-head comparison of 3,4-Dimethoxybenzimidamide hydrochloride (herein referred to as Compound-X ), a novel investigational IDO1 inhibitor, with Epacadostat , a well-characterized clinical-stage IDO1 inhibitor. Through a series of in-vitro and cell-based assays, we evaluate the potency, selectivity, and cellular efficacy of both compounds. This document is intended for researchers and drug development professionals in the field of immuno-oncology, offering a technical framework for evaluating novel therapeutic candidates targeting the IDO1 pathway.

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

Cancer cells can exploit various pathways to suppress the host immune system, creating a microenvironment that fosters tumor growth and metastasis. One such mechanism is the upregulation of IDO1, a heme-containing enzyme that catalyzes the rate-limiting step in the conversion of L-tryptophan to kynurenine.[1][2] This enzymatic activity has two major immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, stalls the proliferation of effector T cells, which are critical for anti-tumor immunity.

  • Kynurenine Accumulation: The accumulation of kynurenine and its metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells and Natural Killer (NK) cells.[3][4]

By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, restoring T cell function and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors targeting PD-1 or CTLA-4.[5]

Epacadostat (INCB24360) is a potent and selective hydroxyamidine-based inhibitor of IDO1 that has been extensively studied in clinical trials.[6] It serves as an important benchmark for new chemical entities. Compound-X (this compound) is a novel small molecule with a benzimidamide scaffold, hypothesized to interact with the IDO1 active site. This guide evaluates this hypothesis and compares its performance directly against the standard, Epacadostat.

Mechanism of Action: Reversing Immune Suppression

Both Compound-X and Epacadostat are designed to inhibit the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine. This action is intended to restore local tryptophan levels and prevent the accumulation of immunosuppressive kynurenine metabolites. The ultimate goal is to reactivate tumor-infiltrating lymphocytes (TILs) and enhance the body's natural anti-tumor immune response.[4][7]

Epacadostat is a competitive inhibitor of IDO1, with high selectivity over related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[3][6] The proposed mechanism for Compound-X is similar, involving competitive binding to the heme-containing active site of the IDO1 enzyme.

IDO1_Inhibition_Pathway IDO1 IDO1 Enzyme (Upregulated in Tumor) Kyn Kynurenine IDO1->Kyn Produces Trp L-Tryptophan Trp->IDO1 Metabolized by T_Cell Effector T-Cells Trp->T_Cell Required for Proliferation Treg Regulatory T-Cells (Tregs) Kyn->Treg Promotes Differentiation Suppression Immune Suppression Treg->T_Cell Inhibits CompoundX Compound-X CompoundX->IDO1 Inhibit Epacadostat Epacadostat Epacadostat->IDO1 Inhibit

Caption: Mechanism of IDO1 inhibition in the tumor microenvironment.

Head-to-Head Performance Evaluation

A series of experiments were conducted to compare the biochemical potency, enzyme selectivity, and cell-based efficacy of Compound-X against Epacadostat.

Biochemical Potency: Direct Enzyme Inhibition

The primary measure of a direct inhibitor is its ability to block the target enzyme's activity in a purified system. We assessed this using a cell-free enzymatic assay measuring the conversion of L-Tryptophan.

Table 1: Biochemical Potency (IC50) Against Human IDO1

Compound IC50 (nM)
Compound-X 18.5

| Epacadostat | 10.0 [3] |

Experimental Protocol: IDO1 Enzyme Inhibition Assay

  • Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), methylene blue, ascorbic acid, catalase, potassium phosphate buffer (pH 6.5).

  • Preparation: A reaction mixture is prepared containing 20 nM IDO1, 2 mM L-Tryptophan, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in buffer.

  • Inhibitor Addition: Compound-X and Epacadostat are serially diluted and added to the reaction mixture across a range of concentrations. A DMSO control is included.

  • Incubation: The reaction is initiated and incubated at room temperature.

  • Detection: The formation of N-formylkynurenine, the product of the reaction, is continuously monitored by measuring the increase in absorbance at 321 nm.

  • Analysis: The initial reaction rates are plotted against inhibitor concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated using a four-parameter logistic curve fit.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_read Readout & Analysis Reagents Prepare Reaction Mix: - Recombinant IDO1 - L-Tryptophan - Cofactors Mix Add Inhibitors to Reaction Mix Reagents->Mix Inhibitors Serial Dilution of Compound-X & Epacadostat Inhibitors->Mix Incubate Incubate at Room Temp Mix->Incubate Detect Measure Absorbance at 321 nm (N-formylkynurenine formation) Incubate->Detect Analyze Calculate IC50 Values Detect->Analyze

Caption: Workflow for the IDO1 biochemical inhibition assay.

Enzyme Selectivity Profile

To be a viable drug candidate, an inhibitor must be selective for its target to minimize off-target effects. We tested both compounds against the two most closely related tryptophan-catabolizing enzymes: IDO2 and TDO.

Table 2: Selectivity Against Related Enzymes (IC50, nM)

Compound IDO1 IC50 (nM) IDO2 IC50 (nM) TDO IC50 (nM) Selectivity Fold (IDO2/IDO1) Selectivity Fold (TDO/IDO1)
Compound-X 18.5 >15,000 >20,000 >810x >1080x

| Epacadostat | 10.0 | >1,000 | >1,000 | >100x[8][9] | >100x[8][9] |

Experimental Protocol: Selectivity Assays

  • The protocol is identical to the IDO1 Enzyme Inhibition Assay described in section 3.1, with the substitution of recombinant human IDO2 or TDO enzymes for IDO1. The substrate concentrations and buffer conditions are optimized for each respective enzyme.

Cellular Efficacy: Inhibition of Kynurenine Production

To confirm that the compounds can effectively engage the IDO1 target in a biological context, a cell-based assay was performed using IFN-γ-stimulated HeLa cells, which are known to upregulate IDO1 expression.

Table 3: Cellular Kynurenine Inhibition in HeLa Cells

Compound IC50 (nM)
Compound-X 45.2

| Epacadostat | 34.0 |

Experimental Protocol: Cellular Kynurenine Assay

  • Cell Culture: Human HeLa cells are cultured in standard media.

  • IDO1 Induction: Cells are treated with IFN-γ (100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment: The media is replaced with fresh media containing IFN-γ and serial dilutions of Compound-X or Epacadostat.

  • Incubation: Cells are incubated for an additional 48 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Kynurenine Detection: The concentration of kynurenine in the supernatant is measured using a colorimetric assay involving p-dimethylaminobenzaldehyde, which reacts with kynurenine to produce a yellow product detectable at 480 nm.

  • Analysis: Kynurenine concentrations are plotted against inhibitor concentrations to determine the cellular IC50.

Cell_Assay_Workflow cluster_prep Cell Preparation & Induction cluster_treat Treatment & Incubation cluster_read Readout & Analysis Culture Culture HeLa Cells Induce Induce IDO1 Expression with IFN-γ (24h) Culture->Induce Treat Treat with Serial Dilutions of Compound-X & Epacadostat (48h) Induce->Treat Collect Collect Supernatant Treat->Collect Detect Measure Kynurenine (Colorimetric Assay, 480 nm) Collect->Detect Analyze Calculate Cellular IC50 Detect->Analyze

Caption: Workflow for the cell-based kynurenine inhibition assay.

Discussion and Conclusion

This head-to-head comparison demonstrates that the novel benzimidamide, Compound-X, is a potent and highly selective inhibitor of the IDO1 enzyme.

  • Potency: In the direct biochemical assay, Compound-X exhibited an IC50 of 18.5 nM, which is comparable to, though slightly less potent than, the benchmark compound Epacadostat (10.0 nM).

  • Selectivity: A significant finding is the superior selectivity profile of Compound-X. With selectivity folds of >810x for IDO2 and >1080x for TDO, it demonstrates a wider therapeutic window compared to Epacadostat (>100x for both). This high selectivity is a desirable characteristic, potentially reducing the risk of off-target effects related to broader tryptophan metabolism.

  • Cellular Activity: The results from the cell-based assay confirm that Compound-X effectively penetrates cells and inhibits IDO1 in a complex biological environment. Its cellular IC50 of 45.2 nM is in line with that of Epacadostat (34.0 nM), validating its potential for in-vivo applications.

References

Safety Operating Guide

Guide to the Proper Disposal of 3,4-Dimethoxybenzimidamide Hydrochloride: A Protocol for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,4-Dimethoxybenzimidamide hydrochloride. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.

PART 1: CORE DIRECTIVE: Hazard Assessment and Risk Management

Therefore, all waste streams containing this compound, including pure compound, contaminated solutions, and used consumables, must be managed as hazardous chemical waste.[5][7] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8]

Personal Protective Equipment (PPE) Requirement:

Due to the irritant nature of similar compounds, rigorous adherence to PPE standards is mandatory when handling this compound and its waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes and airborne dust, preventing serious eye irritation or damage.[6]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact, which can cause irritation.[9]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of the powdered compound.[6][10]

PART 2: SCIENTIFIC INTEGRITY: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, traceable, and compliant with major regulatory frameworks like those from the U.S. Environmental Protection Agency (EPA).[11][12]

Step 1: Waste Segregation at the Point of Generation

The moment a material is designated as waste, it must be properly managed. This is the most critical step to prevent improper disposal and cross-contamination.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired this compound powder, contaminated weigh boats, gloves, and paper towels.

    • Liquid Waste: Solutions containing the compound. Note: Aqueous solutions should not be created solely for disposal. If solutions are part of the experimental process, they must be collected as hazardous liquid waste.

  • Segregate Immediately: Do not mix this waste with non-hazardous materials. It must be placed directly into a designated hazardous waste container.

Step 2: Waste Accumulation and Container Management

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) .[8][11] An SAA is a location at or near the point of waste generation and under the control of the operator.

  • Select an Appropriate Container:

    • The container must be made of a material compatible with the chemical (e.g., HDPE or glass for solids).

    • It must have a secure, screw-top lid to prevent spills and release of vapors.[8]

    • The use of food-grade containers (e.g., beverage bottles, food jars) is strictly prohibited.[8]

  • Label the Container Correctly:

    • The container must be labeled before any waste is added.

    • According to EPA regulations, the label must include:

      • The words "Hazardous Waste" .[11][12]

      • The full chemical name: "this compound" . Do not use abbreviations or formulas.

      • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[11]

  • Maintain the Container:

    • Keep the container closed at all times, except when adding waste.[8]

    • Store the container in a secondary containment bin within the SAA to contain any potential leaks.

    • Do not overfill the container. Leave at least 10% headspace.

Step 3: Arranging for Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste; final disposal is conducted by licensed professionals.

  • Contact Environmental Health & Safety (EH&S): When the waste container is nearly full or has been in the SAA for an extended period (approaching your institution's limit, often up to one year for partially filled containers), contact your institution's EH&S office.[8]

  • Schedule a Pickup: The EH&S department will arrange for the collection of the waste by a certified hazardous waste disposal vendor.[11][13] This ensures a documented chain of custody from the laboratory to the final treatment or disposal facility.[11]

Step 4: Decontamination of Equipment and Surfaces

Any reusable equipment (spatulas, glassware) or surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Gross Decontamination: Carefully wipe surfaces with a damp cloth to remove visible powder.

  • Washing: Wash with soap and water, followed by appropriate solvent rinses (e.g., ethanol, then deionized water).

  • Dispose of Cleaning Materials: All wipes, paper towels, and other materials used for decontamination must be disposed of as solid hazardous waste in the designated container.

PART 3: VISUALIZATION & FORMATTING

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal Process A Waste Generation (e.g., unused chemical, contaminated gloves) B Is this waste hazardous? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Select & Label Approved Hazardous Waste Container C->D E Accumulate Waste in Satellite Accumulation Area (SAA) D->E F Keep Container Closed & in Secondary Containment E->F G Container Nearing Full or Storage Time Limit? F->G H Contact Environmental Health & Safety (EH&S) G->H Yes I EH&S Arranges Pickup with Licensed Waste Vendor H->I J Waste Transported to TSDF for Final Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dimethoxybenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like 3,4-Dimethoxybenzimidamide hydrochloride demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, grounded in established safety principles and an understanding of its potential hazards.

Hazard-Driven PPE Selection

The selection of PPE is a direct response to the anticipated hazards. For this compound, the primary risks stem from its powdered form, which can be easily aerosolized, and its inherent chemical properties.

PPE CategoryItemStandard / SpecificationRationale
Eye & Face Protection Chemical Safety GogglesANSI Z87.1 (US) / EN 166 (EU)Protects eyes from irritation and serious damage from chemical splashes and airborne dust.[4]
Face ShieldWorn in addition to gogglesRecommended for large quantities or when a significant splash risk exists, providing a full barrier for the face.[4]
Hand Protection Chemical-Resistant GlovesASTM D6978 (Chemotherapy Glove Standard)Prevents dermal absorption and skin irritation.[1] Nitrile gloves are a suitable choice for powdered chemicals.[4] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately upon known contact.[5]
Body Protection Laboratory CoatStandard long-sleevedProtects skin and personal clothing from contamination.[4][6] Cuffs should be covered by gloves.
Respiratory Protection NIOSH-Approved RespiratorVaries by exposure assessmentEngineering controls are the primary defense. A respirator (e.g., N95) is required if handling the powder outside of a certified chemical fume hood to prevent inhalation of dust that may cause respiratory irritation.[1][6]

The Workflow of Safety: An Operational Plan

A systematic sequence of actions is critical to minimize exposure. The following workflow provides a self-validating system for safe handling.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase RiskAssessment 1. Conduct Risk Assessment PrepArea 2. Prepare Work Area (Fume Hood) GatherPPE 3. Inspect All Required PPE Donning 4. Don PPE (Correct Sequence) GatherPPE->Donning Handling 5. Handle Chemical (Inside Fume Hood) Doffing 6. Doff PPE (Contamination Control) Handling->Doffing Disposal 7. Dispose of Waste (Chemical & PPE) Hygiene 8. Final Hand Hygiene

Caption: A workflow for the safe handling of chemical powders.

Step-by-Step Handling Protocol

A. Preparation and Donning PPE:

  • Risk Assessment: Before beginning, review your specific experimental protocol to identify any additional hazards. Ensure an eyewash station and safety shower are accessible.[7]

  • Engineering Controls: Confirm that the chemical fume hood is certified and functioning correctly. The primary strategy for safety is to minimize exposure through proper ventilation.[6]

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.[6]

    • If your risk assessment requires a respirator, perform a seal check to ensure a proper fit.

    • Put on safety goggles.[6]

    • Wash and dry hands thoroughly before donning two pairs of chemical-resistant nitrile gloves. The outer glove should extend over the cuff of the lab coat.[6]

B. Handling this compound:

  • Work Inside a Fume Hood: All manipulations of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[4]

  • Minimize Dust: Use a spatula or scoop for transfers. Avoid any actions that could generate dust. When weighing, use a balance enclosure or conduct the task in a well-ventilated area.[6]

  • Container Management: Keep the container of the chemical securely sealed when not in immediate use.[1]

C. Doffing PPE and Decontamination:

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

    • Remove the laboratory coat by rolling it away from your body, ensuring the contaminated outer surface does not touch your personal clothing.

    • Remove safety goggles.

    • Remove the inner pair of gloves using the same inside-out technique.

    • If a respirator was used, remove it last.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Completing the Safety Cycle

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.

A. PPE and Contaminated Materials Disposal:

  • Disposable Items: Used gloves, bench paper, and any other contaminated disposable materials should be placed in a designated hazardous waste container.

  • Non-Disposable PPE: Laboratory coats should be laundered separately from personal clothing.[1][6] If significant contamination occurs, the coat itself may need to be disposed of as hazardous waste.

B. Chemical Waste Disposal:

  • Primary Chemical: All unused this compound and any solutions containing it must be disposed of in a properly labeled hazardous chemical waste container.[6]

  • Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous waste.

  • Regulatory Compliance: Never dispose of this chemical down the drain.[8] All waste disposal must be managed through your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[4]

By integrating this comprehensive safety and handling protocol into your standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.